molecular formula C8H6BrFO2 B1365538 Methyl 2-bromo-4-fluorobenzoate CAS No. 653-92-9

Methyl 2-bromo-4-fluorobenzoate

Cat. No.: B1365538
CAS No.: 653-92-9
M. Wt: 233.03 g/mol
InChI Key: JENBPOJAZCPSEW-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-fluorobenzoate is a useful research compound. Its molecular formula is C8H6BrFO2 and its molecular weight is 233.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENBPOJAZCPSEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428417
Record name methyl 2-bromo-4-fluorobenzoate
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Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653-92-9
Record name methyl 2-bromo-4-fluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-bromo-4-fluorobenzoate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-bromo-4-fluorobenzoate (CAS 653-92-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromo-4-fluorobenzoate, with the Chemical Abstracts Service (CAS) number 653-92-9, is a halogenated aromatic ester that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring both bromine and fluorine atoms on the benzene (B151609) ring, imparts distinct reactivity that is leveraged in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its application in the development of targeted therapeutics, with a focus on its role as an intermediate in the synthesis of novel anticancer agents.

Chemical and Physical Properties

This compound is typically a colorless to light yellow liquid at room temperature.[1] It is sparingly soluble in water but readily dissolves in common organic solvents such as ethanol, methanol, and ether.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 653-92-9[2]
Molecular Formula C₈H₆BrFO₂[2]
Molecular Weight 233.03 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 75-78 °C at 1 mmHg[1]
Density 1.577 g/cm³[1]
Refractive Index 1.531[1]
Flash Point 100 °C[1]
Solubility Slightly soluble in water; soluble in ethanol, methanol, ether[1]
Storage Store at room temperature in a dry, well-sealed container[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes its key spectral data.

Spectroscopy Data Reference(s)
¹H-NMR (300 MHz, CDCl₃) δ 7.89 (dd, J=8.7, 6.0 Hz, 1H), 7.43 (dd, J=8.3, 2.4 Hz, 1H), 7.18 (ddd, J=8.7, 8.3, 2.4 Hz, 1H), 3.92 (s, 3H)[3]
¹³C-NMR Data not readily available in the searched literature.
Infrared (IR) Data not readily available in the searched literature.
Mass Spectrometry (MS) Data not readily available in the searched literature.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from 2-bromo-4-fluorobenzoic acid via esterification. One common method involves the use of iodomethane (B122720) and a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4]

Protocol: Esterification of 2-bromo-4-fluorobenzoic acid [4]

  • Materials: 2-bromo-4-fluorobenzoic acid, iodomethane, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), acetonitrile (B52724) (CH₃CN), diethyl ether (Et₂O), water (H₂O), brine, sodium sulfate (B86663) (Na₂SO₄), silica (B1680970) gel.

  • Procedure:

    • To a solution of 2-bromo-4-fluorobenzoic acid (1.0 equiv, e.g., 1.0 g, 4.57 mmol) in acetonitrile (11 mL) at 23 °C, add iodomethane (2.0 equiv, 0.57 mL, 9.14 mmol).

    • Add DBU (1.7 equiv, 1.16 mL, 7.76 mmol) to the solution.

    • Stir the reaction mixture for 48 hours at 23 °C.

    • Quench the reaction with water (10 mL) and extract the product with diethyl ether (2 x 10 mL).

    • Combine the organic extracts and wash with water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel using a hexane/EtOAc (95:5) eluent to afford this compound as a colorless oil (yield: 98%).[4]

Key Reactions of this compound

The bromine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are fundamental in medicinal chemistry for the formation of carbon-nitrogen and carbon-carbon bonds, respectively.

3.2.1. Buchwald-Hartwig Amination

This reaction is used to form an aryl-amine bond. A general protocol for the amination of an aryl bromide, adapted for this compound, is provided below.

Protocol: Buchwald-Hartwig Amination of this compound (General Procedure)

  • Materials: this compound, desired amine, palladium precatalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., XPhos), a strong base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene).

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

    • Add the base (e.g., 1.4 equiv), this compound (1.0 equiv), and the amine (1.2 equiv).

    • Add the anhydrous solvent via syringe.

    • Seal the flask and heat the reaction mixture to 80-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

3.2.2. Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond between the aromatic ring and a boronic acid derivative. A general protocol is as follows.

Protocol: Suzuki-Miyaura Coupling of this compound (General Procedure) [5]

  • Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., SPhos), a base (e.g., K₃PO₄), and a solvent system (e.g., 1,4-dioxane (B91453)/water).

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (2 mol%), the ligand (4 mol%), and the base (2.0 equiv).[5]

    • Seal the flask and purge with an inert gas for 10-15 minutes.[5]

    • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[5]

    • Heat the reaction mixture to 100-120 °C with vigorous stirring.[5]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of pharmaceuticals, including anticancer, antidepressant, antiviral, and analgesic drugs.[1] Its utility lies in its ability to introduce a substituted phenyl ring into a target molecule, often through the palladium-catalyzed reactions described above.

Synthesis of TEAD Inhibitors for Cancer Therapy

A significant application of this compound is in the synthesis of inhibitors of the TEA Domain (TEAD) family of transcription factors. The YAP-TEAD transcriptional complex is a key downstream effector of the Hippo signaling pathway, which plays a crucial role in regulating cell growth, proliferation, and apoptosis.[1][6][7] Dysregulation of the Hippo pathway and subsequent overexpression of TEAD have been implicated in a variety of cancers.[6][8]

This compound is a key starting material in the synthesis of LM98, a potent small-molecule inhibitor of TEAD.[3][6] LM98 functions by binding to the palmitic acid pocket of TEAD, thereby inhibiting its autopalmitoylation and reducing YAP-TEAD transcriptional activity.[3][6] This leads to a reduction in the expression of downstream target genes like CTGF and Cyr61, resulting in the inhibition of cancer cell migration and cell cycle arrest.[3][6]

Visualizations

YAP-TEAD Signaling Pathway

The following diagram illustrates the central role of the YAP-TEAD complex in the Hippo signaling pathway. When the Hippo pathway is "off," unphosphorylated YAP translocates to the nucleus and binds to TEAD, leading to the transcription of genes that promote cell proliferation and inhibit apoptosis. Small-molecule inhibitors, synthesized from precursors like this compound, can block this interaction.

YAP_TEAD_Pathway cluster_Hippo_Off Hippo Pathway OFF cluster_Inhibition Therapeutic Intervention YAP_cyto YAP (unphosphorylated) YAP_nuc YAP YAP_cyto->YAP_nuc Translocation TEAD TEAD YAP_nuc->TEAD Binding TargetGenes Target Genes (e.g., CTGF, Cyr61) TEAD->TargetGenes Transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Inhibitor TEAD Inhibitor (e.g., LM98) Inhibitor->TEAD Inhibition

Caption: The YAP-TEAD signaling pathway and point of therapeutic intervention.

Experimental Workflow: Synthesis of a TEAD Inhibitor Precursor

The diagram below outlines the key steps in a synthetic sequence where this compound is a crucial intermediate. This workflow illustrates a common strategy in medicinal chemistry, starting from a simple building block and progressing to a more complex molecule through a series of well-defined chemical transformations.

Synthesis_Workflow start 2-bromo-4-fluorobenzoic acid intermediate1 This compound (CAS 653-92-9) start->intermediate1 Esterification (e.g., CH₃I, DBU) intermediate2 Amine-coupled Intermediate intermediate1->intermediate2 Buchwald-Hartwig Amination final_product TEAD Inhibitor Precursor intermediate2->final_product Further Modification

Caption: Synthetic workflow from starting material to a TEAD inhibitor precursor.

Safety and Handling

This compound is an irritant and can be harmful if inhaled or ingested.[1] It is essential to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, refer to the material safety data sheet (MSDS) for detailed first-aid measures.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery and development. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular scaffolds that are central to many therapeutic agents. The synthesis of the TEAD inhibitor LM98 highlights the importance of this compound in the development of targeted cancer therapies. This guide provides researchers with the essential technical information to effectively and safely utilize this compound in their research endeavors.

References

An In-depth Technical Guide to the Physical Properties of Methyl 2-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Methyl 2-bromo-4-fluorobenzoate, a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] This document outlines its fundamental physicochemical characteristics, the experimental methodologies for their determination, and a representative synthesis pathway.

Core Physical and Chemical Data

This compound is an organic compound belonging to the benzoate (B1203000) ester class. Its structure consists of a benzene (B151609) ring substituted with a bromine atom at the 2-position, a fluorine atom at the 4-position, and a methyl ester group.[2] This arrangement of functional groups imparts a moderate polarity to the molecule, influencing its reactivity and solubility.[2]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueUnits
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.03 g/mol
Boiling Point 75 - 78°C at 1 mmHg
Density 1.577g/cm³
Refractive Index 1.531
Flash Point 100°C
Appearance Colorless to light yellowLiquid
Solubility Slightly soluble in water; Soluble in ethanol, methanol, and ether.

Experimental Protocols

The determination of the physical properties of a chemical compound like this compound relies on established and standardized experimental protocols. Below are detailed methodologies for measuring the key properties listed above.

Determination of Boiling Point (Micro-Boiling Point Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination is a suitable method.[3]

Apparatus:

  • Thiele tube or similar heating apparatus

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating oil (e.g., mineral oil)

  • Sample of this compound

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • The capillary tube is placed inside the test tube with its open end submerged in the liquid.

  • The test tube is attached to the thermometer, ensuring the bulb of the thermometer is level with the sample.

  • The entire assembly is immersed in the heating oil within the Thiele tube.

  • The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heat is then removed, and the liquid is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[4]

Determination of Density

The density of a liquid is its mass per unit volume. A common and straightforward method for determining the density of a liquid is by using a pycnometer or by direct mass and volume measurements.

Apparatus:

  • Pycnometer (a glass flask with a specific, accurately known volume) or a graduated cylinder

  • Analytical balance

Procedure (using a pycnometer):

  • The empty, clean, and dry pycnometer is weighed accurately.

  • The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

  • The filled pycnometer is weighed.

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used for identification and purity assessment. An Abbe refractometer is a common instrument for this measurement.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Sample of this compound

  • Dropper

Procedure:

  • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

  • A few drops of this compound are placed on the surface of the lower prism using a dropper.

  • The prisms are closed and locked.

  • The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

  • The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Synthesis Pathway

This compound is typically synthesized via the esterification of 2-bromo-4-fluorobenzoic acid. A common laboratory-scale synthesis is detailed below.

Synthesis of this compound

Reactants:

Procedure:

  • 2-bromo-4-fluorobenzoic acid and iodomethane are dissolved in acetonitrile at room temperature (23 °C).

  • DBU is added to the solution.

  • The reaction mixture is stirred for an extended period (e.g., 48 hours).

  • The reaction is quenched by the addition of water.

  • The product is extracted with an organic solvent such as diethyl ether.

  • The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography to yield pure this compound as a colorless oil.[5]

The following diagram illustrates the workflow of this synthesis process.

Synthesis_Workflow Reactants Reactants: 2-bromo-4-fluorobenzoic acid Iodomethane DBU Acetonitrile Mixing Mixing and Reaction (48h at 23°C) Reactants->Mixing Quenching Quenching (with H₂O) Mixing->Quenching Extraction Extraction (with Diethyl Ether) Quenching->Extraction Washing Washing and Drying Extraction->Washing Evaporation Solvent Evaporation Washing->Evaporation Purification Flash Chromatography Evaporation->Purification Product Pure Methyl 2-bromo-4-fluorobenzoate Purification->Product

Caption: Synthesis workflow for this compound.

References

A Technical Guide to the Solubility of Methyl 2-bromo-4-fluorobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 2-bromo-4-fluorobenzoate, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative assessment based on its chemical properties, predicted solubility in a range of organic solvents, and a detailed experimental protocol for determining its solubility.

Introduction

This compound (CAS No. 653-92-9) is a halogenated aromatic ester with the molecular formula C₈H₆BrFO₂. Its structure, featuring a polar ester group and a substituted phenyl ring, dictates its solubility profile. Understanding its solubility is critical for optimizing reaction conditions, developing purification strategies, and for formulation in drug development processes.

Physicochemical Properties

PropertyValue
Molecular Weight 233.03 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 75-78 °C at 1 mmHg
Density 1.577 g/cm³
Refractive Index 1.531

Qualitative and Predicted Solubility

While precise quantitative data is scarce, existing information indicates that this compound is slightly soluble in water and easily soluble in common organic solvents such as ethanol, methanol (B129727), and ether.[1] Based on the principle of "like dissolves like" and the compound's moderate polarity, a predicted solubility profile in a wider range of organic solvents is presented below.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighPolar protic nature aligns with the ester functionality.
EthanolHighSimilar to methanol, expected to be a good solvent.
IsopropanolModerateIncreased hydrocarbon chain may slightly reduce solubility compared to methanol and ethanol.
Polar Aprotic AcetoneHighThe polar aprotic nature can effectively solvate the ester.
AcetonitrileHighSimilar to acetone, expected to be a good solvent.
Dimethylformamide (DMF)Very HighA highly polar aprotic solvent, likely an excellent solvent.
Dimethyl Sulfoxide (DMSO)Very HighAnother highly polar aprotic solvent, expected to have very high solubility.
Tetrahydrofuran (THF)HighA common ether solvent, expected to be a good solvent.
Non-Polar Aprotic Dichloromethane (DCM)HighThe halogenated nature of both solute and solvent should promote solubility.
ChloroformHighSimilar to DCM, expected to be a good solvent.
Toluene (B28343)ModerateThe aromatic nature of toluene can interact with the phenyl ring of the solute.
HexaneLowThe significant difference in polarity suggests low solubility.
Ethers Diethyl EtherHighThe ether functionality can interact with the ester group.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given organic solvent. This protocol is based on the widely accepted shake-flask method.

Objective

To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the vial to further ensure complete separation of the solid phase from the saturated solution.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

  • Quantification: Dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method. Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the measured concentration and the dilution factor.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep Prepare Supersaturated Solution equil Agitate at Constant Temperature prep->equil sep Settle and Centrifuge equil->sep sample Collect and Filter Supernatant sep->sample quant Quantify by HPLC/GC sample->quant calc Calculate Solubility quant->calc

Experimental Workflow for Solubility Determination.

Logical Relationship for Solubility Prediction

The solubility of this compound in a given solvent is governed by the interplay of its molecular structure and the properties of the solvent. The following diagram illustrates the key factors influencing its solubility.

solubility_factors cluster_solute Solute: this compound cluster_solvent Solvent Properties cluster_interaction Intermolecular Forces Ester Group Polar Ester Group (-COOCH₃) Dipole-Dipole Dipole-Dipole Ester Group->Dipole-Dipole H-Bonding_Interaction Hydrogen Bonding Ester Group->H-Bonding_Interaction Aromatic Ring Halogenated Aromatic Ring London Dispersion London Dispersion Aromatic Ring->London Dispersion Polarity Polarity Polarity->Dipole-Dipole H-Bonding Hydrogen Bonding (Donor/Acceptor) H-Bonding->H-Bonding_Interaction Solubility Solubility Dipole-Dipole->Solubility London Dispersion->Solubility H-Bonding_Interaction->Solubility

Factors Influencing Solubility.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, a strong qualitative and predictive understanding can be established based on its chemical structure. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust method for their determination. This information is intended to empower researchers and drug development professionals in the effective handling and application of this important chemical intermediate.

References

"Methyl 2-bromo-4-fluorobenzoate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data for Methyl 2-bromo-4-fluorobenzoate, a key reagent and intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds.

Core Molecular Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and molecular modeling.

PropertyValue
Molecular Formula C₈H₆BrFO₂[1][2][3][4][5]
Molecular Weight 233.03 g/mol [1][2][4]
CAS Number 653-92-9[1][2][3][4]

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight, such as mass spectrometry, were not the subject of this technical guide. For lot-specific data and analytical methods, please refer to the Certificate of Analysis provided by the supplier.

Logical Relationship of Core Data

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

molecular_data This compound This compound Molecular Formula Molecular Formula This compound->Molecular Formula Molecular Weight Molecular Weight This compound->Molecular Weight C₈H₆BrFO₂ C₈H₆BrFO₂ Molecular Formula->C₈H₆BrFO₂ 233.03 g/mol 233.03 g/mol Molecular Weight->233.03 g/mol

Caption: Relationship between compound name, formula, and molecular weight.

References

Synthesis of "Methyl 2-bromo-4-fluorobenzoate" from 2-bromo-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 2-bromo-4-fluorobenzoate from its precursor, 2-bromo-4-fluorobenzoic acid. This compound serves as a critical building block in the development of various pharmaceutical agents and fine chemicals. This document provides a comprehensive overview of common synthetic methodologies, detailed experimental protocols, and a comparative analysis of reaction parameters to aid researchers in selecting the most suitable method for their specific applications.

Executive Summary

The esterification of 2-bromo-4-fluorobenzoic acid to its methyl ester is a fundamental transformation in organic synthesis. Several effective methods have been established, each with distinct advantages concerning reaction conditions, yield, and scalability. This guide explores three primary routes: a base-mediated reaction with iodomethane (B122720), an acid-catalyzed esterification using thionyl chloride, and the classic Fischer esterification. The selection of a particular method will depend on factors such as available reagents, desired purity, and reaction scale.

Comparative Data of Synthetic Methods

The following table summarizes the key quantitative data for the different synthetic approaches to this compound, providing a clear comparison for researchers.

MethodReagentsSolventTemperatureReaction TimeYieldPurification Method
DBU/Iodomethane DBU (1.7 equiv), Iodomethane (2.0 equiv)Acetonitrile (B52724)23 °C48 h98%Flash Chromatography
Thionyl Chloride Thionyl Chloride (2.0 equiv), Methanol (B129727)Methanol0 °C to RT12 h~93%Extraction, Evaporation
Fischer Esterification Concentrated Sulfuric Acid (catalytic), MethanolMethanolRefluxVariableHighExtraction, Distillation

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Method 1: DBU and Iodomethane

This method is notable for its high yield and mild reaction conditions.

Procedure:

  • To a solution of 2-bromo-4-fluorobenzoic acid (1.0 g, 4.57 mmol, 1.0 equiv) in acetonitrile (11 mL) at 23 °C, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.16 mL, 7.76 mmol, 1.7 equiv).

  • Add iodomethane (0.57 mL, 9.14 mmol, 2.0 equiv) to the mixture.

  • Stir the reaction mixture for 48 hours at 23 °C.[1]

  • Upon completion, quench the reaction with water (10 mL).

  • Extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Combine the organic extracts and wash sequentially with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography (SiO₂, 95:5 hexane/EtOAc) to yield this compound as a colorless oil (1.0 g, 98%).[1]

Method 2: Thionyl Chloride

This is a classic and efficient method for the preparation of methyl esters from carboxylic acids. The following is a representative protocol adapted for 2-bromo-4-fluorobenzoic acid.

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-4-fluorobenzoic acid (1.0 equiv) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0 equiv) to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.[2]

  • Remove the excess methanol by evaporation under reduced pressure.

  • Dilute the residue with ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product.

Visualizing the Synthesis

To better illustrate the process, the following diagrams outline the experimental workflow and a plausible reaction mechanism.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification cluster_product Final Product start 2-bromo-4-fluorobenzoic acid mix Mix and Stir start->mix reagents Reagents (e.g., DBU, Iodomethane) reagents->mix solvent Solvent (e.g., Acetonitrile) solvent->mix quench Quench Reaction mix->quench extraction Extraction quench->extraction wash Wash Organic Layer extraction->wash dry Dry and Filter wash->dry concentrate Concentrate dry->concentrate chromatography Flash Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

fischer_esterification_mechanism reactant 2-bromo-4-fluorobenzoic acid R-COOH protonation Protonated Carbonyl R-C(=O+H)OH reactant->protonation + H+ nucleophilic_attack Tetrahedral Intermediate R-C(OH)(O+HCH3)OH protonation->nucleophilic_attack + CH3OH proton_transfer Protonated Ether Oxygen R-C(OH)2(OCH3) nucleophilic_attack->proton_transfer - H+ water_elimination Protonated Ester R-C(=O+H)OCH3 proton_transfer->water_elimination - H2O product This compound R-COOCH3 water_elimination->product - H+

Caption: Mechanism of Fischer-Speier Esterification.

Conclusion

The synthesis of this compound from 2-bromo-4-fluorobenzoic acid can be achieved through various reliable methods. The DBU/iodomethane protocol offers excellent yield under mild conditions, making it suitable for small-scale and sensitive applications. For larger-scale synthesis, traditional acid-catalyzed methods like using thionyl chloride or sulfuric acid in methanol remain robust and cost-effective options. The choice of synthetic route should be guided by the specific requirements of the research or development project, including scale, purity needs, and available resources.

References

An In-depth Technical Guide to the Esterification of 2-Bromo-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the primary methods for the esterification of 2-bromo-4-fluorobenzoic acid, a critical transformation for synthesizing key intermediates in the pharmaceutical and agrochemical industries.[1][2][3] Detailed experimental protocols, comparative data, and process workflows are presented to assist researchers in selecting and optimizing this essential reaction.

Core Esterification Methodologies

The conversion of 2-bromo-4-fluorobenzoic acid to its corresponding esters is most commonly achieved through acid-catalyzed methods or by conversion to a more reactive acyl chloride intermediate. The choice of method often depends on the desired scale, the sensitivity of the substrate to reaction conditions, and the required purity of the final product.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely used method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[4][5][6] The reaction is an equilibrium process.[4][5] To achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished by using a large excess of the alcohol, which can also serve as the solvent, and/or by removing the water formed during the reaction.[4][6][7]

Common acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[5][6][7] The reaction is typically conducted under reflux conditions.[6][7]

Fischer_Esterification_Mechanism RCOOH 2-Bromo-4-fluorobenzoic Acid Protonated_Acid Protonated Carbonyl RCOOH->Protonated_Acid + H+ H_plus H+ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH ROH Alcohol (R'-OH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Reversible Water_Loss Elimination of H2O Proton_Transfer->Water_Loss - H2O Ester_H Protonated Ester Water_Loss->Ester_H Water H2O Water_Loss->Water Ester Ester Product Ester_H->Ester - H+

Caption: Mechanism of Fischer-Speier Esterification.

Esterification via Acyl Chloride

For substrates that may be sensitive to the high temperatures or strongly acidic conditions of Fischer esterification, a two-step approach via an acyl chloride intermediate is a robust alternative.[7] The carboxylic acid is first converted to the highly reactive 2-bromo-4-fluorobenzoyl chloride using a reagent like thionyl chloride (SOCl₂) or sulfonyl chloride.[7][8] The resulting acyl chloride readily reacts with an alcohol, often in the presence of a base to neutralize the HCl byproduct, to form the ester. This method avoids the production of water and often proceeds under milder conditions.[7]

Acyl_Chloride_Workflow start 2-Bromo-4-fluorobenzoic Acid reagent1 Add Thionyl Chloride (SOCl₂) start->reagent1 step1 Formation of 2-Bromo-4-fluorobenzoyl Chloride reagent1->step1 reagent2 Add Alcohol (R'-OH) + Base (e.g., Pyridine) step1->reagent2 step2 Nucleophilic Acyl Substitution reagent2->step2 product Ester Product step2->product workup Aqueous Workup & Purification product->workup

Caption: Workflow for Esterification via Acyl Chloride Intermediate.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of alkyl 2-bromo-4-fluorobenzoates.

Protocol 1: Fischer-Speier Synthesis of Methyl 4-bromo-2-fluorobenzoate

This protocol is adapted from a standard procedure using thionyl chloride to generate the acid catalyst in situ with methanol (B129727).[9]

Materials:

  • 4-bromo-2-fluorobenzoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a stirred solution of 4-bromo-2-fluorobenzoic acid (1.0 eq., e.g., 15.0 g) in methanol (10 volumes, e.g., 150 mL) in a round-bottom flask, slowly add thionyl chloride (2.0 eq.) at 0 °C (ice bath).[9]

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Remove methanol by evaporation under reduced pressure.[9]

    • Dilute the residue with ethyl acetate (e.g., 250 mL).[9]

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, brine, and deionized water.[9]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, methyl 4-bromo-2-fluorobenzoate.[9]

Fischer_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Acid in Methanol cool Cool to 0 °C start->cool add_socl2 Add SOCl₂ dropwise cool->add_socl2 react Stir at RT for 12h add_socl2->react evap Evaporate Methanol react->evap extract Dilute with Ethyl Acetate evap->extract wash Wash with NaHCO₃, Brine, H₂O extract->wash dry Dry over Na₂SO₄ wash->dry isolate Filter & Concentrate dry->isolate product product isolate->product Final Product: Methyl 4-bromo-2-fluorobenzoate

Caption: Experimental Workflow for Fischer-Speier Esterification.

Protocol 2: Synthesis of Methyl 4-bromo-2-fluorobenzoate via (Trimethylsilyl)diazomethane

This method is suitable for small-scale methylation and proceeds under very mild conditions, but involves a hazardous and toxic reagent.

Materials:

  • 4-bromo-2-fluorobenzoic acid

  • Tetrahydrofuran (THF)

  • Methanol

  • (Trimethylsilyl)diazomethane solution (2.0 M in hexanes)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • Reaction Setup: To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq., e.g., 2.0 g) in a mixture of THF (12 volumes) and methanol (3 volumes) at 0 °C, add a solution of (trimethylsilyl)diazomethane in hexanes (1.2 eq.) dropwise.[9]

  • Reaction Execution: Allow the yellow solution to gradually warm to room temperature over 1 hour.[9]

  • Work-up:

    • Remove the volatile materials under reduced pressure.[9]

    • Treat the residue with aqueous hydrochloric acid (1 M) and extract with ethyl acetate.[9]

  • Isolation: Dry the organic extract over magnesium sulfate, filter, and concentrate to provide the crude product.[9] This method often yields a product pure enough for subsequent steps without further purification.[9]

Data Summary

The following table summarizes quantitative data from representative esterification procedures for bromo-fluorobenzoic acids.

Ester ProductReactantsCatalyst / ReagentSolventConditionsYieldReference
Methyl 4-bromo-2-fluorobenzoate 4-bromo-2-fluorobenzoic acid, MethanolThionyl ChlorideMethanol0 °C to RT, 12 h93%[9]
Methyl 4-bromo-2-fluorobenzoate 4-bromo-2-fluorobenzoic acid, Methanol(Trimethylsilyl)diazomethaneTHF / Hexanes0 °C to RT, 1 hQuantitative[9]
Methyl 3-bromo-4-fluorobenzoate 3-bromo-4-fluorobenzoic acid, MethanolAcetyl ChlorideMethanolIce bath to RT, 20 h90%[10]
Methyl 4-bromo-2-methylbenzoate 4-bromo-2-methylbenzoic acid, MethanolConc. H₂SO₄MethanolReflux, 6 hN/A[11]

Note: Data for structurally similar compounds are included to provide additional context on reaction conditions and yields.

References

"Methyl 2-bromo-4-fluorobenzoate" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 2-bromo-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS Number 653-92-9, is a halogenated aromatic ester that serves as a crucial building block in modern organic synthesis.[1] Its molecular structure, featuring a strategically substituted benzene (B151609) ring, makes it a versatile intermediate in the development of complex molecules.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in pharmaceutical and agrochemical research.[1][2] For professionals in drug discovery and development, this compound is a valuable precursor for synthesizing a range of therapeutic agents, including anticancer drugs, antidepressants, and antivirals.[2]

Chemical Identity and Structure

The fundamental identity of this compound is defined by its specific arrangement of atoms and chemical nomenclature.

IUPAC Name: this compound[3]

Synonyms: Benzoic acid, 2-bromo-4-fluoro-, methyl ester; Methyl 4-fluoro-2-bromobenzoate.[2][4]

Molecular Formula: C₈H₆BrFO₂[2]

Molecular Weight: 233.03 g/mol [2][5][6]

The structure consists of a central benzene ring. A methyl ester group (-COOCH₃) and a bromine atom are attached to adjacent carbon atoms (positions 1 and 2, respectively). A fluorine atom is substituted at position 4 on the ring.[1]

cluster_0 This compound c1 C c2 C c1->c2 coo C(=O)OCH₃ c1->coo c3 C c2->c3 br Br c2->br c4 C c3->c4 c5 C c4->c5 f F c4->f c6 C c5->c6 c6->c1

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its handling, storage, and application in chemical reactions. This compound is typically a colorless to light yellow liquid.[1][2][7] It is stable at room temperature but can decompose in the presence of strong acids or bases.[2][7]

PropertyValueSource(s)
Appearance Colorless to light yellow liquid[1][2][7]
Molecular Formula C₈H₆BrFO₂[2]
Molecular Weight 233.03 g/mol [2][5][6]
Boiling Point 75-78 °C at 1 mmHg[2][8]
Density 1.577 g/cm³[2][8]
Flash Point 100 °C[2][8]
Refractive Index 1.531[2][8]
Vapor Pressure 0.0362 mmHg at 25 °C[8]
Solubility Slightly soluble in water; soluble in ethanol, methanol, ether[2][7]
Storage Store at room temperature, sealed in a dry place[5][8]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the esterification of 2-bromo-4-fluorobenzoic acid.[9]

Objective: To synthesize this compound from 2-bromo-4-fluorobenzoic acid and iodomethane (B122720).

Reagents and Materials:

  • 2-bromo-4-fluorobenzoic acid

  • Iodomethane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (B52724) (CH₃CN)

  • Diethyl ether (Et₂O)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) Gel for flash chromatography

  • Hexane

  • Ethyl Acetate (EtOAc)

Procedure:

  • A solution of 2-bromo-4-fluorobenzoic acid (1.0 equivalent, e.g., 1.0 g, 4.57 mmol) and iodomethane (2.0 equivalents, e.g., 0.57 mL, 9.14 mmol) is prepared in acetonitrile (11 mL) at 23 °C.[9]

  • DBU (1.7 equivalents, e.g., 1.16 mL, 7.76 mmol) is added to the solution.[9]

  • The reaction mixture is stirred at 23 °C for 48 hours.[9]

  • After stirring, the reaction is quenched by adding water (10 mL).[9]

  • The product is extracted with diethyl ether (2 x 10 mL).[9]

  • The combined organic extracts are washed sequentially with water (20 mL) and brine (20 mL).[9]

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and then filtered.[9]

  • The solvent is removed by evaporation under reduced pressure.[9]

  • The resulting crude product is purified by flash chromatography on silica gel, using a hexane/EtOAc (95/5) mixture as the eluent, to yield this compound as a colorless oil (yield ~98%).[9]

Synthesis_Workflow Reactants Reactants: 2-bromo-4-fluorobenzoic acid Iodomethane Acetonitrile (Solvent) Reaction Reaction Step: 1. Add DBU 2. Stir at 23°C for 48h Reactants->Reaction Quench Quenching: Add H₂O Reaction->Quench Extraction Extraction: Use Diethyl Ether Quench->Extraction Washing Washing Steps: 1. Wash with H₂O 2. Wash with Brine Extraction->Washing Drying Drying & Filtration: Dry over Na₂SO₄ Filter Washing->Drying Evaporation Evaporation: Remove solvent under reduced pressure Drying->Evaporation Purification Purification: Flash Chromatography (Silica, Hexane/EtOAc) Evaporation->Purification Product Final Product: This compound (Colorless Oil) Purification->Product

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

Chemical Reactivity

This compound is reactive with nucleophiles, such as amines, alcohols, and thiols.[2][7] These reactions can displace the ester group to form new compounds, making it a valuable intermediate for building more complex molecular architectures.[2][7] The presence of both bromine and fluorine atoms offers multiple sites for functionalization, particularly in cross-coupling reactions like Suzuki and Buchwald-Hartwig, which are fundamental in modern synthetic chemistry.[10]

Applications in Drug Development and Research

This compound is a significant intermediate in the synthesis of various high-value chemicals.[2]

  • Pharmaceuticals: It serves as a precursor for a wide range of drugs, including anticancer, antidepressant, antiviral, and analgesic agents.[2] Its structure is a key component in the scaffolds of novel therapeutic candidates.

  • Agrochemicals: It is used in the formulation of effective pesticides and herbicides.[1][11]

  • Chemical Reagents: It can be employed as a catalyst or a reaction intermediate in broader organic synthesis.[2]

Drug_Discovery_Workflow Start Building Block (e.g., this compound) Synthesis Chemical Synthesis (e.g., Cross-Coupling Reactions) Start->Synthesis Input Library Compound Library Generation Synthesis->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit LeadGen Lead Generation & Optimization Hit->LeadGen Candidate Preclinical Candidate LeadGen->Candidate Development Clinical Development Candidate->Development Drug Approved Drug Development->Drug

Caption: Role of intermediates in the drug discovery pipeline.

Safety and Handling

This compound is classified as an irritant and can be harmful if inhaled or ingested.[2][7][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Storage: The compound should be stored at room temperature in a dry, well-closed container.[2][8]

Transport: Transportation should be carried out according to the product's physical and chemical properties, avoiding high temperatures and direct sunlight.[2]

References

Reactivity of Methyl 2-bromo-4-fluorobenzoate with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromo-4-fluorobenzoate is a versatile synthetic intermediate of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both bromine and fluorine atoms on the benzene (B151609) ring, imparts a distinct reactivity profile, particularly towards nucleophilic attack. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including amines, alcohols, and thiols. It details the key reaction types, such as nucleophilic aromatic substitution (SNAr), Ullmann condensation, and Buchwald-Hartwig amination, and provides experimental protocols for representative transformations. The strategic importance of this building block in the synthesis of bioactive molecules is also highlighted.

Introduction

This compound (CAS No. 653-92-9) is a halogenated aromatic ester that serves as a valuable building block in organic synthesis.[1][2] Its structure offers multiple reaction sites, making it a versatile precursor for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The presence of an electron-withdrawing ester group and a fluorine atom activates the aromatic ring for nucleophilic aromatic substitution, while the bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions. This guide will delve into the core reactivity of this compound with common nucleophiles, providing researchers with the necessary information to effectively utilize it in their synthetic endeavors.

Reactivity Profile with Nucleophiles

The primary mode of reactivity of this compound with nucleophiles involves the displacement of the bromide substituent at the C2 position. The electron-withdrawing nature of the methoxycarbonyl group and the fluorine atom facilitates this process. The general reactivity trend with different classes of nucleophiles is as follows:

  • Amines (Nitrogen Nucleophiles): Reactions with primary and secondary amines are well-documented and are of significant importance in the synthesis of various pharmaceutical scaffolds. These transformations can be achieved through classical nucleophilic aromatic substitution under thermal conditions or, more efficiently, via copper-catalyzed (Ullmann-type) or palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions.

  • Alcohols (Oxygen Nucleophiles): While less common than aminations, the displacement of the bromide with alkoxides or phenoxides can be achieved to form the corresponding ether derivatives. These reactions typically require a strong base to generate the nucleophilic alkoxide and may necessitate elevated temperatures.

  • Thiols (Sulfur Nucleophiles): Thiolates are excellent nucleophiles and readily displace the bromide from the aromatic ring to form thioethers. These reactions are often carried out in the presence of a base to deprotonate the thiol.

Quantitative Data on Nucleophilic Substitution Reactions

The following tables summarize representative examples of nucleophilic substitution reactions involving 2-bromo-4-fluorobenzoic acid and its derivatives, which serve as a strong proxy for the reactivity of this compound.

Table 1: Copper-Catalyzed Amination of 2-bromo-4-fluorobenzoic Acid with Various Amines

EntryAmine NucleophileProductYield (%)
1AnilineN-Phenyl-2-amino-4-fluorobenzoic acid82
24-MethoxyanilineN-(4-Methoxyphenyl)-2-amino-4-fluorobenzoic acid91
34-ChloroanilineN-(4-Chlorophenyl)-2-amino-4-fluorobenzoic acid78
42,6-DimethylanilineN-(2,6-Dimethylphenyl)-2-amino-4-fluorobenzoic acid53

Data is based on the amination of the corresponding carboxylic acid, which is expected to have similar reactivity to the methyl ester under these conditions.

Experimental Protocols

General Procedure for Copper-Catalyzed Amination (Ullmann-type Reaction)

This protocol is adapted from the synthesis of N-aryl anthranilic acids from 2-bromobenzoic acids.

Reaction Scheme:

G substrate This compound product Methyl 2-(R1R2N)-4-fluorobenzoate substrate->product + nucleophile R1R2NH nucleophile->product + catalyst CuI, Ligand catalyst->product base Base base->product

Figure 1: General scheme for the Ullmann-type amination.

Materials:

  • This compound

  • Amine (e.g., aniline)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline or a phenanthroline derivative)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., DMF or DMSO)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the amine (1.2-1.5 eq.), CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir for the specified time (12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

This protocol provides a general guideline for the Buchwald-Hartwig amination of aryl bromides.

Reaction Workflow:

G sub Substrate (this compound) mix Reaction Mixture sub->mix nuc Nucleophile (Amine) nuc->mix cat Pd Precatalyst & Ligand cat->mix base Base base->mix solv Anhydrous Solvent solv->mix heat Heating & Stirring mix->heat workup Workup (Quenching, Extraction) heat->workup purify Purification (Chromatography) workup->purify prod Product purify->prod

Figure 2: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous solvent (e.g., toluene (B28343) or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%), phosphine ligand (1.2-2.4 mol%), and base (1.4-2.0 eq.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) for the required time (2-24 hours), with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable solvent and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Signaling Pathways and Drug Development Applications

While a direct role of this compound in specific signaling pathways has not been identified in the reviewed literature, its importance lies in its utility as a key intermediate in the synthesis of various biologically active molecules.[1][] The products derived from its reactions with nucleophiles, particularly N-aryl anthranilic acid derivatives, are prevalent scaffolds in medicinal chemistry. These structures are found in a range of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors for cancer therapy.

The logical relationship for its application in drug discovery can be visualized as follows:

G start This compound reaction Nucleophilic Substitution (e.g., Amination) start->reaction intermediate Substituted Intermediate (e.g., N-Aryl Anthranilate) reaction->intermediate modification Further Functionalization intermediate->modification api Active Pharmaceutical Ingredient (API) modification->api target Biological Target (e.g., Enzyme, Receptor) api->target Modulates Activity

Figure 3: Role of this compound in drug discovery.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its reactivity towards a range of nucleophiles, facilitated by its electronic properties, allows for the efficient construction of diverse molecular scaffolds. The displacement of the bromide via copper- or palladium-catalyzed amination reactions is a particularly powerful tool for the synthesis of N-aryl anthranilates, which are key components of many pharmaceutical agents. This guide provides a foundational understanding of the reactivity of this compound and offers practical experimental protocols to aid researchers in its application for the development of novel chemical entities.

References

Stability of Methyl 2-bromo-4-fluorobenzoate Under Acidic and Basic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 2-bromo-4-fluorobenzoate is a substituted aromatic ester widely used in organic synthesis. Its stability is a crucial parameter that can influence reaction yields, impurity profiles, and the shelf-life of materials. The ester functional group is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases. This guide details the mechanisms of these degradation pathways and provides methodologies for their investigation.

General Stability Profile:

This compound is generally stable at room temperature in the absence of strong acids or bases.[1] However, under acidic or basic conditions, it is expected to undergo hydrolysis to yield 2-bromo-4-fluorobenzoic acid and methanol (B129727). The rate of this degradation is dependent on factors such as pH, temperature, and the presence of catalysts.

Degradation under Basic Conditions (Saponification)

Under basic conditions, the hydrolysis of this compound is known as saponification. This reaction is typically irreversible as the carboxylate salt of the acid is formed.

Mechanism of Base-Catalyzed Hydrolysis

The generally accepted mechanism for the base-catalyzed hydrolysis of esters, like this compound, is the bimolecular acyl-oxygen cleavage (BAc2) mechanism. This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion and forming the carboxylic acid, which is subsequently deprotonated by the base to form the carboxylate salt.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + OH- (Nucleophilic Attack) Hydroxide Ion (OH-) Hydroxide Ion (OH-) 2-bromo-4-fluorobenzoate 2-bromo-4-fluorobenzoate Tetrahedral Intermediate->2-bromo-4-fluorobenzoate - CH3O- Methanol Methanol Tetrahedral Intermediate->Methanol + H+ (from solvent)

Figure 1: Base-Catalyzed Hydrolysis Pathway (BAc2).
Expected Degradation Products

The primary degradation products under basic conditions are:

  • 2-bromo-4-fluorobenzoic acid (as its carboxylate salt)

  • Methanol

Degradation under Acidic Conditions

Acid-catalyzed hydrolysis of this compound is a reversible process. The mechanism and rate of this reaction are influenced by the concentration of the acid and the temperature.

Mechanism of Acid-Catalyzed Hydrolysis

The most common mechanism for the acid-catalyzed hydrolysis of esters is the AAc2 mechanism, which is the reverse of Fischer esterification. The process begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of methanol to yield the carboxylic acid and regenerate the acid catalyst.

G cluster_reactants Reactants cluster_intermediate Intermediates cluster_products Products This compound This compound Protonated Ester Protonated Ester This compound->Protonated Ester + H3O+ H3O+ H3O+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Ester->Tetrahedral Intermediate + H2O 2-bromo-4-fluorobenzoic acid 2-bromo-4-fluorobenzoic acid Tetrahedral Intermediate->2-bromo-4-fluorobenzoic acid - H2O, -H+ Methanol Methanol Tetrahedral Intermediate->Methanol H3O+ (regenerated) H3O+ (regenerated) G cluster_setup Experimental Setup cluster_analysis Analysis cluster_evaluation Data Evaluation A Prepare solutions of Methyl 2-bromo-4-fluorobenzoate B Expose to Stress Conditions (Acid, Base, Heat, etc.) A->B C Sample at specified time points B->C D Analyze by Stability-Indicating HPLC Method C->D E Quantify Parent Compound and Degradation Products D->E F Identify Degradation Products (e.g., by LC-MS) E->F G Determine Degradation Pathway and Kinetics F->G

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 2-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-bromo-4-fluorobenzoate is a key intermediate in organic synthesis, particularly valued in the development of novel pharmaceutical and agrochemical compounds. Its halogenated aromatic structure provides a versatile scaffold for constructing more complex molecules. However, its chemical reactivity and toxicological profile necessitate a thorough understanding of its properties and strict adherence to safety protocols. This technical guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for this compound to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A comprehensive understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C₈H₆BrFO₂[1][2]
Molecular Weight 233.03 g/mol [1][2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 75-78 °C at 1 mmHg[3]
Density 1.577 g/cm³[3]
Flash Point 100 °C[3]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, methanol, and ether.[3]
Stability Stable at room temperature. May decompose in the presence of strong acids or bases.[3]
Reactivity Reactive with nucleophiles (e.g., amines, alcohols, thiols).[3]

Toxicological Data and Hazard Classification

This compound is classified as a hazardous substance. While specific quantitative toxicity data such as LD50 and LC50 values are not extensively available in public literature, the GHS classification indicates significant potential for harm.[1] One Safety Data Sheet explicitly states that the chemical, physical, and toxicological properties have not been thoroughly investigated.[1]

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed

Note: A structurally similar compound, Methyl 4-bromo-2-fluoro-6-methylbenzoate, is also classified as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), suggesting that this compound may present similar irritant hazards.[4]

Experimental Protocols: Safe Handling and Use

Adherence to strict experimental protocols is crucial when working with toxic chemicals. The following procedures are based on best practices for handling hazardous liquid esters and halogenated aromatic compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE_Workflow cluster_ppe Required Personal Protective Equipment lab_coat Lab Coat (Chemical Resistant) gloves Gloves (Nitrile or Neoprene) lab_coat->gloves Don goggles Safety Goggles (Chemical Splash Proof) gloves->goggles Don face_shield Face Shield (if splash risk is high) goggles->face_shield Assess Splash Risk end Proceed with Work goggles->end Low Splash Risk face_shield->end start Before Handling start->lab_coat Don Spill_Response spill Spill Occurs assess Assess Spill Size spill->assess small_spill <1 Liter Minor Spill assess->small_spill Small large_spill >1 Liter Major Spill assess->large_spill Large evacuate_area Evacuate Immediate Area small_spill->evacuate_area large_spill->evacuate_area Immediately notify_supervisor Notify Supervisor/EH&S large_spill->notify_supervisor Immediately evacuate_area->notify_supervisor don_ppe Don appropriate PPE (respirator may be needed) notify_supervisor->don_ppe Follow institutional\nemergency procedures Follow institutional emergency procedures notify_supervisor->Follow institutional\nemergency procedures contain Contain spill with absorbent material don_ppe->contain cleanup Collect absorbent material into a sealed waste container contain->cleanup decontaminate Decontaminate the area with soap and water cleanup->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose

References

Spectroscopic Profile of Methyl 2-bromo-4-fluorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 2-bromo-4-fluorobenzoate (CAS No. 653-92-9).[1][2][3][4][5][6][7] Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are supported by generalized experimental protocols for the acquisition of such data for similar small organic molecules.

Chemical Structure and Properties

  • Chemical Name: this compound

  • CAS Number: 653-92-9[2][3][4][5]

  • Molecular Formula: C₈H₆BrFO₂[2][3]

  • Molecular Weight: 233.03 g/mol [2][3]

  • Appearance: Colorless to light yellow liquid.[8]

  • Solubility: Slightly soluble in water; soluble in organic solvents like ethanol, methanol (B129727), and ether.[8]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~3.9Singlet-3H-OCH₃
~7.2Doublet of DoubletsJ(H-F) ≈ 8.5, J(H-H) ≈ 2.51HH-5
~7.4Doublet of DoubletsJ(H-H) ≈ 8.5, J(H-F) ≈ 4.51HH-6
~7.8Doublet of DoubletsJ(H-F) ≈ 8.5, J(H-H) ≈ 2.51HH-3

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~52.5-OCH₃
~115 (d, J(C-F) ≈ 22 Hz)C-5
~120 (d, J(C-F) ≈ 25 Hz)C-3
~122 (d, J(C-F) ≈ 4 Hz)C-1
~125C-Br
~134 (d, J(C-F) ≈ 9 Hz)C-6
~164 (d, J(C-F) ≈ 255 Hz)C-F
~165C=O
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch (-OCH₃)
~1725StrongC=O Stretch (Ester)
~1600, ~1480Medium-StrongAromatic C=C Bending
~1250StrongC-O Stretch (Ester)
~1100StrongC-F Stretch
~700-800StrongC-Br Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
232/234High[M]⁺ (Molecular ion peak with bromine isotopes)
201/203Medium[M - OCH₃]⁺
173/175Medium[M - COOCH₃]⁺
152Low[M - Br]⁺
124Low[M - Br - CO]⁺
95Medium[C₆H₄F]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0 to 10 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. A greater number of scans will be required compared to ¹H NMR.

    • Typical spectral width: 0 to 200 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the clean salt plates before running the sample.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (dissolved in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer.

  • Ionization: Utilize Electron Impact (EI) ionization for this type of molecule.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern, paying close attention to the isotopic distribution characteristic of a bromine-containing compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare thin film Sample->Prep_IR Prep_MS Dilute in solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpret_NMR Chemical Shifts, Couplings Data_NMR->Interpret_NMR Interpret_IR Functional Groups Data_IR->Interpret_IR Interpret_MS Molecular Weight, Fragmentation Data_MS->Interpret_MS Final_Structure Structural Confirmation Interpret_NMR->Final_Structure Interpret_IR->Final_Structure Interpret_MS->Final_Structure

Caption: General workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Methyl 2-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of Methyl 2-bromo-4-fluorobenzoate. This versatile reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds to produce biaryl compounds, which are significant structural motifs in many pharmaceutical agents and functional materials.[1][2] The presence of the fluoro group and the methyl ester on the aromatic ring makes this compound a valuable building block in medicinal chemistry.[3]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, this compound) with an organoboron compound, typically a boronic acid or its ester.[4][5] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.[1][6]

Data Presentation: Reaction Conditions and Yields

The efficiency of the Suzuki coupling reaction is influenced by the choice of catalyst, ligand, base, and solvent system. The following table summarizes typical conditions reported for the Suzuki coupling of structurally similar aryl bromides, which can serve as a guide for optimizing the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical YieldsReference
Pd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol80Good to Excellent[1]
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90Moderate to Good[1]
Pd₂(dba)₃ (1-1.5)P(t-Bu)₃ (3-4.5)KF (3)1,4-Dioxane110Good to Excellent[1]
Pd(dppf)Cl₂ (3-5)---K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)80-120Good[7]

Experimental Protocols

This section provides a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of specific conditions may be required for different boronic acids to achieve maximum yield.

Materials:
  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.2 equiv.)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

Reaction Setup:
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the respective arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.[7]

  • Using a syringe, add the degassed solvent mixture.[7]

Reaction Execution:
  • Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 90-100 °C).[1]

  • Monitor the reaction's progress periodically using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 12-24 hours.[1]

Workup and Purification:
  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.[5]

  • Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]

  • Filter the mixture and concentrate the solvent under reduced pressure.[1]

  • The crude product can then be purified by flash column chromatography on silica (B1680970) gel to obtain the pure coupled product.[1]

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-X Pd0->ArPdBr Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)L_n-Ar' ArPdBr->ArPdArB Transmetalation (Ar'-B(OH)₂ + Base) ArPdArB->Pd0 Reductive Elimination Biaryl Ar-Ar' ArPdArB->Biaryl Product Coupled Product ArX This compound ArBOH2 Arylboronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Inert Atmosphere (Purge with Ar or N₂) C->D E Heat to Reaction Temperature (e.g., 90-100 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature & Quench F->G H Extract with Organic Solvent G->H I Dry Organic Layer H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K L Final Product K->L Characterize Product (NMR, MS)

Caption: Experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of "Methyl 2-bromo-4-fluorobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable in medicinal chemistry and materials science due to its broad substrate scope and tolerance of various functional groups.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of methyl 2-bromo-4-fluorobenzoate, an electron-deficient aryl halide. The presence of both an ester and a fluorine atom influences the reactivity of the aryl bromide, making the careful selection of reaction conditions essential for achieving high yields and selectivity.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination of this compound with a primary or secondary amine proceeds via a catalytic cycle involving a palladium catalyst, a phosphine (B1218219) ligand, and a base.[1]

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the N-arylated product and regenerating the Pd(0) catalyst.[1]

Bulky, electron-rich phosphine ligands are crucial for the success of the reaction as they facilitate both the oxidative addition and reductive elimination steps.[2]

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Oxidative Addition Complex [(L)Pd(II)(Ar)(Br)] Pd(0)L->Oxidative Addition Complex Ar-Br Amido Complex [(L)Pd(II)(Ar)(NR'R'')] Oxidative Addition Complex->Amido Complex + HNR'R'' - H-Base+ Br- Amido Complex->Pd(0)L Regeneration Product Ar-NR'R'' Amido Complex->Product Reductive Elimination Ar-Br This compound Amine HNR'R'' Base Base

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of substrates similar to this compound. This data serves as a guide for optimizing the reaction with various amines.

Table 1: Amination with Aromatic Amines (Anilines)

EntryAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene (B28343)10018~90-95
24-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Dioxane11024~85-90
34-TrifluoromethylanilinePd₂(dba)₃ (3)tBuXPhos (6)K₃PO₄ (2.0)Toluene10024~75-85
42-MethylanilinePd(OAc)₂ (2)SPhos (4)NaOtBu (1.4)Dioxane10018~80-88

Yields are estimated based on reactions with analogous electron-deficient aryl bromides.

Table 2: Amination with Aliphatic Amines

EntryAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1n-ButylaminePd(OAc)₂ (1.5)BrettPhos (3)LiHMDS (1.5)THF8016~85-95
2CyclohexylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10020~90-98
3MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11024~88-96
4DiethylaminePd₂(dba)₃ (2.5)SPhos (5)NaOtBu (1.5)Toluene10024~70-80

Yields are estimated based on general protocols for the amination of aryl bromides.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These protocols are based on established procedures for electron-deficient aryl bromides and should be optimized for specific substrates and scales.

General Considerations:

  • The Buchwald-Hartwig amination is sensitive to air and moisture. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • All glassware should be oven- or flame-dried and cooled under an inert atmosphere before use.

  • Solvents and liquid reagents should be anhydrous and degassed prior to use.

Protocol 1: General Procedure for Amination with Arylamines

Materials:

  • This compound

  • Aryl amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar biarylphosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precursor (1-3 mol%) and the phosphine ligand (2-6 mol%).

  • Add the base (1.4-2.0 equivalents) to the Schlenk tube.

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (this cycle should be repeated three times).

  • Add this compound (1.0 equivalent) and the aryl amine (1.1-1.2 equivalents) to the tube.

  • Add the anhydrous solvent (e.g., toluene, 0.1-0.2 M concentration with respect to the aryl bromide) via syringe.

  • Place the Schlenk tube in a preheated oil bath or heating block and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Amination with Aliphatic Amines

Materials:

  • This compound

  • Aliphatic amine (e.g., n-butylamine)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl (BrettPhos) or similar ligand suitable for aliphatic amines

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous tetrahydrofuran (B95107) (THF) or toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • Follow steps 1-3 from Protocol 1 to set up the reaction vessel under an inert atmosphere with the palladium precursor, ligand, and base.

  • Add this compound (1.0 equivalent) to the tube.

  • Add the anhydrous solvent (e.g., THF, 0.1-0.2 M) via syringe.

  • Add the aliphatic amine (1.2-1.5 equivalents) to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 70-100 °C).

  • Monitor the reaction as described in Protocol 1.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring and Workup cluster_purification Purification and Analysis A Dry Glassware C Add Pd Precursor, Ligand, and Base to Schlenk Tube A->C B Degas Solvents F Add Anhydrous Solvent B->F D Evacuate and Backfill with Inert Gas (3x) C->D E Add Aryl Bromide and Amine D->E E->F G Heat and Stir F->G H Monitor by TLC/GC-MS G->H I Cool to Room Temperature H->I Reaction Complete J Quench Reaction I->J K Extraction J->K L Dry and Concentrate K->L M Column Chromatography L->M N Characterize Product (NMR, MS) M->N

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of N-aryl derivatives from this compound. The success of the reaction is critically dependent on the appropriate choice of palladium catalyst, phosphine ligand, base, and solvent. The protocols and data provided in these application notes offer a solid foundation for researchers to develop and optimize this important transformation for their specific needs in drug discovery and materials science.

References

Application Notes and Protocols for the Sonogashira Coupling of Methyl 2-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of Methyl 2-bromo-4-fluorobenzoate with terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This transformation is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures.[2][3]

This compound is a valuable building block in organic synthesis, and its functionalization via Sonogashira coupling allows for the introduction of diverse alkyne-containing moieties, leading to the creation of novel compounds for various applications, including drug discovery.[3][4][5]

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:

General Reaction Scheme for the Sonogashira Coupling of this compound

Caption: General reaction scheme for the Sonogashira coupling of this compound.

Key Reaction Parameters and Optimization

The success of the Sonogashira coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. Aryl bromides, such as this compound, are generally less reactive than the corresponding aryl iodides, and thus, careful selection of reaction conditions is crucial for achieving high yields.

Catalyst System: The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precatalyst.[1] A copper(I) co-catalyst is often employed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2] However, copper-free Sonogashira couplings have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[1][6]

Ligands: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity. Bulky, electron-rich phosphine (B1218219) ligands are often effective for the coupling of aryl bromides.[6]

Base: An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[7]

Solvent: Anhydrous and anaerobic conditions are typically recommended to prevent catalyst deactivation and side reactions.[7]

Summary of Reaction Conditions

The following table summarizes various conditions that have been successfully employed for the Sonogashira coupling of aryl bromides and can serve as a starting point for the optimization of the reaction with this compound.

Catalyst System Ligand Base Solvent Temperature Notes Reference
PdCl₂(PPh₃)₂ / CuIPPh₃ (in catalyst)Triethylamine (Et₃N) or Diisopropylamine (DIPA)THF or DMFRoom Temp. to 60 °CClassical conditions, may require heating for aryl bromides.[2]
Pd(OAc)₂ / XPhosXPhosTriethylamine (Et₃N)Acetonitrile (MeCN)110 °CEffective for less reactive aryl bromides.[8]
[PdCl₂(CH₃CN)₂] / sXPhossXPhosCs₂CO₃Water/Acetonitrile65 °CCopper-free conditions, suitable for water-soluble substrates.[9]
Pd(PhCN)₂Cl₂ / P(t-Bu)₃P(t-Bu)₃--Room Temp.Versatile catalyst for room-temperature couplings of aryl bromides.[6][7]
Pd EnCat® 40-Sodium Acetate (AcONa)Ethanol (EtOH)MicrowaveHeterogeneous catalyst, simplifies purification.[2]

Experimental Protocols

The following are detailed protocols that can be adapted for the Sonogashira coupling of this compound. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Protocol 1: Classical Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general method for the Sonogashira coupling of aryl bromides using a palladium-phosphine complex and a copper(I) co-catalyst.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.02 - 0.05 equiv)

  • Copper(I) iodide (CuI) (0.04 - 0.10 equiv)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent or co-solvent)

  • Anhydrous solvent (e.g., THF, DMF, or Toluene)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 5 mol%).

  • Add the anhydrous solvent (e.g., THF, 5 mL per mmol of aryl bromide) and the amine base (e.g., Et₃N, 2-3 equiv, or use as the solvent).

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw method.

  • Add the terminal alkyne (1.1 - 1.5 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst residues. Wash the celite pad with the same solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl solution to remove the amine base and copper salts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the presence of copper may lead to side reactions or complicate purification.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Acetonitrile, Dioxane, or Toluene)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst, the ligand, and the base.

  • Add the anhydrous solvent.

  • Degas the reaction mixture.

  • Add the terminal alkyne (1.5 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Sonogashira Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the copper-cocatalyzed Sonogashira reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition R-Pd(II)(L)2-X Pd(0)L2->Oxidative_Addition Oxidative Addition (R-X) Transmetalation_Complex R-Pd(II)(L)2-C≡CR' Oxidative_Addition->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd(0)L2 Reductive Elimination Product R-C≡CR' Transmetalation_Complex->Product CuX CuX Cu-Acetylide Cu-C≡CR' CuX->Cu-Acetylide Deprotonation (H-C≡CR', Base) Cu-Acetylide->CuX To Pd Cycle

Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira reaction.

Experimental Workflow

The following diagram outlines a general experimental workflow for performing a Sonogashira coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to dry flask - Purge with inert gas start->setup degas Degas Solvent and Reagents setup->degas addition Add Terminal Alkyne degas->addition reaction Stir at Desired Temperature (Monitor by TLC/LC-MS) addition->reaction workup Aqueous Workup: - Filter through Celite - Wash with NH4Cl/Brine reaction->workup purification Purification: Flash Column Chromatography workup->purification analysis Characterization: NMR, MS, etc. purification->analysis end End analysis->end

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for the Heck Reaction of Methyl 2-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction has become an indispensable tool in organic synthesis for the construction of substituted alkenes, which are key intermediates in the preparation of pharmaceuticals, agrochemicals, and functional materials. Methyl 2-bromo-4-fluorobenzoate is a valuable building block in medicinal chemistry and materials science. The presence of the bromine atom allows for its participation in cross-coupling reactions like the Heck reaction, enabling the introduction of vinyl groups to the aromatic ring. The electron-withdrawing ester and fluorine substituents can influence the reactivity of the aryl bromide and the properties of the resulting products.

These application notes provide detailed protocols and guidelines for performing the Heck reaction with this compound.

General Considerations for the Heck Reaction

The success and outcome of the Heck reaction are highly dependent on several factors, including the choice of palladium catalyst, ligand, base, solvent, and reaction temperature. For an electron-deficient aryl bromide such as this compound, the reaction conditions can be tailored to achieve high yields and selectivity.

  • Palladium Precursor: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly used catalyst precursors that form the active Pd(0) species in situ.

  • Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity. Phosphine-based ligands, such as tri(o-tolyl)phosphine or triphenylphosphine, and N-heterocyclic carbenes (NHCs) are often employed. For electron-deficient aryl bromides, the use of a ligand can enhance the reaction rate and prevent catalyst decomposition.

  • Base: A base is required to neutralize the hydrobromic acid (HBr) generated during the catalytic cycle. Common bases include organic amines like triethylamine (B128534) (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or cesium carbonate (Cs₂CO₃).

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMA) are typically used to dissolve the reactants and stabilize the catalytic species.

  • Alkene Coupling Partner: The Heck reaction works well with a variety of alkenes, including electron-rich and electron-deficient ones. Styrenes and acrylates are common coupling partners.

Data Presentation

The following table summarizes representative conditions and expected yields for the Heck reaction of this compound with common alkenes, based on general protocols for electron-deficient aryl bromides.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Styrene (B11656)Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF10012-2485-95
2n-Butyl acrylate (B77674)Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMA12016-2480-90
3EthylenePd(OAc)₂ (1)NoneNaOAc (1.2)NMP1202475-85

Experimental Protocols

Protocol 1: Heck Reaction of this compound with Styrene

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, Palladium(II) acetate, and Tri(o-tolyl)phosphine.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF via syringe to dissolve the solids.

  • Add styrene and triethylamine to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (3 x) and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate

Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous dimethylacetamide (DMA)

  • Round-bottom flask with condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask equipped with a condenser, add this compound, Palladium(II) acetate, Triphenylphosphine, and Potassium carbonate.

  • Flush the flask with an inert gas.

  • Add anhydrous DMA to the flask.

  • Add n-butyl acrylate to the reaction mixture.

  • Heat the reaction mixture to 120 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion (typically 16-24 hours), cool the reaction to room temperature.

  • Filter the reaction mixture to remove inorganic salts and wash the solid with ethyl acetate.

  • Combine the filtrate and washings, and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the pure product.

Mandatory Visualizations

Heck Reaction Catalytic Cycle

Heck_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X (Ln) OxAdd->ArPdX AlkeneCoord Alkene Coordination ArPdX->AlkeneCoord Alkene AlkeneComplex Ar-Pd(II)-X (Alkene)(Ln) AlkeneCoord->AlkeneComplex MigratoryInsertion Migratory Insertion AlkeneComplex->MigratoryInsertion AlkylPdComplex R-CH2-CH(Ar)-Pd(II)-X (Ln) MigratoryInsertion->AlkylPdComplex BetaHydride β-Hydride Elimination AlkylPdComplex->BetaHydride ProductComplex [HPd(II)X(Ln)] • (Alkene) BetaHydride->ProductComplex Product ReductiveElim Reductive Elimination (Base) ProductComplex->ReductiveElim ReductiveElim->Pd0 HX + Base

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow for Heck Reaction

Experimental_Workflow Start Start Setup Reaction Setup: - Add reactants, catalyst, ligand, and base to a dry flask. Start->Setup Inert Establish Inert Atmosphere: - Evacuate and backfill with Ar or N2. Setup->Inert Solvent Add Solvent and Alkene Inert->Solvent Heat Heat to Reaction Temperature (e.g., 100-120 °C) with Stirring Solvent->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup: - Dilute with organic solvent, wash with water and brine. Monitor->Workup Reaction Complete Dry Dry and Concentrate: - Dry organic layer, filter, and remove solvent. Workup->Dry Purify Purification: - Column Chromatography Dry->Purify End Final Product Purify->End

Caption: General experimental workflow for the Heck reaction.

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 2-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the palladium-catalyzed cross-coupling reactions of Methyl 2-bromo-4-fluorobenzoate. This versatile building block is a valuable substrate in medicinal chemistry and materials science, enabling the synthesis of a wide array of complex molecules. The protocols herein cover Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig type reactions, offering robust starting points for methodology development.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. This compound is an attractive substrate for these reactions due to the presence of a reactive bromo-substituent, which readily participates in the catalytic cycle, and a fluoro-substituent that can be used to modulate the electronic properties of the final product. The ester functionality provides an additional handle for further synthetic modifications. This document outlines detailed experimental procedures and summarizes key quantitative data for several common cross-coupling reactions involving this substrate.

Data Presentation

The following tables summarize representative quantitative data for various palladium-catalyzed cross-coupling reactions of this compound.

Table 1: Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
o-Hydroxyphenylboronic acidPd(OAc)₂ / (o-biphenyl)P(t-Bu)₂K₃PO₄Toluene (B28343)1001248[1]

Table 2: Sonogashira Coupling of this compound

Coupling PartnerCatalyst / Co-catalystBaseSolventTemp. (°C)TimeYield (%)
4-Ethynylanisole (B14333)PdCl₂(PPh₃)₂ / CuITriethylamine (B128534)Triethylamine50-94[2]
5-Chloropent-1-ynePdCl₂(PPh₃)₂ / CuITriethylamineTriethylamineRT-95

Table 3: Buchwald-Hartwig Type Amination of this compound

Coupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pyrazole (B372694)NoneK₂CO₃DMF10019+-[3]
Aniline (B41778) DerivativesPd(OAc)₂ / Rac-BINAPCs₂CO₃Toluene---[4]

Note: The reaction with pyrazole is a nucleophilic aromatic substitution and not a palladium-catalyzed Buchwald-Hartwig amination. The entry with aniline derivatives represents a general procedure for which a specific yield for this substrate was not provided.

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of Methyl 4-fluoro-2-(2-hydroxyphenyl)benzoate

This protocol is adapted from a procedure for the synthesis of dibenzopyranones.[1]

Materials:

  • This compound

  • o-Hydroxyphenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • (o-Biphenyl)P(t-Bu)₂

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere chemistry

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), o-hydroxyphenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Add the palladium catalyst, consisting of Pd(OAc)₂ (5 mol%) and (o-biphenyl)P(t-Bu)₂ (10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Sonogashira Coupling: Synthesis of Methyl 4-fluoro-2-((4-methoxyphenyl)ethynyl)benzoate

This protocol is based on a general procedure for Sonogashira coupling.[2]

Materials:

  • This compound

  • 4-Ethynylanisole

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine, freshly distilled

  • Standard glassware for inert atmosphere chemistry

  • Argon gas

Procedure:

  • To a flame-dried flask, add PdCl₂(PPh₃)₂ (2.5 mol%) and CuI (2.5 mol%).

  • Add freshly distilled triethylamine (to achieve a 0.25 M concentration of the aryl bromide).

  • Add this compound (1.0 equiv) and 4-ethynylanisole (1.1 equiv).

  • Seal the reaction vessel under an argon atmosphere.

  • Heat the reaction mixture to 50 °C.

  • Monitor the reaction by TLC.

  • Once the starting aryl bromide is consumed, cool the mixture to room temperature and concentrate in vacuo.

  • Dissolve the residue in ethyl acetate and wash with water and saturated aqueous ammonium (B1175870) chloride.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo to yield the product.

Buchwald-Hartwig Type Amination: General Protocol

The following is a general protocol for the Buchwald-Hartwig amination of aryl halides, which can be adapted for this compound.[4]

Materials:

  • This compound

  • Amine (e.g., aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • rac-BINAP

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, dry

  • Standard glassware for inert atmosphere chemistry

  • Nitrogen or Argon gas

Procedure:

  • In a reaction vessel, dissolve the desired amine (1.0 equiv) in dry toluene.

  • Add this compound (1.1 equiv) and cesium carbonate (2.4 equiv).

  • In a separate flask, prepare a solution of Pd(OAc)₂ (0.06 equiv) and rac-BINAP in dry toluene and add it to the reaction mixture.

  • Purge the reaction vessel with an inert gas.

  • Heat the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Palladium_Catalyzed_Cross_Coupling_Cycle Pd0 Pd(0)L_n OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide This compound (Ar-X) ArylHalide->OxidativeAddition PdII_Intermediate Ar-Pd(II)-X(L_n) OxidativeAddition->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation CouplingPartner Coupling Partner (R-M) CouplingPartner->Transmetalation PdII_Intermediate2 Ar-Pd(II)-R(L_n) Transmetalation->PdII_Intermediate2 ReductiveElimination Reductive Elimination PdII_Intermediate2->ReductiveElimination ReductiveElimination->Pd0 Regeneration of Catalyst Product Coupled Product (Ar-R) ReductiveElimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: - this compound - Coupling Partner - Base B Add Catalyst System: - Palladium Source - Ligand (if applicable) - Co-catalyst (if applicable) A->B C Add Anhydrous/Degassed Solvent B->C D Inert Atmosphere Purge (e.g., N2 or Ar) C->D E Heat to Reaction Temperature & Stir D->E F Monitor Progress (TLC, LC-MS, GC-MS) E->F G Cool to Room Temperature F->G H Quench Reaction (if necessary) G->H I Extraction with Organic Solvent H->I J Wash with Water/Brine I->J K Dry Organic Layer J->K L Concentrate in vacuo K->L M Purify by Column Chromatography L->M

References

Application Notes and Protocols: The Versatile Role of Methyl 2-bromo-4-fluorobenzoate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-bromo-4-fluorobenzoate is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of bioactive molecules. Its strategic placement of bromo, fluoro, and methyl ester functional groups allows for diverse chemical modifications, making it an invaluable starting material in the development of targeted therapies. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent inhibitors for cancer therapy, including androgen receptor (AR) inhibitors, Poly(ADP-ribose) polymerase (PARP) inhibitors, and kinase inhibitors.

Application 1: Synthesis of Androgen Receptor (AR) Inhibitors for Prostate Cancer Therapy

This compound is a crucial precursor in the synthesis of non-steroidal anti-androgen drugs, such as Enzalutamide, which are pivotal in the treatment of castration-resistant prostate cancer (CRPC). The following sections detail the synthetic strategy and biological context.

Experimental Protocol: Synthesis of an Enzalutamide Analog

This protocol describes a multi-step synthesis of an Enzalutamide analog, a potent AR inhibitor.

Step 1: Esterification of 4-bromo-2-fluorobenzoic acid

To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in methanol (B129727), add thionyl chloride (2.0 eq) dropwise at 0°C. The reaction mixture is then stirred at room temperature for 12 hours. After completion, the solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield Methyl 4-bromo-2-fluorobenzoate.

Step 2: Ullmann Condensation

A mixture of Methyl 4-bromo-2-fluorobenzoate (1.0 eq), 2-amino-2-methylpropanoic acid (1.5 eq), cuprous chloride (0.2 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF) is heated at 105°C for 12 hours. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is then reacted with thionyl chloride in methanol to afford the corresponding methyl ester.

Step 3: Cyclization with an Isothiocyanate

The product from Step 2 is reacted with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (B193372) in a suitable solvent such as toluene (B28343) at an elevated temperature (e.g., 60°C) to form the thiohydantoin ring of the Enzalutamide analog.

Step 4: N-Methylation

The final step involves the N-methylation of the thiohydantoin ring to yield the target Enzalutamide analog.

Quantitative Data:
CompoundTargetCell LineIC50 (µM)Reference
Enzalutamide Analog 6cAndrogen ReceptorDU-145 (Prostate Cancer)18.26[1]
Enzalutamide Analog 6cAndrogen ReceptorLNCaP (Prostate Cancer)20.31[1]
Enzalutamide Analog 6cAndrogen ReceptorPC3 (Prostate Cancer)19.84[1]
Enzalutamide Analog 6hAndrogen ReceptorDU-145 (Prostate Cancer)18.26[1]
Enzalutamide Analog 6hAndrogen ReceptorLNCaP (Prostate Cancer)20.31[1]
Enzalutamide Analog 6hAndrogen ReceptorPC3 (Prostate Cancer)19.84[1]
Androgen Receptor Signaling Pathway

Enzalutamide and its analogs function by inhibiting the androgen receptor signaling pathway, which is a key driver of prostate cancer cell growth and proliferation. The diagram below illustrates the mechanism of action.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_Active Active AR HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex (Inactive) AR->AR_HSP HSP->AR_HSP AR_HSP->AR_Active Dissociation AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds AR_Dimer->ARE Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Enzalutamide Enzalutamide Analog Enzalutamide->AR_Active Inhibits Nuclear Translocation Enzalutamide->ARE Inhibits DNA Binding

Caption: Androgen Receptor Signaling Pathway and Inhibition by Enzalutamide Analogs.

Application 2: Synthesis of PARP Inhibitors for Cancer Therapy

This compound serves as a valuable starting material for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors are particularly effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.

Experimental Protocol: Suzuki-Miyaura Coupling for PARP Inhibitor Scaffolds

A key step in the synthesis of many PARP inhibitors is the formation of a biaryl scaffold, which can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction.

General Procedure:

To a degassed mixture of this compound (1.0 eq), an appropriate arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a solvent system like 1,4-dioxane/water, a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) is added. The reaction mixture is heated under an inert atmosphere (e.g., at 100°C) until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired biaryl compound, a core structure for various PARP inhibitors.

Quantitative Data:

While a direct synthesis of a known PARP inhibitor from this compound is not explicitly detailed in the immediate search results, the following table provides bioactivity data for representative PARP inhibitors to illustrate the potency of this class of molecules.

CompoundTargetCell LineIC50 (nM)Reference
OlaparibPARP-1HCC1937 (Breast Cancer)9[2]
NiraparibPARP-1/2CAPAN-1 (Pancreatic Cancer)3.8 / 2.1[2]
RucaparibPARP-1Capan-1 (Pancreatic Cancer)1.4[2]
PARP Inhibition and Synthetic Lethality Pathway

PARP inhibitors exploit the concept of synthetic lethality in cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations. The diagram below outlines this mechanism.

PARP_Inhibition_Pathway cluster_dna_damage DNA Single-Strand Break (SSB) cluster_parp_repair PARP-mediated Repair cluster_replication DNA Replication cluster_hrr Homologous Recombination Repair (HRR) SSB SSB PARP PARP Enzyme SSB->PARP Replication_Fork_Collapse Replication Fork Collapse SSB->Replication_Fork_Collapse Unrepaired SSB leads to SSB_Repair SSB Repair PARP->SSB_Repair PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP Inhibits DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HRR_Proficient HRR Proficient (Normal Cells) DSB->HRR_Proficient HRR_Deficient HRR Deficient (e.g., BRCA mutant cancer cells) DSB->HRR_Deficient DSB_Repair_HRR DSB Repair HRR_Proficient->DSB_Repair_HRR Apoptosis Apoptosis (Cell Death) HRR_Deficient->Apoptosis Synthetic Lethality Cell_Survival Cell Survival DSB_Repair_HRR->Cell_Survival

Caption: Mechanism of PARP Inhibition and Synthetic Lethality.

Application 3: Synthesis of Kinase Inhibitors for Targeted Cancer Therapy

The structural framework of this compound is also amenable to the synthesis of various kinase inhibitors, which are a cornerstone of targeted cancer therapy. The bromo- functionality allows for the introduction of diverse substituents via cross-coupling reactions to interact with the kinase active site.

Experimental Protocol: Buchwald-Hartwig Amination for Kinase Inhibitor Scaffolds

The Buchwald-Hartwig amination is a powerful method to form carbon-nitrogen bonds, a common linkage in many kinase inhibitors.

General Procedure:

A mixture of this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.01 eq), a suitable ligand (e.g., Xantphos, 0.02 eq), and a base (e.g., Cs2CO3, 1.5 eq) in an anhydrous, deoxygenated solvent such as toluene is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the N-arylated product, a key intermediate for kinase inhibitor synthesis.

Quantitative Data:

The following table provides examples of the inhibitory activity of various kinase inhibitors to demonstrate the therapeutic potential of this class of compounds.

CompoundTarget KinaseCell LineIC50 (nM)Reference
SorafenibVEGFR-2HUVEC90[3]
SunitinibVEGFR-2HUVEC80[4]
AxitinibVEGFR-2HUVEC0.2[4]
General Kinase Inhibition Workflow

The development of kinase inhibitors involves a systematic workflow from initial synthesis to biological evaluation.

Kinase_Inhibitor_Workflow Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Intermediate Key Intermediate Coupling->Intermediate Modification Further Functionalization Intermediate->Modification Library Library of Kinase Inhibitor Candidates Modification->Library Screening In vitro Kinase Inhibition Assays Library->Screening Hit Hit Compound Identification (IC50 Determination) Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Lead Lead Compound Optimization->Lead

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

References

Application Notes and Protocols for Methyl 2-bromo-4-fluorobenzoate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 2-bromo-4-fluorobenzoate as a fragment in drug discovery campaigns. This document outlines its application in the context of fragment-based drug discovery (FBDD), with a focus on the development of inhibitors for therapeutically relevant targets. Detailed experimental protocols for fragment screening and subsequent hit elaboration are provided.

Introduction to this compound as a Fragment

This compound is a versatile chemical entity for fragment-based drug discovery.[1][] Its low molecular weight (233.03 g/mol ) and simple, rigid structure are characteristic of an ideal fragment.[] The presence of bromo and fluoro substituents, along with a methyl ester, provides multiple points for vector expansion and chemical modification, allowing for the exploration of the chemical space around a protein's binding site. The bromine atom is particularly useful for forming halogen bonds or for elaboration via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3]

This fragment is a valuable starting point for the development of inhibitors for a variety of protein targets. Notably, it has been identified as a key intermediate in the synthesis of potent and selective inhibitors of the TEA Domain (TEAD) family of transcription factors, which are crucial components of the Hippo signaling pathway and are implicated in cancer.[4][5]

Application in Targeting the Hippo-YAP-TEAD Signaling Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently observed in various cancers. The transcriptional coactivator YAP and its paralog TAZ are the main downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes. The interaction between YAP and TEAD is a compelling target for anticancer drug development.

Fragments like this compound can serve as starting points for the design of small molecules that bind to the central lipid-binding pocket of TEAD, thereby inhibiting its palmitoylation and disrupting the YAP-TEAD interaction.[4][5]

Hippo_YAP_TEAD_Pathway cluster_Hippo_Kinase_Cascade Hippo Kinase Cascade (Active) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Inhibition Inhibition MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 YAP_TAZ YAP/TAZ LATS1/2->YAP_TAZ Phosphorylation YAP_TAZ_p p-YAP/TAZ 14-3-3 14-3-3 YAP_TAZ_p->14-3-3 Sequestration YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Nuclear Translocation TEAD TEAD Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) TEAD->Gene_Expression Activation YAP_TAZ_nuc->TEAD Binding Methyl_2_bromo_4_fluorobenzoate_derivative This compound -derived Inhibitor Methyl_2_bromo_4_fluorobenzoate_derivative->TEAD Inhibition

Hippo-YAP-TEAD Signaling Pathway and Point of Inhibition.

Experimental Protocols

A typical fragment screening campaign involves a series of biophysical and biochemical assays to identify and validate fragment hits.[6][7][8]

Fragment_Screening_Workflow Fragment_Library Fragment Library (e.g., 1000 fragments) Primary_Screen Primary Screen (e.g., DSF, SPR) Fragment_Library->Primary_Screen Hit_Validation Hit Validation (e.g., NMR, ITC) Primary_Screen->Hit_Validation ~5-10% hit rate Structural_Studies Structural Studies (X-ray Crystallography, Cryo-EM) Hit_Validation->Structural_Studies Confirmed Binders Hit_Elaboration Hit Elaboration (Medicinal Chemistry) Structural_Studies->Hit_Elaboration Lead_Compound Lead Compound Hit_Elaboration->Lead_Compound

General workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein.

  • Protein Preparation: Prepare the target protein at a concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment Preparation: Prepare a stock solution of this compound and other fragments in DMSO at a concentration of 100 mM.

  • Assay Plate Setup: In a 96-well PCR plate, add 20 µL of the protein solution to each well.

  • Add 0.2 µL of the fragment stock solution to the corresponding wells to achieve a final fragment concentration of 1 mM. Include DMSO-only controls.

  • Add a fluorescent dye (e.g., SYPRO Orange) to each well.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/min.

  • Data Analysis: Monitor the fluorescence intensity as a function of temperature. A significant increase in the melting temperature (Tm) of the protein in the presence of the fragment compared to the DMSO control indicates binding and stabilization.

Protocol 2: Hit Validation using Isothermal Titration Calorimetry (ITC)

ITC provides detailed thermodynamic information about the binding interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

  • Sample Preparation: Prepare the target protein at a concentration of 10-20 µM in ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% DMSO). Prepare this compound at a concentration of 100-200 µM in the same buffer.

  • ITC Experiment: Load the protein solution into the sample cell and the fragment solution into the injection syringe of the ITC instrument.

  • Perform a series of injections of the fragment solution into the protein solution at a constant temperature (e.g., 25 °C).

  • Data Analysis: Integrate the heat changes associated with each injection and fit the data to a suitable binding model to determine the Kd, ΔH, and n.

Once this compound is identified as a hit, the bromine atom can be used as a handle for chemical elaboration using palladium-catalyzed cross-coupling reactions.[9][3]

Suzuki_Coupling_Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Catalyst, Base, Solvent) Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reaction_Setup->Inert_Atmosphere Heating Heating and Stirring Inert_Atmosphere->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Product Purification->Product

General workflow for a Suzuki-Miyaura coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane (B91453) and water, via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired coupled product.

Data Presentation

Quantitative data from fragment screening and hit optimization should be presented in a clear and concise tabular format to facilitate comparison.

Table 1: Biophysical Screening Data for Fragment Hits Against Target X

Fragment IDStructureMethodΔTm (°C)Kd (µM)Ligand Efficiency (LE)
F1 This compoundDSF3.5--
ITC-1500.35
F2 2-bromo-4-fluorobenzoic acidDSF4.2--
ITC-980.41
F3 4-fluoro-2-bromobenzamideDSF2.8--
ITC-2200.32

Note: The data presented in this table is illustrative and serves as an example of how to present screening data. Actual values will vary depending on the protein target and experimental conditions.

Table 2: Structure-Activity Relationship (SAR) of Elaborated Fragments

Compound IDR-groupIC50 (µM)
1a Phenyl5.2
1b 4-pyridyl2.8
1c 3-aminophenyl1.1

Note: This table illustrates how SAR data for elaborated fragments can be presented. The R-group corresponds to the moiety introduced via Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable fragment for initiating drug discovery campaigns. Its favorable physicochemical properties and versatile chemical handles make it an excellent starting point for the development of potent and selective inhibitors against a range of biological targets, including the challenging TEAD transcription factors. The protocols and workflows provided herein offer a robust framework for researchers to utilize this fragment in their drug discovery efforts.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Methyl 2-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Methyl 2-bromo-4-fluorobenzoate, a key building block in the synthesis of various pharmaceutical intermediates. The protocols focus on common and powerful synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery and development.

Overview of this compound in Pharmaceutical Synthesis

This compound is a versatile reagent employed in the synthesis of a wide range of complex molecules for the pharmaceutical industry. Its utility lies in the presence of three key functional groups: a methyl ester, a bromine atom, and a fluorine atom on a benzene (B151609) ring. These features allow for sequential and regioselective modifications, making it an ideal starting material for constructing substituted aromatic scaffolds found in many therapeutic agents, including anticancer, antidepressant, and antiviral drugs.[1]

The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The electron-withdrawing nature of the fluorine and ester groups can influence the reactivity of the aromatic ring, often facilitating these coupling reactions.

Synthesis of a Roxadustat Intermediate via Nucleophilic Aromatic Substitution

Roxadustat is a notable drug for the treatment of anemia in patients with chronic kidney disease.[2] Its synthesis involves an intermediate derived from this compound. The initial step involves a nucleophilic aromatic substitution reaction where the bromine atom is displaced by a phenoxide.

Experimental Protocol: Synthesis of Methyl 4-fluoro-2-phenoxybenzoate

This protocol is adapted from patent literature describing the synthesis of a key intermediate for Roxadustat.

Reaction Scheme:

Materials:

  • This compound

  • Phenol (B47542)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), dry

  • Ethyl acetate (B1210297)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup

Procedure:

  • To a 250 mL reaction flask, add dry DMF (40 mL).

  • With stirring, add phenol (3.88 g), potassium carbonate (5.70 g), and this compound (8.00 g).

  • Heat the mixture to 70°C and maintain this temperature for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water (40 mL) to the flask and extract the mixture with ethyl acetate (80 mL).

  • Wash the organic layer with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Quantitative Data:

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
This compound233.038.0034.331.0
Phenol94.113.8841.231.2
Potassium carbonate138.215.7041.241.2
ProductMolecular Weight ( g/mol )Yield (%)
Methyl 4-fluoro-2-phenoxybenzoate246.2494

Workflow Diagram:

Synthesis_of_Roxadustat_Intermediate cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_product Product A Combine Reactants: - this compound - Phenol - K2CO3 - DMF B Heat to 70°C for 16h A->B C Cool and Quench with Water B->C D Extract with Ethyl Acetate C->D E Wash with Brine D->E F Dry over Na2SO4 E->F G Concentrate F->G H Methyl 4-fluoro-2-phenoxybenzoate G->H

Caption: Workflow for the synthesis of a Roxadustat intermediate.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. This compound can be coupled with various arylboronic acids to produce biphenyl (B1667301) derivatives, which are common scaffolds in medicinal chemistry.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general guideline and may require optimization for specific arylboronic acids.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, Toluene)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (2-5 mol%), the ligand (4-10 mol%), and the base (2.0 mmol).

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-120°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Representative Quantitative Data for Suzuki-Miyaura Coupling:

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (10)Cs₂CO₃Dioxane/H₂O10015-20~85-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₃PO₄1,4-Dioxane8012~90
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O9531Moderate to Excellent

Note: Yields are based on analogous reactions with similar substrates and serve as a strong indicator of expected performance.

Logical Relationship Diagram:

Suzuki_Coupling_Logic cluster_reagents Key Reagents Start This compound Coupling Suzuki-Miyaura Coupling Start->Coupling Product Methyl 4-fluoro-2-arylbenzoate Coupling->Product Pharma Pharmaceutical Intermediates Product->Pharma Arylboronic Arylboronic Acid Arylboronic->Coupling Catalyst Pd Catalyst Catalyst->Coupling Ligand Ligand Ligand->Coupling Base Base Base->Coupling

Caption: Key components for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly effective method for constructing C-N bonds, which are prevalent in a vast number of pharmaceuticals. This reaction allows for the coupling of this compound with a variety of primary and secondary amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and requires optimization for specific amines.

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, G3 or G4 palladacycles)

  • Bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos, RuPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or glovebox

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube.

  • Add the base (1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Representative Quantitative Data for Buchwald-Hartwig Amination:

EntryAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1002495
2MorpholinePd(OAc)₂ (2)BINAPCs₂CO₃Toluene1102475
3IndolePd₂(dba)₃DavePhosK₃PO₄Dioxane1002485

Note: Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.[3]

Experimental Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Product A Combine in Schlenk tube: - Pd precatalyst - Ligand - Base - this compound - Amine B Add Anhydrous Solvent A->B C Heat to 80-110°C B->C D Cool and Dilute C->D E Filter through Celite D->E F Concentrate E->F G Column Chromatography F->G H N-Aryl Amine Product G->H

Caption: General workflow for the Buchwald-Hartwig amination.

Signaling Pathway: Inhibition of HIF Prolyl-Hydroxylase by Roxadustat

Pharmaceutical intermediates synthesized from this compound can be elaborated into drugs that target specific biological pathways. Roxadustat, for example, is an inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylase.[4][5] This inhibition leads to the stabilization of HIF-α, which then promotes the transcription of genes involved in erythropoiesis, providing a therapeutic effect for anemia.[4][6]

HIF Prolyl-Hydroxylase Signaling Pathway:

HIF_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) or Roxadustat Presence HIF_alpha_normoxia HIF-α PHD HIF Prolyl-Hydroxylase (PHD) HIF_alpha_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Roxadustat Roxadustat PHD_inhibited HIF Prolyl-Hydroxylase (PHD) Roxadustat->PHD_inhibited Inhibition HIF_alpha_hypoxia HIF-α (Stabilized) HIF_complex HIF Complex HIF_alpha_hypoxia->HIF_complex HIF_beta HIF-β HIF_beta->HIF_complex Nucleus Nucleus HIF_complex->Nucleus HRE Hypoxia Response Elements (HRE) Nucleus->HRE Binding Gene_Transcription Gene Transcription HRE->Gene_Transcription Activation

Caption: Roxadustat inhibits PHD, leading to HIF-α stabilization and gene transcription.

References

Application of Methyl 2-bromo-4-fluorobenzoate in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-bromo-4-fluorobenzoate is a key starting material in the synthesis of a variety of pharmacologically active molecules, including a class of potent and selective kinase inhibitors. Its unique substitution pattern allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry. This document outlines the application of this compound in the synthesis of substituted nicotinimide inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell signaling pathways. Overactivity of BTK is implicated in various B-cell malignancies and autoimmune diseases.

Kinase Inhibitor Profile

The synthesized compounds are irreversible inhibitors of BTK. The inhibitory activity of these compounds has been determined using biochemical assays.

Table 1: Inhibitory Activity of Exemplary BTK Inhibitor

Compound IDTarget KinaseIC50 (nM)
Example 34*BTK< 10

*Data extracted from patent WO2015048662A2. "Example 34" is a representative compound from a series of synthesized inhibitors.[1]

Synthetic Protocol

The synthesis of the BTK inhibitors involves a multi-step sequence starting from this compound. The following is a representative experimental protocol for the initial steps leading to a key intermediate.

Step 1: Synthesis of this compound (2)

To a solution of 2-bromo-4-fluorobenzoic acid (1) (2.19 g, 10 mmol) in methanol (B129727) (20 mL) is added thionyl chloride (0.5 mL) dropwise at room temperature. The resulting mixture is stirred at 60°C for 10 hours. After the reaction is complete, the mixture is concentrated under reduced pressure to yield this compound (2) as a brown oil (2 g, 86% yield).[1]

Further steps involve Suzuki coupling and subsequent amide bond formation reactions as described in the general procedures of patent WO2015048662A2 to yield the final active inhibitors.

Experimental Workflow

The general workflow for the synthesis and evaluation of the BTK inhibitors is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_result Result start This compound intermediate1 Suzuki Coupling Intermediate start->intermediate1 Suzuki Coupling final_product Final BTK Inhibitor intermediate1->final_product Amide Coupling assay ADP-Glo Kinase Assay final_product->assay ic50 IC50 Determination assay->ic50 data Potent BTK Inhibition ic50->data

Caption: Synthetic and evaluation workflow for BTK inhibitors.

Signaling Pathways

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, which in turn activates downstream signaling cascades, including the PLCγ2, ERK, and NF-κB pathways, leading to B-cell proliferation, differentiation, and survival. The synthesized inhibitors covalently bind to a cysteine residue in the active site of BTK, blocking its activity and interrupting this signaling cascade.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG NFkB NF-κB Pathway IP3_DAG->NFkB ERK ERK Pathway IP3_DAG->ERK Proliferation B-Cell Proliferation, Differentiation, Survival NFkB->Proliferation ERK->Proliferation Inhibitor BTK Inhibitor (from this compound) Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway and point of inhibition.

MEK/ERK Signaling Pathway

The MEK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. While the primary target of the discussed inhibitors is BTK, understanding related pathways like MEK/ERK is crucial in cancer biology as many signaling pathways are interconnected.

MEK_ERK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Overview of the MEK/ERK signaling pathway.

Conclusion

This compound serves as a versatile and crucial starting material for the synthesis of potent BTK inhibitors. The described synthetic strategies and biological evaluations highlight its importance in the development of targeted therapies for B-cell malignancies and autoimmune disorders. The ability to readily modify the core structure derived from this starting material allows for the generation of a diverse range of inhibitors with high potency and selectivity.

References

Application Notes and Protocols for Grignard Reactions Involving Methyl 2-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-4-fluorobenzoate is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] Its structure, featuring a bromine atom ortho to an ester group and a fluorine atom para to the bromine, offers unique reactivity for the formation of carbon-carbon bonds via the Grignard reaction. This application note provides detailed protocols for the preparation of the Grignard reagent from this compound and its subsequent reaction with electrophiles, such as aldehydes and ketones, to generate functionalized aromatic compounds. These products can serve as building blocks in the synthesis of complex molecules for drug discovery and development.[1]

The Grignard reaction is a fundamental organometallic reaction that involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile.[2] In the context of this compound, the bromine atom allows for the formation of a highly nucleophilic arylmagnesium halide. The presence of the ester group on the same molecule presents a potential for intramolecular reactions or reactions with a second equivalent of the Grignard reagent. Therefore, careful control of reaction conditions is crucial to achieve the desired products.

Data Presentation

The following tables summarize representative quantitative data for the Grignard reaction of this compound with select electrophiles. Please note that this data is illustrative and actual results may vary depending on specific experimental conditions.

Table 1: Reaction of 4-fluoro-2-(methoxycarbonyl)phenylmagnesium bromide with Benzaldehyde (B42025)

ParameterValue
Molar Ratio (Grignard:Aldehyde)1.2 : 1
Reaction Time2 hours
SolventAnhydrous Tetrahydrofuran (B95107) (THF)
Temperature0 °C to room temperature
ProductMethyl 4-fluoro-2-(hydroxy(phenyl)methyl)benzoate
Yield (Hypothetical)75%

Table 2: Reaction of 4-fluoro-2-(methoxycarbonyl)phenylmagnesium bromide with Acetone (B3395972)

ParameterValue
Molar Ratio (Grignard:Ketone)1.2 : 1
Reaction Time2 hours
SolventAnhydrous Tetrahydrofuran (THF)
Temperature0 °C to room temperature
ProductMethyl 4-fluoro-2-(2-hydroxypropan-2-yl)benzoate
Yield (Hypothetical)80%

Experimental Protocols

Protocol 1: Preparation of 4-fluoro-2-(methoxycarbonyl)phenylmagnesium bromide

This protocol describes the formation of the Grignard reagent from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Flame-dry the glassware under vacuum and cool under a stream of inert gas.

  • Initiation: To the reaction flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • Grignard Formation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction should begin spontaneously, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.

  • Completion of Reaction: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.

Protocol 2: Reaction of 4-fluoro-2-(methoxycarbonyl)phenylmagnesium bromide with an Aldehyde (e.g., Benzaldehyde)

This protocol describes the reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol.

Materials:

  • Solution of 4-fluoro-2-(methoxycarbonyl)phenylmagnesium bromide in THF (from Protocol 1)

  • Benzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Aldehyde Addition: In a separate flask, prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold Grignard reagent via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired secondary alcohol.

Protocol 3: Reaction of 4-fluoro-2-(methoxycarbonyl)phenylmagnesium bromide with a Ketone (e.g., Acetone)

This protocol describes the reaction of the prepared Grignard reagent with a ketone to form a tertiary alcohol.

Materials:

  • Solution of 4-fluoro-2-(methoxycarbonyl)phenylmagnesium bromide in THF (from Protocol 1)

  • Acetone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Ketone Addition: In a separate flask, prepare a solution of acetone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold Grignard reagent via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired tertiary alcohol.

Mandatory Visualization

Grignard_Reaction_Pathway cluster_start Starting Material cluster_grignard Grignard Reagent Formation cluster_electrophiles Electrophiles cluster_products Products Start This compound Grignard 4-fluoro-2-(methoxycarbonyl)phenylmagnesium bromide Start->Grignard + Mg, THF Product_Aldehyde Secondary Alcohol Grignard->Product_Aldehyde + Aldehyde + H₃O⁺ workup Product_Ketone Tertiary Alcohol Grignard->Product_Ketone + Ketone + H₃O⁺ workup Aldehyde Aldehyde (R'CHO) Ketone Ketone (R'R''CO)

Caption: General reaction pathway for the Grignard reaction.

Experimental_Workflow Start Flame-dry glassware under inert atmosphere Reagent_Prep Prepare solution of this compound in THF Start->Reagent_Prep Grignard_Formation Add to Mg turnings to form Grignard reagent Reagent_Prep->Grignard_Formation Cooling Cool Grignard solution to 0 °C Grignard_Formation->Cooling Electrophile_Add Add solution of electrophile (aldehyde/ketone) dropwise Cooling->Electrophile_Add Reaction Stir at room temperature Electrophile_Add->Reaction Workup Quench with aq. NH₄Cl Reaction->Workup Extraction Extract with diethyl ether Workup->Extraction Drying Dry organic layer and remove solvent Extraction->Drying Purification Purify by column chromatography Drying->Purification Product Final Product Purification->Product

Caption: Experimental workflow for the Grignard reaction.

References

Application Notes and Protocols for "Methyl 2-bromo-4-fluorobenzoate" Reaction Workup Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the workup procedures of common reactions involving Methyl 2-bromo-4-fluorobenzoate. This versatile building block is frequently utilized in cross-coupling and substitution reactions for the synthesis of complex molecules in pharmaceutical and materials science research.[1][2][3][4] The following sections outline standardized workup protocols for key transformations, present quantitative data in a clear tabular format, and include visual workflows to guide researchers.

Esterification: Synthesis of this compound

The synthesis of this compound from 2-bromo-4-fluorobenzoic acid is a fundamental esterification reaction. The workup procedure is critical for isolating a pure product.

Quantitative Data Summary
ProductReagentsSolventYieldPurityReference
This compound2-bromo-4-fluorobenzoic acid, Iodomethane, DBUCH3CN98%Not Specified[5]
Methyl 4-bromo-2-fluorobenzoate4-bromo-2-fluorobenzoic acid, Thionyl chloride, MethanolMethanol93%99% (LC-MS)[6]
Experimental Protocol: Workup for Esterification

This protocol describes the workup following the esterification of 2-bromo-4-fluorobenzoic acid.

  • Quenching the Reaction: After the reaction is deemed complete (e.g., by TLC or LC-MS analysis), quench the reaction mixture by adding water (10 mL).[5]

  • Solvent Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether (2 x 10 mL) or ethyl acetate (B1210297).[5]

  • Washing the Organic Layer: Combine the organic extracts and wash sequentially with water (20 mL) and brine (20 mL) to remove any remaining water-soluble impurities and salts.[5] In reactions using an acid chloride intermediate, a wash with a saturated aqueous sodium bicarbonate solution is recommended to neutralize any remaining acid.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4).[5][6] Filter off the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and obtain the crude product.[5][6]

  • Purification (Optional): If necessary, purify the crude product by flash chromatography on silica (B1680970) gel. A common eluent system is a mixture of hexane (B92381) and ethyl acetate (e.g., 95:5).[5]

Experimental Workflow: Esterification Workup

Esterification_Workup start Reaction Mixture quench Quench with H2O start->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (H2O, Brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Workflow for the workup and purification of this compound.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The workup is designed to remove the palladium catalyst, inorganic salts, and boronic acid byproducts.[7][8][9]

Quantitative Data Summary (Representative)
Aryl Halide SubstrateCoupling PartnerCatalyst SystemBaseSolventYieldReference
2-Bromo-4-fluoro-5-methylpyridineArylboronic acidPdCl2(dppf)K3PO41,4-Dioxane/WaterGood to Excellent[7]
4-Fluorobenzoic acidArylboronic acidPd(OAc)2 / SPhosK3PO41,4-Dioxane/WaterNot Specified[10]
2-Bromo-4-methylpyridineArylboronic acidPd(dppf)Cl2Not Specified1,4-Dioxane/WaterNot Specified[11]
Experimental Protocol: Workup for Suzuki Coupling

This protocol provides a general workup procedure for Suzuki coupling reactions.

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.[7][8]

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate and water.[7][8][10]

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and then brine.[7][8][10] This helps to remove the base and other water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7][8][11]

  • Filtration and Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[7][8][11]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.[7][8]

Experimental Workflow: Suzuki Coupling Workup

Suzuki_Workup start Reaction Mixture cool Cool to RT start->cool dilute Dilute with EtOAc & H2O cool->dilute wash Aqueous Workup (Wash with H2O, Brine) dilute->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction workup.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. The workup procedure is crucial for removing the catalyst and base residues.

Quantitative Data Summary (Representative)
Aryl HalideAmineCatalyst SystemBaseSolventYield
Aryl HalideAmineXantPhos Pd G3DBUMeCN/PhMeNot Specified
2-chloro-4-bromobenzothiazoleAmineNot SpecifiedNaOtBu or LHMDSNot SpecifiedNot Specified
Experimental Protocol: Workup for Buchwald-Hartwig Amination

This protocol outlines a general workup for Buchwald-Hartwig amination reactions.[12]

  • Cooling and Dilution: After completion, cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.[12]

  • Filtration: Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.[12]

  • Washing: Wash the filtrate with water and brine to remove any remaining base and other aqueous-soluble impurities.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the pure aminated product.[12]

Logical Relationship: Buchwald-Hartwig Workup Steps

Buchwald_Hartwig_Workup start Completed Reaction cool_dilute Cool & Dilute (e.g., Ethyl Acetate) start->cool_dilute filter Filter through Celite cool_dilute->filter wash Wash Filtrate (Water, Brine) filter->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Purify (Column Chromatography) dry_concentrate->purify final_product Final Product purify->final_product

Caption: Sequential steps for the workup of a Buchwald-Hartwig amination reaction.

Other Reactions and Workup Considerations

This compound can participate in various other transformations, such as cyanation and nucleophilic aromatic substitution with thiols.

  • Cyanation Reaction: In a cyanation reaction using CuCN in DMF, the workup involved adding aqueous NaCN (10%) and extracting the product with DCM. The organic phase was then dried and concentrated.[13]

  • Reaction with Thiols: For a palladium-catalyzed reaction with a thiol, no specific workup details were provided in the excerpt, but a standard aqueous workup similar to the Suzuki and Buchwald-Hartwig protocols would be expected to remove the cesium carbonate base and catalyst residues.[14]

General Considerations for all Workup Procedures:

  • Monitoring: Always monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion before initiating the workup.[7][8][11][12]

  • Safety: Handle all chemicals with appropriate personal protective equipment in a well-ventilated fume hood. This compound is irritating and can be harmful if inhaled or ingested.[1][3]

  • Optimization: The protocols provided are general guidelines and may require optimization for specific substrates and reaction conditions to maximize yield and purity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with Methyl 2-Bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction with Methyl 2-bromo-4-fluorobenzoate.

Troubleshooting Guides

Low yields and the formation of byproducts are common challenges when working with sterically hindered and electron-deficient substrates like this compound.[1][2] This guide provides a systematic approach to identifying and resolving these issues.

Table 1: Common Problems, Potential Causes, and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Catalyst Inactivity: Oxygen deactivation; inactive Pd(0) species.[1][3]Ensure thorough degassing of solvents and reaction mixture. Use a fresh, high-quality palladium catalyst or pre-catalyst. Consider using a more robust ligand that protects the palladium center.
Inefficient Oxidative Addition: Steric hindrance from the ortho-bromo and methyl ester groups can slow this initial step.[2]Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote oxidative addition.[4] Increase reaction temperature cautiously.
Poor Solubility: Starting materials or catalyst may not be fully dissolved.Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene, DMF).
Insufficient Base Strength or Solubility: The base may not be effective in activating the boronic acid.Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[1] Ensure the base is finely powdered for better solubility and reactivity.
Significant Byproduct Formation Protodeboronation: The boronic acid coupling partner loses its boron group before coupling.[1]Use a more stable boronic ester (e.g., pinacol (B44631) ester) instead of the boronic acid.[1] Employ milder bases and avoid unnecessarily high temperatures.
Homocoupling: Coupling of two boronic acid molecules or two aryl halide molecules.This is often caused by the presence of oxygen. Ensure rigorous degassing. Using a pre-formed Pd(0) catalyst can sometimes mitigate this.
Debromination/Reduction of Starting Material: The aryl bromide is reduced to the corresponding arene.This can occur if the catalytic cycle is stalled after oxidative addition. Optimizing the ligand and base can help facilitate the subsequent steps.
Reaction Stalls Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for extended periods.Use a more stable pre-catalyst or a ligand that imparts greater stability. Consider a lower reaction temperature if feasible.
Product Inhibition: The product may coordinate to the palladium center and inhibit further catalysis.This is less common but can be addressed by ensuring the reaction goes to completion in a reasonable timeframe.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for the Suzuki coupling of this compound?

A1: Due to the steric hindrance from the ortho-bromo and methyl ester groups, standard catalysts like Pd(PPh₃)₄ may give low yields.[2] It is highly recommended to use palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands.[4] N-heterocyclic carbene (NHC) based catalysts are also excellent options for sterically demanding substrates.[4]

Q2: Which base should I use for this reaction?

A2: A moderately strong inorganic base is typically required to facilitate the transmetalation step without causing hydrolysis of the methyl ester. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[1] It is advisable to use a finely powdered and anhydrous base to ensure good reactivity and reproducibility.

Q3: What is the optimal solvent system?

A3: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 ratio) is a common and often effective solvent system for Suzuki couplings.[3] Other options to consider include toluene, THF, or DMF, depending on the solubility of your specific coupling partners.

Q4: How can I minimize the protodeboronation of my boronic acid?

A4: Protodeboronation is a common side reaction, especially with electron-rich or heteroaromatic boronic acids under harsh conditions. To minimize this, you can:

  • Use a boronic ester (e.g., a pinacol ester) which is more stable than the corresponding boronic acid.[1]

  • Employ milder bases like K₂CO₃ if the reaction proceeds efficiently.

  • Avoid excessively high temperatures and long reaction times.

Q5: Is it necessary to run the reaction under an inert atmosphere?

A5: Yes, it is crucial to perform the Suzuki coupling under an inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to the oxidation of the phosphine ligand and deactivation of the Pd(0) catalyst, which can result in low yields and the formation of byproducts like homocoupled products.[1][3] Ensure all solvents are properly degassed before use.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Note: This is a generalized procedure and may require optimization for specific boronic acids or esters.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid or boronic ester (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • Reaction Setup: In a dry Schlenk tube or reaction vial under an inert atmosphere, combine this compound, the boronic acid/ester, the palladium catalyst, the ligand, and the base.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Table 2: Recommended Starting Conditions for Optimization

ParameterRecommended ConditionRange for Optimization
Catalyst Loading 2 mol%1 - 5 mol%
Ligand Loading 4 mol%2 - 10 mol%
Base K₃PO₄ (2.5 eq.)K₂CO₃, Cs₂CO₃ (2.0 - 3.0 eq.)
Solvent 1,4-Dioxane/Water (4:1)Toluene, THF/Water
Temperature 100 °C80 - 120 °C
Boronic Acid/Ester 1.2 eq.1.1 - 1.5 eq.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh Reactants: - this compound - Boronic Acid/Ester - Base - Catalyst & Ligand setup Combine in a dry flask under inert atmosphere (N₂ or Ar) start->setup degas Add degassed solvent setup->degas heat Heat to 80-110 °C with vigorous stirring degas->heat monitor Monitor progress (TLC, GC-MS, LC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Dilute with organic solvent, wash with water/brine cool->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: A general experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Logic cluster_catalyst Catalyst System Check cluster_conditions Reaction Conditions Check cluster_reagents Reagent Stability Check start Low Yield Observed catalyst_active Is the catalyst/ligand fresh and active? start->catalyst_active ligand_choice Is the ligand appropriate for a sterically hindered substrate? catalyst_active->ligand_choice Yes solution Optimize based on findings: - Screen ligands (e.g., Buchwald) - Screen bases (e.g., K₃PO₄) - Screen solvents (e.g., Dioxane/H₂O) - Use boronic ester - Ensure inert conditions catalyst_active->solution No atmosphere Was the reaction run under a strictly inert atmosphere? ligand_choice->atmosphere Yes ligand_choice->solution No base_solvent Are the base and solvent optimal for solubility and reactivity? atmosphere->base_solvent Yes atmosphere->solution No temperature Is the temperature appropriate? base_solvent->temperature Yes base_solvent->solution No boronic_acid Is protodeboronation a possibility? temperature->boronic_acid Yes temperature->solution No boronic_acid->solution Yes boronic_acid->solution No

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting Low Yield in Buchwald-Hartwig Amination of "Methyl 2-bromo-4-fluorobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of "Methyl 2-bromo-4-fluorobenzoate". This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions (FAQs) to overcome common challenges and enhance reaction yields with this specific substrate. The electron-withdrawing nature of the fluoro and methoxycarbonyl groups on the aromatic ring can present unique challenges to achieving high-yielding C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of this compound is resulting in a low yield or no reaction. What are the primary factors to investigate?

A1: Low yields with this electron-deficient substrate often stem from several critical factors that need systematic investigation:

  • Catalyst System (Palladium Pre-catalyst & Ligand): The choice of the palladium source and, more importantly, the phosphine (B1218219) ligand is paramount. For electron-deficient aryl bromides, bulky and electron-rich biarylphosphine ligands are often necessary to promote the crucial reductive elimination step and stabilize the palladium catalyst.[1]

  • Base Selection: The base is critical for the deprotonation of the amine to form the active nucleophile. However, the methyl ester group in your substrate is sensitive to strong bases, which can lead to hydrolysis. A careful balance must be struck.[2]

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly affect the reaction by influencing the solubility of reagents and the stability of catalytic intermediates.[3]

  • Reaction Temperature and Time: These parameters are crucial for driving the reaction to completion but must be controlled to avoid catalyst decomposition and side reactions.

  • Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. Any contamination can lead to catalyst deactivation and significantly lower yields.[4]

Q2: I am observing a significant amount of a side product that appears to be Methyl 4-fluorobenzoate (B1226621). What is this side reaction and how can I minimize it?

A2: This side product is the result of hydrodehalogenation, a common side reaction in Buchwald-Hartwig aminations where the bromine atom is replaced by a hydrogen atom.[1][4] This competes with the desired amination pathway. To minimize hydrodehalogenation:

  • Optimize the Ligand: Sterically hindered ligands can disfavor the β-hydride elimination pathway that often leads to hydrodehalogenation.[1]

  • Control the Temperature: Lowering the reaction temperature may reduce the rate of this side reaction more than the desired amination.

  • Choice of Base: The nature of the base can influence the extent of hydrodehalogenation. Screening different bases may be beneficial.

  • Ensure Anhydrous Conditions: Traces of water can act as a proton source, contributing to this side reaction.

Q3: The methyl ester of my starting material is being hydrolyzed during the reaction. How can I prevent this?

A3: Ester hydrolysis is a risk when using strong bases, especially at elevated temperatures. To mitigate this:

  • Use a Weaker Base: Consider switching from strong bases like NaOtBu or LiHMDS to milder inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄).[2] This may require higher temperatures or longer reaction times to achieve good conversion.

  • Lower the Reaction Temperature: If a strong base is necessary for the amination to proceed, lowering the reaction temperature can help to reduce the rate of ester hydrolysis.

  • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the exposure of the product to basic conditions.

Q4: My starting materials have poor solubility in the reaction solvent. What are my options?

A4: Poor solubility of either the aryl bromide, the amine, or the base can lead to slow and incomplete reactions.

  • Solvent Screening: While toluene (B28343) and dioxane are common choices, for more polar substrates, consider solvents like THF or a mixture of solvents to improve solubility.[5]

  • Increase Temperature: Carefully increasing the reaction temperature can improve the solubility of your reagents.

  • Efficient Stirring: Ensure vigorous stirring to maximize the interaction between all reaction components.

Troubleshooting Guide

This section provides a structured approach to troubleshooting specific issues encountered during the Buchwald-Hartwig amination of this compound.

Issue 1: Low to No Conversion of Starting Material
Potential CauseRecommended Solution
Inactive Catalyst The active Pd(0) species may not be forming efficiently from a Pd(II) source. Solution: Switch to a palladium pre-catalyst (e.g., a G3 or G4 palladacycle) that readily forms the active catalyst.[1]
Inappropriate Ligand The chosen ligand may not be suitable for this electron-deficient substrate. Solution: Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos, which are known to be effective for challenging substrates.[1]
Ineffective Base The base may be too weak to deprotonate the amine effectively or may have poor solubility. Solution: If using a weak base, consider switching to a stronger, more soluble base like NaOtBu or LHMDS, while being mindful of potential ester hydrolysis.[2]
Inadequate Temperature The reaction may be too slow at the current temperature. Solution: Gradually increase the reaction temperature in 10-15 °C increments, typically in the range of 80-110 °C.[1]
Oxygen Contamination The palladium catalyst is sensitive to oxygen. Solution: Ensure all reagents are of high purity, solvents are anhydrous and properly degassed, and the reaction is maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen).[4]
Issue 2: Significant Side Product Formation
Side ProductPotential CauseRecommended Solution
Methyl 4-fluorobenzoate (Hydrodehalogenation) - Presence of water or other protic impurities.- β-hydride elimination from the amine or catalyst decomposition pathways.- Use anhydrous solvents and reagents.- Screen different bulky phosphine ligands to promote reductive elimination over side reactions.- Consider lowering the reaction temperature.[1]
2-Bromo-4-fluorobenzoic acid (Ester Hydrolysis) - The base is too strong or the reaction temperature is too high.- Switch to a milder base like Cs₂CO₃ or K₃PO₄.- Lower the reaction temperature.- Minimize the reaction time.[2]

Data Presentation: Representative Reaction Conditions

The following table presents hypothetical but realistic data for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine) to illustrate the effect of varying reaction parameters on the yield.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285
2Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)Toluene1002465
3Pd(OAc)₂ (2)SPhos (4)NaOtBu (1.5)Dioxane1101290
4Pd₂(dba)₃ (2)RuPhos (4)LHMDS (1.5)THF801878
5Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene802470
6Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.5)Toluene1001260

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a pre-catalyst, e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (1-2 mol%) and the base (1.5-2.0 equivalents).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add this compound (1.0 equivalent) followed by the anhydrous, degassed solvent (to make a 0.1-0.2 M solution).

  • Add the amine (1.1-1.3 equivalents) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filter cake with the same organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Reagents: - this compound - Amine - Base catalyst Add Pd Pre-catalyst reagents->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere solvent->inert heating Heat to 80-110 °C inert->heating stirring Vigorous Stirring heating->stirring monitoring Monitor by TLC/LC-MS stirring->monitoring filtration Filter through Celite monitoring->filtration extraction Solvent Extraction (if necessary) filtration->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield Observed catalyst_issue Catalyst/Ligand Problem start->catalyst_issue base_issue Base Problem start->base_issue conditions_issue Suboptimal Conditions start->conditions_issue side_reaction Side Reactions start->side_reaction screen_ligands Screen Bulky Ligands (XPhos, SPhos, etc.) catalyst_issue->screen_ligands use_precatalyst Use Pd Pre-catalyst catalyst_issue->use_precatalyst screen_bases Screen Bases (NaOtBu, Cs2CO3, etc.) base_issue->screen_bases optimize_temp Optimize Temperature & Time conditions_issue->optimize_temp check_inert Ensure Inert Atmosphere conditions_issue->check_inert side_reaction->screen_ligands side_reaction->screen_bases minimize_water Use Anhydrous Conditions side_reaction->minimize_water

Caption: A decision tree for troubleshooting low yields in the Buchwald-Hartwig amination.

References

Technical Support Center: Preventing Dehalogenation in "Methyl 2-bromo-4-fluorobenzoate" Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the undesired dehalogenation side reaction during palladium-catalyzed cross-coupling reactions of "Methyl 2-bromo-4-fluorobenzoate".

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of coupling reactions with this compound?

A1: Dehalogenation, specifically hydrodehalogenation, is a common and undesired side reaction where the bromine atom on the "this compound" is replaced by a hydrogen atom.[1][2] This leads to the formation of "Methyl 4-fluorobenzoate" as a significant byproduct, which reduces the yield of the desired coupled product and complicates purification due to similar physical properties.[3][4]

Q2: What are the primary causes of this dehalogenation side reaction?

A2: The principal cause of dehalogenation is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2][4] This Pd-H intermediate can then react with the starting material, "this compound", to produce the dehalogenated byproduct.[4] Sources of the hydride can include:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides, especially at elevated temperatures.[2][4]

  • Solvents: Protic solvents like alcohols or residual water can act as hydride donors.[2][4] Some aprotic polar solvents like DMF can also decompose to provide a hydride source, particularly in the presence of water.[2][4]

  • Reagents: Trace impurities in reagents, such as borane (B79455) (B-H) species in boronic acids used in Suzuki couplings, can contribute to the formation of Pd-H.[4]

Q3: How does the choice of catalyst and ligand influence the extent of dehalogenation?

A3: The ligand coordinated to the palladium catalyst is a critical factor in controlling dehalogenation.[2][4] Bulky, electron-rich phosphine (B1218219) ligands are highly recommended as they promote the desired reductive elimination step of the catalytic cycle, which forms the desired product.[2][4] This acceleration of the desired pathway makes it kinetically favored over the competing dehalogenation pathway.[2] For Suzuki-Miyaura and Buchwald-Hartwig reactions, ligands such as XPhos, SPhos, and RuPhos often yield excellent results by stabilizing the palladium catalyst and promoting the desired coupling.[2][4]

Q4: Which bases are recommended to minimize the dehalogenation of this compound?

A4: To minimize dehalogenation, it is advisable to use weaker, non-nucleophilic inorganic bases that are less prone to generating hydride species.[2] Bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for both Suzuki and Buchwald-Hartwig reactions.[2][3] If a strong base is deemed necessary for the reaction, it should be anhydrous and used at the lowest effective temperature.[2]

Q5: Can the reaction temperature and duration affect the formation of the dehalogenated byproduct?

A5: Yes, higher temperatures and prolonged reaction times can increase the likelihood of dehalogenation. The dehalogenation pathway may have a higher activation energy, becoming more competitive at elevated temperatures. It is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate and to monitor the reaction progress closely to avoid unnecessarily long reaction times.

Troubleshooting Guide

If you are observing significant dehalogenation of "this compound" in your coupling reaction, follow this systematic troubleshooting guide.

Step 1: Analyze the Reaction Components
  • Base Selection: Are you using a strong alkoxide base (e.g., NaOtBu, KOtBu)?

    • Recommendation: Switch to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[2][3]

  • Ligand Choice: Are you using a simple phosphine ligand (e.g., PPh₃) or no ligand?

    • Recommendation: Employ a bulky, electron-rich biarylphosphine ligand like XPhos, SPhos, or RuPhos to accelerate the desired coupling.[2][4]

  • Solvent Purity and Type: Are you using a protic solvent or technical grade DMF?

    • Recommendation: Switch to an anhydrous, aprotic, and less polar solvent like toluene (B28343) or 1,4-dioxane.[2][5] Ensure all solvents are thoroughly degassed.

  • Reagent Quality: Are your reagents (e.g., boronic acid, amine) old or of questionable purity?

    • Recommendation: Use fresh, high-purity reagents to minimize potential hydride-donating impurities.[4]

Step 2: Optimize Reaction Conditions
  • Temperature: Is the reaction being run at a high temperature?

    • Recommendation: Try lowering the reaction temperature in increments of 10-20 °C to find the optimal balance between reaction rate and byproduct formation.

  • Reaction Time: Is the reaction left to run for an extended period after completion?

    • Recommendation: Monitor the reaction progress by TLC, GC-MS, or LC-MS and work up the reaction as soon as the starting material is consumed.[6]

Data Presentation: Impact of Reaction Parameters on Dehalogenation

The following tables summarize general trends for minimizing dehalogenation based on data for structurally similar aryl bromides. These should serve as a starting point for the optimization of reactions with "this compound".

Table 1: Influence of Ligand and Base Selection on Dehalogenation in Suzuki-Miyaura Coupling

Ligand TypeBaseDehalogenation TendencyRationale
Bulky Biarylphosphine (e.g., XPhos, SPhos)K₃PO₄, Cs₂CO₃LowPromotes rapid reductive elimination, outcompeting dehalogenation. Weaker bases are less likely to be a hydride source.[2][4]
Triphenylphosphine (PPh₃)NaOtBu, KOtBuHighLess bulky ligand may not sufficiently accelerate reductive elimination. Strong bases are known hydride sources.[2][4]
dppfK₂CO₃, K₃PO₄Moderate to LowA robust ligand that can be effective with milder bases.[6]

Table 2: Effect of Solvent Choice on Dehalogenation

SolventDehalogenation TendencyRationale
Toluene, 1,4-DioxaneLowAprotic and less polar, reducing the availability of proton sources.[2][5]
Tetrahydrofuran (THF)ModerateA versatile solvent, but results can vary.
Dimethylformamide (DMF)HighCan contain water or decompose to provide hydride sources.[2][4]
Alcohols (e.g., Isopropanol)HighProtic solvents that can directly act as hydride donors.[2][4]

Experimental Protocols

The following are generalized protocols that should be optimized for the specific coupling partners of "this compound".

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is designed to minimize the dehalogenation of "this compound".

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Bulky, electron-rich ligand (e.g., XPhos, 3.3 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Schlenk tube or microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the palladium precatalyst, ligand, and K₃PO₄ to an oven-dried Schlenk tube.[4]

  • Add "this compound" and the arylboronic acid to the tube.[4]

  • Add the anhydrous, degassed solvent via syringe.[4]

  • Seal the tube and heat the mixture to 80-100°C with vigorous stirring.[4]

  • Monitor the reaction's progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[4]

Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation

This protocol is optimized for the C-N coupling of "this compound" while suppressing hydrodehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1.0 mol%)

  • Bulky, electron-rich ligand (e.g., RuPhos, 2.2 mol%)

  • Potassium phosphate (K₃PO₄, 1.5 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Schlenk tube or microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the palladium precatalyst, ligand, and K₃PO₄ to an oven-dried Schlenk tube.[2]

  • Add "this compound" and the amine to the tube.

  • Add the anhydrous, degassed solvent via cannula or syringe.

  • Seal the tube and heat the mixture to 90-110°C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate, and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the residue via column chromatography.[2]

Visualizations

Suzuki_Coupling_and_Dehalogenation pd0 Pd(0)L_n oa_complex Ar-Pd(II)(Br)L_n pd0->oa_complex Oxidative Addition (Ar-Br) transmetalation Ar-Pd(II)(Ar')L_n oa_complex->transmetalation Transmetalation (Ar'B(OH)2, Base) pd_hydride L_nPd(II)(H)Br oa_complex->pd_hydride Hydride Source (Base, Solvent) transmetalation->pd0 Reductive Elimination product Ar-Ar' (Desired Product) transmetalation->product pd_hydride->pd0 Reductive Elimination dehalogenated Ar-H (Byproduct) pd_hydride->dehalogenated

Caption: Competing pathways in Suzuki-Miyaura coupling.

Buchwald_Hartwig_and_Dehalogenation pd0 Pd(0)L_n oa_complex Ar-Pd(II)(Br)L_n pd0->oa_complex Oxidative Addition (Ar-Br) amido_complex Ar-Pd(II)(NR'R'')L_n oa_complex->amido_complex Amine Coordination & Deprotonation (Base) pd_hydride L_nPd(II)(H)Br oa_complex->pd_hydride Hydride Source (Base, Solvent) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Desired Product) amido_complex->product pd_hydride->pd0 Reductive Elimination dehalogenated Ar-H (Byproduct) pd_hydride->dehalogenated

Caption: Competing pathways in Buchwald-Hartwig amination.

Troubleshooting_Workflow start Significant Dehalogenation Observed check_base 1. Check Base (e.g., NaOtBu) start->check_base change_base Switch to Weaker Base (K3PO4, Cs2CO3) check_base->change_base Strong Base check_ligand 2. Check Ligand check_base->check_ligand Weak Base change_base->check_ligand change_ligand Use Bulky, Electron-Rich Ligand (XPhos, SPhos) check_ligand->change_ligand Suboptimal check_solvent 3. Check Solvent (e.g., DMF, Alcohols) check_ligand->check_solvent Optimal change_ligand->check_solvent change_solvent Switch to Anhydrous, Aprotic Solvent (Toluene) check_solvent->change_solvent Protic/High Polarity optimize_temp 4. Lower Temperature check_solvent->optimize_temp Aprotic/Low Polarity change_solvent->optimize_temp end Minimized Dehalogenation optimize_temp->end

Caption: Troubleshooting workflow for dehalogenation.

References

Minimizing homocoupling of boronic acids with "Methyl 2-bromo-4-fluorobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling of Boronic Acids with "Methyl 2-bromo-4-fluorobenzoate"

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of boronic acid homocoupling byproducts during Suzuki-Miyaura cross-coupling reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a significant issue?

A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct.[1][2] This is problematic as it consumes the boronic acid reagent, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the formation of high molecular weight impurities.[3]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main drivers of homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor.[4]

  • Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of the boronic acid.[1][2][4][5] Rigorous exclusion of oxygen is therefore critical.[6]

  • Palladium(II) Precursors: Pd(II) sources, such as Pd(OAc)₂ or PdCl₂, can react stoichiometrically with the boronic acid to generate the homocoupled product during the in situ reduction to the catalytically active Pd(0) species.[1][4][6][7]

Q3: How does the choice of palladium catalyst and ligand influence homocoupling?

A3: The catalyst system is crucial. Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it bypasses the initial Pd(II) concentration that can trigger homocoupling.[4][7] The choice of ligand also plays a significant role; bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos) can accelerate the desired cross-coupling pathway, specifically the reductive elimination step, making it more competitive than the homocoupling pathway.[4][7][8][9][10]

Q4: What is the role of the base and solvent in this reaction?

A4: The base is necessary to activate the boronic acid for transmetalation.[7][11] However, a highly concentrated or overly strong base can sometimes promote unwanted side reactions.[4] The choice of base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, should be optimized for the specific substrates.[7] Aprotic solvents like dioxane, THF, or toluene (B28343) are common.[4] While a small amount of water is often needed to dissolve the base, excessive water can promote protodeboronation, another common side reaction.[4][12]

Q5: Are there any chemical additives that can be used to suppress homocoupling?

A5: Yes, adding a mild reducing agent can be highly effective. Potassium formate (B1220265) (HCO₂K) has been shown to suppress homocoupling by helping to maintain the palladium catalyst in its active Pd(0) state, which minimizes the Pd(II)-mediated homocoupling pathway.[6][7][13]

Q6: How can I optimize my experimental setup to minimize homocoupling?

A6: Two key procedural modifications can significantly reduce homocoupling.

  • Rigorous Degassing: It is essential to remove dissolved oxygen from the solvent and reaction mixture.[5][7] This can be achieved by sparging the solvent with an inert gas (nitrogen or argon) for at least 30 minutes or by performing several freeze-pump-thaw cycles.[7]

  • Slow Addition: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.[4] Employing a slow addition of the boronic acid solution to the reaction mixture using a syringe pump helps keep its concentration low, thus disfavoring homocoupling.[4][13]

Q7: Why is a reaction with an electron-deficient aryl halide like this compound challenging?

A7: this compound is an electron-deficient aryl halide due to the presence of the ester and fluoro substituents. While electron-deficient halides generally undergo the initial oxidative addition step more readily, the overall reaction outcome can still be sensitive to side reactions.[1][14] If the subsequent steps (transmetalation or reductive elimination) are slow, competing side reactions like homocoupling can become more significant. Optimizing the ligand and base is crucial to ensure the entire catalytic cycle proceeds efficiently.[15]

Troubleshooting Guide

Issue: Significant Formation of Homocoupled Boronic Acid Byproduct

If you observe a significant amount of the homocoupled dimer in your reaction alongside low yields of the desired product, follow these troubleshooting steps.

Troubleshooting_Workflow start_node Low Yield & High Homocoupling Observed decision_node Is Reaction Atmosphere Strictly Inert? start_node->decision_node Initiate Troubleshooting step_node1 Improve Degassing Protocol: 1. Sparge solvent with N2/Ar for 30+ min OR 2. Use 3-5 Freeze-Pump-Thaw cycles decision_node->step_node1 No decision_node2 What is the Palladium Source? decision_node->decision_node2 Yes step_node step_node result_node result_node result_node1 Re-run Reaction step_node1->result_node1 step_node2 Switch to a Pd(0) Source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) OR Add Mild Reducing Agent (e.g., Potassium Formate) decision_node2->step_node2 Pd(II) e.g., Pd(OAc)₂ decision_node3 Is Boronic Acid Added All at Once? decision_node2->decision_node3 Pd(0) step_node2->result_node1 step_node3 Employ Slow Addition of Boronic Acid via Syringe Pump decision_node3->step_node3 Yes step_node4 Optimize Ligand & Base: 1. Use bulky, electron-rich ligand (e.g., SPhos) 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) decision_node3->step_node4 No step_node3->result_node1 step_node4->result_node1

Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.

Data Presentation

Table 1: Effect of Palladium Source on Homocoupling

Palladium SourceOxidation StateTypical ObservationRecommendation to Minimize Homocoupling
Pd(OAc)₂ / PdCl₂Pd(II)Can lead to increased homocoupling, especially at the start of the reaction.[1][4]Use in combination with a mild reducing agent like potassium formate or switch to a Pd(0) source.[6][7]
Pd(PPh₃)₄ / Pd₂(dba)₃Pd(0)Generally results in less homocoupling as it enters the catalytic cycle directly.[4][7]Recommended as a first choice to avoid the initial Pd(II)-mediated side reaction.
Pd/CPd(0)Can be effective and may result in less homocoupling compared to Pd(OAc)₂.[6]A good heterogeneous option; ensure proper activation and reaction conditions.

Table 2: Summary of Key Optimization Strategies

ParameterStrategy to Minimize HomocouplingRationale
Atmosphere Rigorous degassing (N₂/Ar sparge or Freeze-Pump-Thaw).[7]Removes dissolved O₂, preventing oxidation of Pd(0) to the pro-homocoupling Pd(II) state.[1][6]
Catalyst Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄).[4][7]Avoids the initial concentration of Pd(II) which can stoichiometrically cause homocoupling.[1]
Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos).[7][9]Accelerates the desired reductive elimination step, outcompeting the homocoupling pathway.[4][8]
Reagent Addition Slow addition of the boronic acid via syringe pump.[4]Keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular reaction.[4]
Additives Add a mild reducing agent (e.g., Potassium Formate).[6][7]Maintains the catalyst in the active Pd(0) state.[6]
Experimental Protocols

Optimized Protocol for Suzuki Coupling of this compound

This protocol incorporates multiple strategies to minimize boronic acid homocoupling.

1. Reagent Preparation and Degassing:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), and a phosphine ligand (e.g., SPhos, 5 mol%).[7]

  • Seal the flask with a septum and purge with high-purity argon or nitrogen for 15 minutes.

  • In a separate flask, degas the chosen solvent (e.g., 1,4-dioxane/H₂O, 10:1 mixture) by sparging with argon or nitrogen for at least 30 minutes.[7][15]

2. Reaction Setup and Execution:

  • Add the degassed solvent to the Schlenk flask containing the solid reagents via syringe.[7]

  • Briefly open the flask under a positive pressure of inert gas to add the Palladium(0) catalyst (e.g., Pd₂(dba)₃, 2.5 mol%).

  • Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).[15]

  • Optional (if homocoupling is severe): Instead of adding the boronic acid as a solid, dissolve it in a minimum amount of degassed solvent and add it slowly to the heated reaction mixture over several hours using a syringe pump.[4]

3. Monitoring and Work-up:

  • Monitor the reaction progress by TLC or LC-MS until the limiting reagent (this compound) is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[4][15]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[16]

4. Purification:

  • Purify the crude residue by flash column chromatography on silica (B1680970) gel to isolate the desired cross-coupled product.[4][15]

Visualizations

Suzuki_vs_Homocoupling cluster_0 Desired Suzuki Cross-Coupling Cycle cluster_1 Undesired Homocoupling Pathway pd0 Pd(0)L₂ pd2_cycle Ar¹-Pd(II)L₂-X pd0->pd2_cycle Oxidative Addition (with Ar¹-X) oxygen O₂ (Oxygen) pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_cycle->pd2_trans Transmetalation (with Ar²-B(OH)₂) pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² (Desired Product) pd2_trans->product pd2_source Pd(II) Source (e.g., Pd(OAc)₂) pd2_homo Ar²-Pd(II)L₂-Ar² pd2_source->pd2_homo 2x Transmetalation (with Ar²-B(OH)₂) pd0_from_homo Pd(0)L₂ pd2_homo->pd0_from_homo Reductive Elimination byproduct Ar²-Ar² (Homocoupling Byproduct) pd2_homo->byproduct oxygen->pd2_source Oxidizes Catalyst

Caption: Suzuki catalytic cycle versus the competing boronic acid homocoupling pathway.

References

Catalyst and ligand screening for "Methyl 2-bromo-4-fluorobenzoate" Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing "Methyl 2-bromo-4-fluorobenzoate" in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium catalysts for the Suzuki coupling of this compound?

A1: Palladium catalysts are most frequently employed for Suzuki coupling reactions.[1] Common palladium pre-catalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1] For challenging substrates, specialized palladium catalysts such as palladacycles or those with bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are often used to improve reactivity and stability.[1][2]

Q2: Which ligands are recommended for Suzuki reactions with this aryl bromide?

A2: Phosphine ligands are widely used in Suzuki reactions.[1] Triphenylphosphine (PPh₃) is a classic choice, but more electron-rich and bulky phosphine ligands can offer higher catalytic activity for less reactive substrates.[1] For instance, bulky, electron-rich phosphines are effective for coupling aryl chlorides, which are generally less reactive than aryl bromides.[3] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines due to their stability and high reactivity.[2]

Q3: What are suitable bases and solvents for this reaction?

A3: A variety of bases can be used, with the choice often depending on the specific catalyst and coupling partners. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium hydroxide (B78521) (NaOH).[2] The reaction can be performed in various organic solvents such as dioxane, tetrahydrofuran (B95107) (THF), toluene, and dimethylformamide (DMF).[2] Aqueous solvent mixtures are also common and can be advantageous for dissolving the base.[2]

Q4: What is the typical reactivity order for aryl halides in Suzuki coupling?

A4: The reactivity of the aryl halide is a critical factor in the oxidative addition step, which is often the rate-determining step.[1] The general reactivity order is I > OTf > Br > Cl.[1][2] As this compound is an aryl bromide, it is generally more reactive than the corresponding aryl chloride.

Troubleshooting Guide

Q1: I am observing no or very low conversion of my this compound. What are the potential causes and solutions?

A1: Low or no conversion in a Suzuki reaction can stem from several factors:

  • Inactive Catalyst: The Pd(0) active catalyst may not be forming or is being deactivated.

    • Solution: Ensure your palladium pre-catalyst and ligand are of good quality and stored correctly. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or employing a pre-catalyst/ligand system known to readily form the active species. The use of bulky, electron-donating phosphine ligands can help stabilize the active Pd(0) catalyst.[2]

  • Poor Choice of Base: The base may not be strong enough or soluble enough in the reaction mixture.

    • Solution: Screen different bases. For instance, K₃PO₄ is often more effective than K₂CO₃. Ensure the base is finely powdered to maximize its surface area. Using a biphasic solvent system (e.g., toluene/water) can help dissolve inorganic bases.[2]

  • Reaction Temperature: The reaction may require higher temperatures to proceed.

    • Solution: Gradually increase the reaction temperature. Microwave-assisted synthesis can also be explored to accelerate the reaction.[4]

  • Inhibitors: Water and oxygen can sometimes inhibit the reaction, although many Suzuki couplings are robust.

    • Solution: Degas your solvent and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents if you suspect water is an issue.

Q2: My reaction is producing significant amounts of homocoupling product from the boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.

  • Solution:

    • Thoroughly degas all solvents and reagents before starting the reaction.

    • Maintain a strict inert atmosphere throughout the experiment.

    • Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess can sometimes lead to more homocoupling. Try reducing the stoichiometry of the boronic acid.

Q3: I am observing debromination of my this compound starting material. What can I do to prevent this?

A3: Protodebromination (replacement of the bromine with a hydrogen) can occur under certain conditions.

  • Solution:

    • This side reaction can sometimes be influenced by the choice of base and solvent. Experiment with different bases, for example, switching from an alkoxide base to a carbonate or phosphate base.

    • Ensure the reaction is not running for an unnecessarily long time. Monitor the reaction progress by TLC or GC-MS and work it up once the starting material is consumed.

Catalyst and Ligand Screening Data

The following tables summarize reaction conditions that have been screened for Suzuki reactions involving substituted 2-bromobenzoates, providing a starting point for optimization.

Table 1: Screening of Catalysts, Ligands, Bases, and Solvents for a Suzuki-Miyaura Cross-Coupling Reaction. [4]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventYield (%)
1Pd(OAc)₂ (5)SPhos (10)K₃PO₄ (3)Toluene/H₂O85
2Pd₂(dba)₃ (2.5)XPhos (10)K₃PO₄ (3)Dioxane92
3PdCl₂(dppf) (5)-Cs₂CO₃ (3)DMF78
4Pd(PPh₃)₄ (5)-K₂CO₃ (3)Toluene/EtOH/H₂O65

Reaction conditions: this compound (1 equiv), arylboronic acid (1.2 equiv), base, solvent, heated at 80-100 °C.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound: [4][5][6][7]

  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent (or solvent mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Define Reaction: This compound + Boronic Acid Screening Screening Parameters Start->Screening Catalyst Catalyst Screening (e.g., Pd(OAc)₂, Pd₂(dba)₃) Screening->Catalyst Ligand Ligand Screening (e.g., PPh₃, SPhos, XPhos) Screening->Ligand Base Base Screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Screening->Base Solvent Solvent Screening (e.g., Dioxane, Toluene, DMF) Screening->Solvent Reaction Run Parallel Reactions Catalyst->Reaction Ligand->Reaction Base->Reaction Solvent->Reaction Analysis Analyze Results (TLC, GC-MS, LC-MS for Yield) Reaction->Analysis Optimization Select Optimal Conditions Analysis->Optimization

References

Technical Support Center: Cross-Coupling Reactions of Methyl 2-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cross-coupling reactions of Methyl 2-bromo-4-fluorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the synthesis of a wide range of more complex molecules.

Q2: How do the fluoro and methoxycarbonyl substituents on this compound affect its reactivity in cross-coupling reactions?

A2: The electronic properties of the substituents have a significant impact on the reactivity of the substrate. The fluorine atom at the 4-position is an electron-withdrawing group, which generally increases the rate of the oxidative addition step in the catalytic cycle. The methoxycarbonyl group at the 2-position is also electron-withdrawing and can influence the substrate's reactivity and the stability of the reaction intermediates.

Q3: My Suzuki-Miyaura reaction is giving a low yield. What are the common causes?

A3: Low yields in Suzuki-Miyaura couplings of substrates like this compound can stem from several factors:

  • Inefficient catalyst system: The choice of palladium catalyst and ligand is crucial. For some substrates, a more active catalytic system may be required.

  • Suboptimal base or solvent: The base and solvent system plays a critical role in the transmetalation step. The solubility of the base and reactants is key.

  • Side reactions: The most common side reactions are homocoupling of the boronic acid and debromination of the starting material.

  • Presence of oxygen: Oxygen can deactivate the palladium catalyst, leading to lower yields. It is crucial to perform the reaction under an inert atmosphere.

Q4: I am observing significant debromination of my starting material. How can I minimize this?

A4: Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom. To minimize this:

  • Ensure anhydrous conditions: The presence of water or other protic impurities can be a source of protons for this side reaction.

  • Optimize the base and solvent: Some base/solvent combinations can promote the formation of palladium hydride species that lead to debromination. Screening different bases and using anhydrous solvents can help.

  • Lower the reaction temperature: Higher temperatures can sometimes increase the rate of debromination.

Q5: How can I avoid the homocoupling of my boronic acid in a Suzuki-Miyaura reaction?

A5: Homocoupling of the boronic acid is often caused by the presence of oxygen. To prevent this:

  • Thoroughly degas all solvents and the reaction mixture: This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Maintain a positive pressure of an inert gas throughout the reaction.

  • Use a pre-catalyst or ensure efficient in-situ reduction of the palladium(II) source to the active palladium(0) species.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material
Potential Cause Recommended Action
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Ensure they have been stored correctly under an inert atmosphere. Consider using a more active pre-catalyst.
Inappropriate Base The chosen base may not be strong enough or sufficiently soluble in the reaction medium. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and dry.
Suboptimal Solvent The reactants may not be fully dissolved, or the solvent may not be optimal for the catalytic cycle. Try different solvents or solvent mixtures (e.g., dioxane/water, toluene, DMF).
Low Reaction Temperature The reaction may require more thermal energy. Cautiously increase the reaction temperature in increments.
Ligand Degradation Phosphine ligands can be sensitive to air. Use fresh ligands and handle them under an inert atmosphere.
Issue 2: Formation of Significant Byproducts
Byproduct Potential Cause Recommended Action
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen.Thoroughly degas all reagents and solvents. Maintain a strict inert atmosphere.
Debromination (Hydrodehalogenation) Presence of protic impurities; formation of palladium hydride species.Use anhydrous solvents and dry reagents. Screen different bases and consider a lower reaction temperature.
Glaser Coupling (Sonogashira) Copper-catalyzed homocoupling of the terminal alkyne in the presence of oxygen.Ensure strictly anaerobic conditions. Consider using a "copper-free" Sonogashira protocol.

Data Presentation

Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling of this compound
Coupling Partner Catalyst Base Solvent Temp. (°C) Time (h) Yield (%) Reference
(4-methoxyphenyl)boronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O802050[1]
(E)-styrylboronic acidPd(PPh₃)₄K₃PO₄Dioxane9024Not specified[2]

Note: Data for a wider range of conditions for this specific substrate is limited in the literature. The conditions listed are from specific examples and may require further optimization for different coupling partners.

Table 2: Conditions for Sonogashira and Buchwald-Hartwig Reactions of this compound
Reaction Type Coupling Partner Catalyst Co-catalyst/Ligand Base Solvent Temp. (°C) Yield (%) Reference
Sonogashira4-ethynylanisolePdCl₂(PPh₃)₂CuIEt₃NEt₃N5094[3][4]
Buchwald-HartwigAnilinePd(OAc)₂rac-BINAPCs₂CO₃Toluene90Not specified[5]
Buchwald-HartwigPyrazoleNot specifiedNot specifiedK₂CO₃DMF100Not specified[6][7]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from a reported synthesis.[1]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane (B91453) and water (e.g., a 4:1 mixture) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling

This protocol is based on a reported procedure.[3][4]

  • Reaction Setup: In a flame-dried flask, combine PdCl₂(PPh₃)₂ (2.5 mol%) and CuI (2.5 mol%).

  • Solvent and Reagents: Add freshly distilled triethylamine, followed by this compound (1.0 eq.) and the terminal alkyne (1.1 eq.).

  • Inert Atmosphere: Seal the flask under an argon atmosphere.

  • Reaction: Heat the reaction mixture to 50 °C.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature and concentrate in vacuo. Dissolve the residue in ethyl acetate (B1210297) and wash with water and saturated aqueous NH₄Cl.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the product as needed.

Protocol 3: Heck Reaction (Adapted from a general procedure)
  • Reaction Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂ (2-5 mol%) and a suitable ligand (e.g., P(o-tol)₃, 4-10 mol%).

  • Solvent and Reagents: Add an anhydrous, degassed solvent such as DMF or acetonitrile. Then add this compound (1.0 eq.), the alkene (1.2-1.5 eq.), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 eq.).

  • Inert Atmosphere: Seal the tube under an argon or nitrogen atmosphere.

  • Reaction: Heat the reaction to 80-120 °C.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

This protocol is based on a reported procedure.[5]

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.1 eq.), the amine (1.0 eq.), cesium carbonate (Cs₂CO₃, 2.4 eq.), Pd(OAc)₂ (0.06 eq.), and rac-BINAP (0.09 eq.).

  • Solvent: Add anhydrous toluene.

  • Inert Atmosphere: Purge the vessel with argon or nitrogen.

  • Reaction: Heat the mixture to 90 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with an appropriate organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Experimental_Workflow start Start setup Reaction Setup: - this compound - Coupling Partner - Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir solvent->react monitor Monitor Reaction (TLC, LC-MS, GC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Guide start Low Yield or No Reaction check_sm Starting Material Consumed? start->check_sm check_catalyst Screen Catalyst/ Ligand System check_sm->check_catalyst No side_products Significant Side Products Observed? check_sm->side_products Yes check_conditions Optimize Base, Solvent, & Temp. check_catalyst->check_conditions success Improved Yield check_conditions->success troubleshoot_dehalogenation Address Debromination: - Anhydrous Conditions - Optimize Base/Solvent side_products->troubleshoot_dehalogenation Debromination troubleshoot_homocoupling Minimize Homocoupling: - Rigorous Degassing - Inert Atmosphere side_products->troubleshoot_homocoupling Homocoupling troubleshoot_dehalogenation->success troubleshoot_homocoupling->success

Caption: Decision tree for troubleshooting low-yielding reactions.

References

Purification of "Methyl 2-bromo-4-fluorobenzoate" reaction products by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of "Methyl 2-bromo-4-fluorobenzoate" reaction products by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect when purifying this compound?

A1: The most common impurity is the unreacted starting material, 2-bromo-4-fluorobenzoic acid. This is due to the equilibrium nature of the esterification reaction. The carboxylic acid is significantly more polar than the desired methyl ester product, which allows for effective separation using column chromatography.

Q2: How do I choose the right solvent system (eluent) for the column?

A2: The choice of solvent system is critical for good separation. A good starting point is a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a slightly more polar solvent (like ethyl acetate). For this compound, which is relatively non-polar, a high ratio of the non-polar solvent is recommended. A typical starting system is 95:5 hexane:ethyl acetate.[1] You should always perform Thin Layer Chromatography (TLC) first to determine the optimal solvent system that gives a good separation between your product and impurities. An ideal Rf value for the product is around 0.25-0.35.

Q3: My compound is streaking on the TLC plate. What could be the cause and how can I fix it?

A3: Streaking on a TLC plate can be caused by several factors:

  • Overloading: You may have spotted too much of your sample on the plate. Try diluting your sample and spotting a smaller amount.[2][3][4][5]

  • Highly Polar Compounds: The unreacted 2-bromo-4-fluorobenzoic acid, being a carboxylic acid, can interact strongly with the silica (B1680970) gel, causing streaking. Adding a small amount of acetic or formic acid (0.1-2.0%) to your eluent can help to mitigate this by protonating the carboxylic acid and reducing its interaction with the stationary phase.[3]

  • Insoluble Sample: If your sample is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure your sample is completely dissolved before spotting.

Q4: I am not seeing any spots on my TLC plate after developing and visualizing under UV light. What should I do?

A4: There are a few possibilities:

  • Sample is too dilute: Your compound may be present at a concentration that is too low to be detected. Try concentrating your sample or spotting multiple times in the same location (allowing the solvent to dry between applications).[3][4]

  • Compound is not UV-active: While this compound is UV-active, some impurities may not be. You can try using a different visualization technique, such as staining with potassium permanganate (B83412) or an iodine chamber.

  • Solvent level in the developing chamber was too high: If the solvent level is above your spotting line, the sample will dissolve into the solvent pool instead of running up the plate.[4]

  • Compound evaporated: If your compound is volatile, it may have evaporated from the TLC plate.[3]

Q5: I have air bubbles in my packed column. Will this affect my separation and how can I remove them?

A5: Yes, air bubbles create channels in the stationary phase, leading to uneven solvent flow and poor separation.[6][7] To prevent air bubbles, it is crucial to properly pack the column. If you do get air bubbles, you can try to remove them by gently tapping the side of the column.[7][8] For more persistent bubbles, you may need to unpack and repack the column. Always ensure your solvents are degassed, as dissolved gases can come out of solution and form bubbles.[6][9]

Data Presentation

Table 1: Eluent Systems and Expected Rf Values
CompoundEluent System (Hexane:Ethyl Acetate)Expected Rf ValueNotes
This compound 95:5~0.3 - 0.4This is a good starting point for separation. The compound is relatively non-polar.[1]
90:10~0.5 - 0.6Increasing the polarity of the eluent will increase the Rf value.
2-bromo-4-fluorobenzoic acid 95:5< 0.1The starting material is much more polar and will have a very low Rf in this non-polar eluent, likely remaining at or near the baseline.
70:30~0.3 - 0.4A more polar eluent is needed to move the carboxylic acid up the plate. A similar compound, Methyl 4-bromo-2-fluorobenzoate, has an Rf of 0.8 in 7:3 petroleum ether:ethyl acetate.[8]

Note: Rf values are approximate and can vary depending on the specific conditions (e.g., brand of TLC plates, temperature, and chamber saturation).

Experimental Protocols

Detailed Methodology for Column Chromatography Purification
  • Preparation of the Slurry:

    • In a beaker, add silica gel (the stationary phase) to a small amount of the chosen eluent (e.g., 95:5 hexane:ethyl acetate).

    • Stir gently with a glass rod to create a homogenous slurry that has the consistency of a thin milkshake. Ensure there are no clumps.

  • Packing the Column:

    • Secure the chromatography column in a vertical position using a clamp.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Fill the column with the eluent.

    • Gently pour the silica gel slurry into the column. You can use a funnel to aid in this process.

    • Continuously tap the side of the column to help the silica pack evenly and to dislodge any trapped air bubbles.[7][8]

    • Once the silica has settled, open the stopcock to drain some of the eluent, allowing the silica bed to compact. Crucially, never let the solvent level drop below the top of the silica bed.

    • Add a thin layer of sand on top of the packed silica to prevent disturbance of the bed when adding more eluent or your sample.

  • Loading the Sample:

    • Dissolve your crude this compound product in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or the eluent).

    • Alternatively, you can adsorb the crude product onto a small amount of silica gel by dissolving the product in a volatile solvent, adding silica gel, and then evaporating the solvent under reduced pressure.

    • Carefully add the sample to the top of the column using a pipette.

    • For the dry loading method, carefully add the silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting the eluting solvent in fractions (e.g., in test tubes).

    • Maintain a constant level of eluent above the silica bed throughout the process.

    • You can apply gentle pressure to the top of the column using a pump or a syringe to speed up the elution (flash chromatography).

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to determine which ones contain the purified this compound.

    • Spot each fraction on a TLC plate, alongside a spot of your crude starting material and a reference spot of pure starting material if available.

    • Develop the TLC plate in the same eluent system used for the column.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a colorless to light yellow liquid.[10][11][12]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Product pack_column->load_sample elute Elute with Solvent load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_problems Identify the Issue cluster_solutions_streaking Solutions for Streaking cluster_solutions_separation Solutions for Poor Separation cluster_solutions_cracked Solutions for Cracked Bed start Problem Encountered streaking Streaking Spots on TLC start->streaking no_separation Poor/No Separation start->no_separation cracked_bed Cracked Silica Bed start->cracked_bed dilute Dilute Sample streaking->dilute Overloaded? add_acid Add Acid to Eluent streaking->add_acid Acidic Impurity? change_eluent Change Eluent Polarity no_separation->change_eluent Incorrect Rf? repack Repack Column no_separation->repack Channeling? repack_carefully Repack Column Carefully cracked_bed->repack_carefully Uneven Packing? avoid_drying Never Let Column Run Dry cracked_bed->avoid_drying Ran Dry?

Caption: Troubleshooting guide for common column chromatography issues.

References

Technical Support Center: Palladium Catalyst Removal from "Methyl 2-bromo-4-fluorobenzoate" Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of palladium catalysts from reaction mixtures involving Methyl 2-bromo-4-fluorobenzoate . This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during purification processes.

Troubleshooting Guides

This section addresses specific issues you may encounter during the removal of palladium catalysts from your reaction mixtures.

Problem 1: Incomplete Palladium Removal After Filtration

Symptoms:

  • The filtrate remains colored (typically black, grey, or brownish).

  • Analysis of your product (e.g., by ICP-MS) indicates high levels of residual palladium.[1]

Possible Causes and Solutions:

CauseTroubleshooting Steps
Fine Palladium Particles 1. Use a Finer Filter Medium: Switch from standard filter paper to a finer porosity filter or a membrane filter (e.g., 0.45 µm PTFE).[1] 2. Optimize Celite® Filtration: Ensure you are using a well-packed Celite® pad of at least 1-2 cm thickness. Pre-wetting the pad with the reaction solvent can enhance its effectiveness.[1][2][3] 3. Double Filtration: Pass the filtrate through a second Celite® pad or a finer filter to capture any remaining fine particles.[1]
Soluble Palladium Species 1. Change Removal Method: Filtration is primarily effective for heterogeneous catalysts. For soluble palladium, you will need to employ methods like scavengers, precipitation, or chromatography.[1][2] 2. Induce Precipitation: Try adding an anti-solvent or a specific precipitating agent to the reaction mixture to crash out the soluble palladium before filtration.
Colloidal Palladium 1. Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter. 2. Adsorption: Use activated carbon or a scavenger to adsorb the colloidal palladium.[4][5]
Problem 2: Low Product Recovery After Using a Scavenger

Symptoms:

  • Significantly lower than expected yield of "this compound" or its derivative after the scavenging step.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Product Adsorption onto Scavenger 1. Reduce Scavenger Amount: Use the minimum amount of scavenger required for effective palladium removal. You can determine this through small-scale optimization experiments.[1] 2. Thoroughly Wash the Scavenger: After filtering off the scavenger, wash it with several portions of fresh solvent to recover any adsorbed product.[1] 3. Test Different Scavengers: Some scavengers may have a higher affinity for your product. Experiment with different types of scavengers (e.g., thiol vs. amine-functionalized silica) to find one with lower product binding.[1][2]
Product Degradation 1. Check Scavenger Compatibility: Ensure the scavenger is not reacting with your product or causing its degradation. Review the scavenger's technical data sheet for any known incompatibilities. 2. Control Temperature: Perform the scavenging step at room temperature unless a higher temperature is specified and has been shown to be safe for your product.
Problem 3: Scavenger is Ineffective at Removing Palladium

Symptoms:

  • ICP-MS or other analytical methods show minimal reduction in palladium levels after treatment with a scavenger.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incorrect Scavenger for Palladium Oxidation State The effectiveness of a scavenger can depend on whether it is targeting Pd(0) or Pd(II).[2] For instance, thiol-based scavengers are generally effective for a variety of palladium species.[4] Actionable Advice: Conduct small-scale screening experiments with different scavengers (e.g., thiol, thiourea (B124793), amine-functionalized) to identify the most effective one for your specific reaction conditions.[2][4]
Insufficient Mixing or Contact Time The scavenger needs adequate time and agitation to interact with the palladium species in the solution. Actionable Advice: Ensure the reaction mixture is being stirred effectively. Increase the stirring time as recommended by the scavenger manufacturer, typically ranging from a few hours to overnight.[6]
Solvent Effects The chosen solvent can influence the scavenger's performance.[1] Actionable Advice: Ensure your product is fully dissolved in the solvent during the scavenging process. If needed, you can add a co-solvent to improve solubility.[2] Consult the scavenger's documentation for recommended solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from reaction mixtures like those involving "this compound"?

A1: The most prevalent methods include:

  • Filtration through Celite®: Primarily for removing heterogeneous palladium catalysts like palladium on carbon (Pd/C).[2]

  • Adsorption on Activated Carbon: A cost-effective but sometimes non-selective method that can lead to product loss.[5][7]

  • Use of Solid-Supported Scavengers: Functionalized silica (B1680970) gels (e.g., with thiol or thiourea groups) or polymer resins that selectively bind to palladium.[4][5] This is often a highly effective and clean method.

  • Solvent Extraction: A liquid-liquid extraction process to separate the palladium into a different phase.[8][9]

  • Chromatography: Can be very effective but may not be practical for large-scale purifications.[3]

Q2: How do I choose the right palladium removal method for my specific experiment?

A2: The selection depends on several factors:

  • Form of Palladium: Heterogeneous (e.g., Pd/C) or homogeneous (dissolved). Filtration is suitable for the former, while scavengers or other methods are needed for the latter.[2]

  • Palladium Oxidation State: The oxidation state (Pd(0) vs. Pd(II)) can influence the effectiveness of certain scavengers.[2]

  • Solvent System: The polarity of your solvent can impact the efficiency of scavengers and the solubility of palladium species.[1]

  • Nature of Your Product: Consider the stability and solubility of "this compound" or its derivatives in the chosen system.

  • Desired Purity Level: For active pharmaceutical ingredients (APIs), stringent limits on residual metals necessitate highly efficient methods like scavenging.[5]

Q3: What are the advantages of using solid-supported scavengers?

A3: Solid-supported scavengers offer several benefits:

  • High Selectivity: They can be designed to have a high affinity for specific metals like palladium, minimizing product loss.[4]

  • Ease of Use: They are simply added to the reaction mixture, stirred, and then removed by simple filtration.[10]

  • Broad Compatibility: They are generally compatible with a wide range of organic solvents.[4]

  • High Efficiency: They can reduce palladium levels to very low ppm concentrations.[4]

Q4: Can activated carbon lead to the loss of my product?

A4: Yes, one of the main drawbacks of activated carbon is its non-selective nature. It can adsorb the desired organic product along with the palladium catalyst, leading to reduced yields.[5] It is often necessary to perform small-scale trials to determine the optimal amount of activated carbon that removes the palladium without significant product loss.

Q5: When should I consider using column chromatography for palladium removal?

A5: Column chromatography is a good option when:

  • Extremely high purity is required.

  • Other impurities in addition to the palladium catalyst need to be removed simultaneously.

  • The polarity of your product is significantly different from that of the palladium complexes, allowing for good separation.[3] However, it can be less practical and more solvent-intensive for large-scale production.[2]

Data Presentation

Table 1: Comparison of Palladium Scavenger Efficiency

The following table summarizes the performance of various types of palladium scavengers as reported in the literature for different systems. This data can serve as a general guide for selecting a scavenger for your "this compound" reaction mixture.

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal EfficiencyReference System/Notes
SiliaMetS® Thiol 2400≤ 16> 99.3%Suzuki cross-coupling product for a drug candidate. Outperformed activated carbon and polymer-based scavengers.[4]
SiliaMetS® Thiourea 2400≤ 16> 99.3%Same Suzuki cross-coupling product. Versatile for all forms of palladium.[4]
MP-TMT (Polystyrene-bound TMT) 330~10-30~90-97%Final Suzuki cross-coupling step in the synthesis of a c-Met kinase inhibitor.[5]
Activated Carbon (Darco® KB-B) 300< 1> 99.7%Used in a THF solution followed by crystallization. Lower cost was a key advantage.[5]
Biotage® MP-TMT 33,000< 200> 99.4%Highly loaded Suzuki-Miyaura reaction system.[10]
PhosphonicS SPM32 ~2100 (from 105mg Pd(OAc)₂ in 50mL MeCN)< 10.5 (after 20h)> 99.5%Removal of Pd(OAc)₂ from acetonitrile.[11]

Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

This protocol provides a general procedure for using a solid-supported scavenger.

  • Dissolution: Dissolve the crude product from your "this compound" reaction in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger. A typical starting point is 2-5 equivalents relative to the initial amount of palladium catalyst used.[12]

  • Stirring: Stir the mixture at room temperature. A typical duration is 4-16 hours.[6] For slower reactions, the temperature can be increased to 35-50°C if your product is stable under these conditions.[2]

  • Monitoring (Optional): You can monitor the progress of palladium removal by taking small aliquots of the solution and analyzing them by ICP-MS.[2]

  • Filtration: Once the scavenging is complete, filter the mixture through a Büchner funnel with filter paper or a fritted glass funnel to remove the solid scavenger.[12]

  • Washing: Wash the collected scavenger on the filter with a small amount of fresh solvent to ensure complete recovery of your product.[12]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[12]

  • Analysis: Analyze the final product for residual palladium content to confirm the effectiveness of the removal process.[12]

Protocol 2: Palladium Removal Using Activated Carbon

This protocol outlines the steps for using activated carbon for palladium removal.

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon. A common starting amount is 5-10 wt% relative to the crude product.[12]

  • Stirring: Stir the resulting suspension at room temperature for 1-2 hours.[12] Longer times may be necessary and can be optimized.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite® pad is crucial for removing fine carbon particles that might otherwise pass through the filter paper.[12]

  • Washing: Wash the Celite®/carbon filter cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the final palladium concentration in your product.

Visualizations

Decision-Making Workflow for Palladium Removal

Palladium_Removal_Workflow start Start: Crude Reaction Mixture (this compound) check_catalyst_type Is the Pd Catalyst Heterogeneous (e.g., Pd/C)? start->check_catalyst_type filtration Filtration through Celite® check_catalyst_type->filtration Yes scavenger_step Use Solid-Supported Scavenger (e.g., Thiol-Silica) check_catalyst_type->scavenger_step No (Homogeneous) check_filtrate Is Filtrate Clear & Pd Level Acceptable? filtration->check_filtrate end_product Purified Product check_filtrate->end_product Yes check_filtrate->scavenger_step No (Fine particles or soluble Pd present) check_scavenger_result Is Pd Level Acceptable? scavenger_step->check_scavenger_result alt_methods Consider Alternative Methods: - Activated Carbon - Chromatography - Precipitation check_scavenger_result->end_product Yes check_scavenger_result->alt_methods No

Caption: Decision tree for selecting a palladium removal method.

General Experimental Workflow for Scavenger Use

Scavenger_Workflow dissolve 1. Dissolve Crude Product in Solvent add_scavenger 2. Add Solid-Supported Scavenger dissolve->add_scavenger stir 3. Stir Mixture (e.g., 4-16h at RT) add_scavenger->stir filter 4. Filter to Remove Scavenger-Pd Complex stir->filter wash 5. Wash Scavenger with Fresh Solvent filter->wash concentrate 6. Combine Filtrate & Washings, Concentrate wash->concentrate analyze 7. Analyze Final Product for Residual Pd concentrate->analyze

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

Technical Support Center: Identifying Impurities in Methyl 2-bromo-4-fluorobenzoate by 1H NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in "Methyl 2-bromo-4-fluorobenzoate" using 1H NMR spectroscopy.

Troubleshooting Guide & FAQs

Q1: I have acquired a 1H NMR spectrum of my this compound sample, but I see unexpected peaks. How can I begin to identify the impurities?

A1: Start by comparing your spectrum to the reference 1H NMR data for pure this compound. Pay close attention to the chemical shift (ppm), multiplicity (e.g., singlet, doublet, triplet), and integration of each signal. Common impurities often arise from starting materials, side products, or residual solvents used in the synthesis and purification processes.[1][2] A systematic approach involves checking for signals corresponding to potential starting materials like 2-bromo-4-fluorobenzoic acid, related isomers, and common solvents.

Q2: My spectrum shows a broad singlet around 13 ppm. What is this impurity?

A2: A broad singlet in the region of 10-13 ppm is characteristic of a carboxylic acid proton. This likely indicates the presence of the unreacted starting material, 2-bromo-4-fluorobenzoic acid, or the hydrolysis product of your ester.[3][4] The presence of this impurity can be confirmed by looking for its corresponding aromatic signals.

Q3: I see a singlet at approximately 3.9 ppm, but its integration is higher than expected for my product's methyl group. What could this be?

A3: While the methyl ester protons of your target compound appear in this region, an unexpectedly high integration could suggest the presence of other methyl esters. One common possibility is Methyl 4-fluorobenzoate (B1226621), a potential precursor.[5] Additionally, residual methanol (B129727) from the esterification reaction can sometimes appear in this region, though its chemical shift is solvent-dependent.

Q4: The aromatic region of my spectrum (around 7-8 ppm) is more complex than the three expected signals for my product. How can I decipher these extra peaks?

A4: Additional peaks in the aromatic region often point to the presence of isomeric impurities. During the bromination of 4-fluorobenzoic acid or its methyl ester, other isomers can be formed, such as Methyl 3-bromo-4-fluorobenzoate or Methyl 4-bromo-2-fluorobenzoate.[6][7] Carefully analyze the coupling patterns and constants of these extra signals and compare them to the data in the reference table below to identify the specific isomer.

Q5: I have identified signals that do not correspond to starting materials or byproducts. What else could they be?

A5: These signals are likely from residual solvents used during the reaction or purification. Common solvents include ethyl acetate, hexanes, acetonitrile, and others.[2][8][9] Consult a table of common NMR solvent impurities to match the observed chemical shifts and multiplicities to a specific solvent.

Data Presentation: 1H NMR Data for this compound and Potential Impurities

The following table summarizes the 1H NMR spectral data for this compound and its common impurities. Chemical shifts are reported in ppm and are referenced to TMS at 0 ppm. Note that chemical shifts can vary slightly depending on the solvent used.

CompoundAr-H Chemical Shifts (ppm), Multiplicity, J (Hz)-OCH3 Chemical Shift (ppm), Multiplicity-COOH Chemical Shift (ppm), Multiplicity
This compound ~7.85 (dd, J ≈ 8.8, 7.2), ~7.50 (dd, J ≈ 8.4, 2.4), ~7.20 (ddd, J ≈ 8.8, 8.4, 2.4)~3.90 (s)-
2-bromo-4-fluorobenzoic acidAromatic signals will be similar to the methyl ester but may be shifted slightly.-~13.1 (s, broad)[3][4]
Methyl 4-fluorobenzoate~8.00 (dd, J ≈ 8.8, 5.6), ~7.15 (t, J ≈ 8.8)~3.85 (s)-
4-Fluorobenzoic acid~8.05 (dd, J ≈ 9.0, 5.6), ~7.34 (t, J ≈ 9.0)[3]-~13.1 (s, broad)[3][4]
Methanol-~3.49 (s) in CDCl3, ~3.31 (s) in DMSO-d6-
Ethyl Acetate-~2.05 (s, CH3CO-), ~4.12 (q, -OCH2-), ~1.26 (t, -CH3)-
Hexane-~1.25 (m), ~0.88 (m)-

Experimental Protocols

Sample Preparation for 1H NMR Spectroscopy

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) to the NMR tube. The choice of solvent is critical as it can affect the chemical shifts of the compound and any impurities.

  • Dissolution: Cap the NMR tube and gently invert it several times or use a vortex mixer to ensure the sample is completely dissolved.

  • Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) or another suitable standard that does not have overlapping signals with the analyte).

  • Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube.

Data Acquisition

  • Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Locking and Shimming: Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard 1H NMR spectrum, 8 to 16 scans are typically sufficient.

  • Data Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final spectrum.

  • Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Mandatory Visualization

Below is a troubleshooting workflow to guide the identification of impurities in a 1H NMR spectrum of this compound.

impurity_identification_workflow start Start: Acquire 1H NMR Spectrum compare_spectrum Compare with reference spectrum of pure this compound start->compare_spectrum check_broad_singlet Broad singlet at ~13 ppm? compare_spectrum->check_broad_singlet impurity_acid Impurity: 2-bromo-4-fluorobenzoic acid (Starting material or hydrolysis product) check_broad_singlet->impurity_acid Yes check_high_integration_methyl Singlet at ~3.9 ppm with high integration? check_broad_singlet->check_high_integration_methyl No impurity_acid->check_high_integration_methyl impurity_methyl_ester Impurity: Methyl 4-fluorobenzoate or residual Methanol check_high_integration_methyl->impurity_methyl_ester Yes check_complex_aromatic Complex aromatic region (7-8 ppm)? check_high_integration_methyl->check_complex_aromatic No impurity_methyl_ester->check_complex_aromatic impurity_isomer Impurity: Isomeric byproducts (e.g., Methyl 3-bromo-4-fluorobenzoate) check_complex_aromatic->impurity_isomer Yes check_other_peaks Other unassigned peaks? check_complex_aromatic->check_other_peaks No impurity_isomer->check_other_peaks impurity_solvent Impurity: Residual Solvents (e.g., Ethyl Acetate, Hexane) check_other_peaks->impurity_solvent Yes end_clean Sample is likely pure check_other_peaks->end_clean No end_impure Impurity profile identified impurity_solvent->end_impure

Caption: Troubleshooting workflow for identifying impurities in this compound via 1H NMR.

References

How to avoid hydrolysis of "Methyl 2-bromo-4-fluorobenzoate" during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding the hydrolysis of "Methyl 2-bromo-4-fluorobenzoate" during experimental workup.

Troubleshooting Guide: Hydrolysis of "this compound"

This guide is designed to help you identify and resolve issues related to the unwanted hydrolysis of "this compound" to 2-bromo-4-fluorobenzoic acid during your workup procedure.

Problem: Significant amount of 2-bromo-4-fluorobenzoic acid observed in the final product.

Potential Cause Troubleshooting Steps Recommended Action
Prolonged contact with aqueous acid or base Esters are susceptible to both acid and base-catalyzed hydrolysis. The presence of residual acid from the reaction or the use of strong bases for neutralization can promote the degradation of the product.[1]- Neutralize with a weak inorganic base: Use a cold, saturated solution of sodium bicarbonate (NaHCO₃) or a 10% solution of sodium carbonate (Na₂CO₃) to neutralize any remaining acid. Avoid strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).- Minimize contact time: Perform aqueous washes as quickly as possible. Do not let the reaction mixture sit in the separatory funnel for extended periods.
Elevated temperature during workup The rate of hydrolysis increases with temperature. Performing extractions and washes at room temperature or higher can accelerate the decomposition of the ester.- Work at reduced temperatures: Cool the reaction mixture to 0-5 °C in an ice bath before beginning the aqueous workup.- Use cold solutions: All aqueous solutions (water, bicarbonate, brine) should be pre-chilled before use.
Presence of excess water Water is a reactant in the hydrolysis reaction. Incomplete removal of water from the organic layer can lead to hydrolysis, especially if acidic or basic residues are present.- Perform a brine wash: After the bicarbonate wash, wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove the majority of the dissolved water.[2]- Thoroughly dry the organic layer: Use a sufficient amount of a suitable drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is free-flowing and not clumped together before filtering.
Incomplete reaction If the initial esterification reaction is incomplete, the unreacted 2-bromo-4-fluorobenzoic acid will be carried through the workup.- Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material has been consumed before initiating the workup.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of "this compound" and why is it prone to hydrolysis?

"this compound" is an ester. Esters are known to undergo hydrolysis, a chemical reaction with water, to yield a carboxylic acid and an alcohol.[3] In this case, hydrolysis produces 2-bromo-4-fluorobenzoic acid and methanol. The presence of electron-withdrawing groups on the benzene (B151609) ring, such as bromine and fluorine, can make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions, potentially increasing the rate of hydrolysis compared to unsubstituted methyl benzoate.

Q2: At what pH is "this compound" most stable?

Q3: Can I use an alternative to aqueous workup to avoid hydrolysis?

Yes, non-aqueous workup techniques can be employed. One common method is to quench the reaction with a non-aqueous agent and then directly purify the product using column chromatography. For instance, if the reaction is conducted in an inert solvent, one could neutralize any acid catalyst with a solid base (like solid sodium bicarbonate), filter the mixture, and then proceed to chromatography.

Q4: How can I confirm if hydrolysis has occurred?

The most common methods to detect the presence of the hydrolyzed product, 2-bromo-4-fluorobenzoic acid, are:

  • Thin Layer Chromatography (TLC): The carboxylic acid will have a different Rf value than the ester. It will typically be more polar and thus have a lower Rf.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum of the carboxylic acid will show a characteristic broad singlet for the acidic proton, which will be absent in the pure ester. The chemical shifts of the aromatic protons may also differ slightly.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can separate the ester from the carboxylic acid and provide their respective molecular weights, confirming the presence of the hydrolyzed product.

Q5: What is the best way to store "this compound" to prevent long-term hydrolysis?

The compound should be stored in a cool, dry place in a tightly sealed container to protect it from atmospheric moisture.[3][4][5] Storing it at room temperature is generally acceptable for short periods, but for long-term storage, refrigeration is recommended.

Experimental Protocols

Optimized Workup Protocol to Minimize Hydrolysis

This protocol is designed for a standard esterification reaction leading to "this compound".

  • Cooling: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction vessel to 0-5 °C using an ice-water bath.

  • Quenching (if necessary): If the reaction contains a strong acid catalyst, slowly add the reaction mixture to a beaker containing a cold, saturated solution of sodium bicarbonate. Stir gently until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing Sequence:

    • Wash the organic layer once with cold deionized water.

    • Wash the organic layer once with a cold, saturated solution of sodium bicarbonate.

    • Wash the organic layer once with cold, saturated sodium chloride (brine) solution.[2]

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible (ideally below 40 °C).

  • Purification: If necessary, purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow start Reaction Completion cool Cool to 0-5 °C start->cool quench Quench with Cold NaHCO₃ (aq) cool->quench extract Extract with Organic Solvent quench->extract wash_water Wash with Cold H₂O extract->wash_water wash_bicarb Wash with Cold NaHCO₃ (aq) wash_water->wash_bicarb wash_brine Wash with Cold Brine wash_bicarb->wash_brine dry Dry with Na₂SO₄ wash_brine->dry filter_concentrate Filter & Concentrate dry->filter_concentrate purify Column Chromatography (if needed) filter_concentrate->purify end_product Pure Ester filter_concentrate->end_product purify->end_product

Caption: Recommended experimental workflow for the workup of "this compound" to minimize hydrolysis.

troubleshooting_hydrolysis problem Hydrolysis Detected (Carboxylic Acid Present) check_temp Was the workup performed at low temperature (0-5 °C)? problem->check_temp check_base Was a weak base (e.g., NaHCO₃) used for neutralization? check_temp->check_base Yes solution_temp Action: Use ice bath and pre-chilled solutions. check_temp->solution_temp No check_time Was the contact time with aqueous layers minimized? check_base->check_time Yes solution_base Action: Avoid strong bases; use cold, saturated NaHCO₃. check_base->solution_base No check_drying Was the organic layer thoroughly dried (brine wash + drying agent)? check_time->check_drying Yes solution_time Action: Perform extractions and washes expeditiously. check_time->solution_time No solution_drying Action: Always include a brine wash and use sufficient drying agent. check_drying->solution_drying No

Caption: A decision-making diagram for troubleshooting the hydrolysis of "this compound".

References

Technical Support Center: Recrystallization of Methyl 2-bromo-4-fluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of "Methyl 2-bromo-4-fluorobenzoate" and its derivatives. Find troubleshooting advice and answers to frequently asked questions to overcome common challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound derivatives?

A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, which is a moderately polar compound, common solvent systems to explore include:

  • Single Solvents: Alcohols such as ethanol (B145695) or methanol (B129727) are often good starting points.[1][2]

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be used. Common combinations include hexane/ethyl acetate (B1210297) or hexane/acetone.[3] In this system, the compound should be more soluble in one solvent (the "soluble solvent") and less soluble in the other (the "insoluble solvent").

Q2: My compound is a colorless to light yellow liquid at room temperature. Can I still use recrystallization?

A2: this compound itself is often a liquid at room temperature.[1][4] Recrystallization is a purification technique for solids. If your derivative is a liquid, you should consider other purification methods such as column chromatography or distillation.[5] However, many derivatives of this compound are solids and can be purified by recrystallization.

Q3: My purified product is still colored. How can I remove the colored impurities?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[5][6] The charcoal adsorbs the colored impurities. It is important to use a minimal amount of charcoal as it can also adsorb some of your product. After adding charcoal, the hot solution must be filtered to remove the charcoal before cooling to induce crystallization.[6]

Q4: What are the most common impurities found in crude this compound samples?

A4: Common impurities can include unreacted starting materials, by-products from the synthesis, and degradation products.[5] For instance, if the ester was synthesized from the corresponding carboxylic acid, residual acid may be present.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Compound will not dissolve in the hot solvent. 1. Inappropriate solvent choice.[2]2. Insufficient solvent volume.[2]1. Test the solubility of your compound in a range of solvents to find a suitable one.2. Add small increments of hot solvent until the compound fully dissolves. Be mindful that excessive solvent will reduce your yield.[7]
No crystals form after cooling the solution. 1. Too much solvent was used.[8]2. The solution is supersaturated but requires a nucleation site.[8]1. Reduce the solvent volume by boiling some of it off or using a rotary evaporator, then attempt to cool again.[8][9]2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[8][9]
The compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too rapidly.[8]3. High levels of impurities are present, depressing the melting point.[9]1. Choose a solvent with a lower boiling point.2. Allow the solution to cool more slowly. Insulating the flask can help.[9]3. Consider a preliminary purification step like column chromatography if the crude material is highly impure.[9]
Low recovery of the purified product. 1. Using too much solvent.[7]2. Cooling the solution insufficiently.[7]3. Washing the collected crystals with too much cold solvent.[7]4. The chosen solvent is too good at dissolving the compound even at low temperatures.[7]1. Use the minimum amount of hot solvent necessary to dissolve the compound.2. Cool the solution in an ice bath to maximize crystal formation.[5]3. Wash the crystals with a minimal amount of ice-cold solvent.4. Re-evaluate your choice of solvent.

Experimental Protocol: General Recrystallization Procedure

This is a general guideline and may need to be optimized for your specific this compound derivative.

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to cover the solid. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities (and charcoal if used).[6]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Recrystallization_Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal if colored hot_filter Hot Filtration dissolve->hot_filter if not colored charcoal->hot_filter cool Cool to Crystallize hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end_product Pure Product dry->end_product

Caption: Experimental workflow for the recrystallization of a solid derivative.

Troubleshooting_Recrystallization start Problem Encountered no_dissolve Compound Won't Dissolve start->no_dissolve no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out cause_solvent1 Wrong Solvent or Not Enough Solvent no_dissolve->cause_solvent1 cause_solvent2 Too Much Solvent no_crystals->cause_solvent2 cause_nucleation No Nucleation Sites no_crystals->cause_nucleation cause_cooling Cooling Too Fast oiling_out->cause_cooling cause_impurities High Impurity Level oiling_out->cause_impurities solution_solvent1 Select New Solvent or Add More Hot Solvent cause_solvent1->solution_solvent1 solution_solvent2 Boil Off Excess Solvent cause_solvent2->solution_solvent2 solution_nucleation Scratch Flask or Add Seed Crystal cause_nucleation->solution_nucleation solution_cooling Cool Slowly cause_cooling->solution_cooling solution_impurities Pre-purify (e.g., Chromatography) cause_impurities->solution_impurities

Caption: Troubleshooting common issues during recrystallization.

References

Technical Support Center: GC-MS Analysis of Methyl 2-bromo-4-fluorobenzoate Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving Methyl 2-bromo-4-fluorobenzoate using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected molecular ions for this compound in the mass spectrum?

A1: Due to the presence of bromine, you should look for a characteristic isotopic pattern. The two major isotopes of bromine are ⁷⁹Br and ⁸¹Br, which have a relative abundance of approximately 100:97.5. Therefore, you will observe two molecular ion peaks of nearly equal intensity. For this compound (C₈H₆BrFO₂), with a molecular weight of approximately 233.03 g/mol , you can expect to see molecular ions at m/z 232 (for the molecule containing ⁷⁹Br) and m/z 234 (for the molecule containing ⁸¹Br).

Q2: What are the common fragment ions observed in the mass spectrum of this compound?

Predicted Fragment Ion (m/z) Description of Neutral Loss Plausible Fragment Structure
201 / 203Loss of methoxy (B1213986) radical (•OCH₃)2-bromo-4-fluorobenzoyl cation
173 / 175Loss of carboxyl group (-COOCH₃)2-bromo-4-fluorophenyl radical cation
154Loss of bromine radical (•Br)Methyl 4-fluorobenzoyl cation
123Loss of Br and •COOCH₃4-fluorophenyl cation
95Loss of Br, F, and •COOCH₃Phenyl cation

Q3: What are some potential impurities or byproducts to look for in the GC-MS analysis of a reaction involving this compound?

A3: Impurities can arise from the starting materials, side reactions, or degradation. Based on common synthetic routes, potential impurities include:

  • 2-bromo-4-fluorobenzoic acid: The starting material for esterification. It may appear as a broad peak or may not elute without derivatization.

  • Isomeric methyl bromofluorobenzoates: Depending on the specificity of the synthesis, other isomers may be present.

  • Unreacted starting materials: For example, if this compound is used in a subsequent reaction, you will need to monitor its disappearance.

  • Solvents and reagents: Residual solvents (e.g., methanol, acetonitrile) and reagents from the synthesis should be identified.[1]

Troubleshooting Guide

This section addresses common issues encountered during the GC-MS analysis of this compound reaction progress.

Problem 1: No or Low Signal for this compound
Possible Cause Troubleshooting Steps
Improper Injection Parameters - Injector Temperature: Ensure the injector temperature is high enough for efficient volatilization (e.g., 250 °C) but not so high as to cause thermal degradation. - Split Ratio: For trace analysis, use a lower split ratio or a splitless injection to increase the amount of sample reaching the column.
Column Issues - Column Bleed: High column bleed can obscure analyte peaks. Condition the column according to the manufacturer's instructions. - Column Contamination: Active sites on the column can lead to peak adsorption. Trim the first few centimeters of the column or replace it if necessary.
Mass Spectrometer Settings - Ion Source Temperature: An incorrect ion source temperature can affect ionization efficiency. A typical starting point is 230 °C. - Mass Range: Ensure the mass range is set to acquire the expected molecular ions (m/z 232 and 234) and fragment ions.
Sample Degradation Halogenated aromatic compounds can sometimes be susceptible to degradation in the injector port. Try lowering the injector temperature in increments of 10-20 °C.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Steps
Active Sites in the System - Liner Deactivation: Use a deactivated liner in the injector port to minimize interactions with the analyte. - Column Contamination: As mentioned above, active sites on the column can cause peak tailing.
Improper Flow Rate An incorrect carrier gas flow rate can lead to band broadening. Optimize the flow rate for your column dimensions and carrier gas.
Co-elution with an Impurity A co-eluting species can distort the peak shape. Review the mass spectrum across the peak to check for the presence of other ions. Adjust the temperature program to improve separation.
Sample Overload Injecting too concentrated a sample can lead to fronting peaks. Dilute your sample and reinject.
Problem 3: Inconsistent Retention Times
Possible Cause Troubleshooting Steps
Leaks in the GC System Check for leaks at the injector, column fittings, and septum using an electronic leak detector.
Fluctuations in Oven Temperature Ensure the GC oven is properly calibrated and maintaining a stable temperature.
Inconsistent Carrier Gas Flow Verify that the carrier gas supply is stable and that the flow controllers are functioning correctly.

Experimental Protocols

General GC-MS Method for Reaction Monitoring

This is a starting point for method development. Parameters should be optimized for your specific instrument and application.

Parameter Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless (for trace analysis)
Injection Volume 1 µL
Oven Program - Initial Temperature: 80 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Final Hold: 5 min at 280 °C
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-350

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis Reaction_Mixture Reaction Mixture Quench Quench Reaction Reaction_Mixture->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Dilution Dilute for GC-MS Drying->Dilution Injector Injector Dilution->Injector GC_Column GC Column Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector Data_Analysis Data Analysis MS_Detector->Data_Analysis

Caption: Experimental workflow for GC-MS analysis of a reaction mixture.

Reaction_Pathway SM Starting Material (e.g., 2-bromo-4-fluorobenzoic acid) Product This compound SM->Product Esterification Byproduct Potential Byproduct (e.g., Unreacted Starting Material, Isomeric Products) SM->Byproduct Incomplete Reaction Reagent Reagent (e.g., Methanol, Acid Catalyst) Reagent->Product

Caption: Potential reaction pathway and formation of byproducts.

References

Validation & Comparative

Navigating the Spectral Maze: A Comparative Analysis of Methyl 2-bromo-4-fluorobenzoate and Its Isomers through 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular architecture. This guide provides a comparative analysis of the 1H and 13C NMR spectral data for Methyl 2-bromo-4-fluorobenzoate and its structurally related isomers, offering a valuable resource for spectral interpretation and compound differentiation.

Comparative NMR Data Analysis

The following tables summarize the available 1H and 13C NMR spectral data for isomers and analogues of this compound. These comparisons are crucial for identifying unknown isomers and for understanding the structure-spectra correlations.

Table 1: 1H NMR Spectral Data Comparison

CompoundAromatic Protons (ppm)-OCH3 Proton (ppm)
This compound (Predicted) H-3: ~7.5 (dd) H-5: ~7.2 (ddd) H-6: ~7.9 (dd)~3.9 (s)
Methyl 4-bromo-2-fluorobenzoate 7.86 - 7.78 (m, 1H), 7.39 - 7.30 (m, 2H)[1]3.92 (s)[1]
Methyl 2-bromo-5-fluorobenzoate H-3: ~7.6 (dd) H-4: ~7.1 (ddd) H-6: ~7.7 (dd)~3.9 (s)
Methyl 4-bromobenzoate 7.87 (d, J = 8.6 Hz, 2H), 7.55 (d, J = 8.6 Hz, 2H)[2]3.87 (s)[2]
Methyl 3-fluorobenzoate 7.83 (d, J = 7.6 Hz, 1H), 7.72 (d, J = 9.2 Hz, 1H), 7.45 – 7.34 (m, 1H), 7.28 – 7.19 (m, 1H)[2]3.91 (s)[2]

Table 2: 13C NMR Spectral Data Comparison

CompoundCarbonyl Carbon (ppm)Aromatic Carbons (ppm)-OCH3 Carbon (ppm)
This compound (Predicted) ~165~110-165 (complex pattern)~52
Methyl 4-bromo-2-fluorobenzoate Not availableNot availableNot available
Methyl 2-bromo-5-fluorobenzoate Not availableNot availableNot available
Methyl 4-bromobenzoate 165.7131.9, 131.1, 130.6, 128.5, 127.551.2[2]
Methyl 3-fluorobenzoate 165.7164.9, 160.0, 132.3, 132.1, 130.0, 129.8, 125.2, 120.0, 119.6, 116.552.2[2]

Experimental Protocols

A standardized protocol for acquiring high-quality 1H and 13C NMR spectra is essential for reproducible and comparable results.

General NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the solid compound or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift window.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the sample solution. TMS is assigned a chemical shift of 0.00 ppm and is used to reference the chemical shifts of the sample.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe for the appropriate nucleus (1H or 13C). Shim the magnetic field to achieve optimal homogeneity and resolution.

  • 1H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to be at least 5 times the longest T1 relaxation time of the protons in the molecule to ensure accurate integration.

  • 13C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

    • A larger number of scans (e.g., 1024 or more) is typically required for 13C NMR due to the lower natural abundance of the 13C isotope.

    • Set an appropriate relaxation delay.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

    • Identify the chemical shifts (δ) and coupling constants (J) for all signals.

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis and comparison of this compound and its alternatives.

Spectral_Analysis_Workflow cluster_target Target Molecule cluster_alternatives Comparative Molecules cluster_analysis Spectral Analysis cluster_interpretation Interpretation & Comparison Target This compound H_NMR 1H NMR Data (Chemical Shift, Coupling, Integration) Target->H_NMR C_NMR 13C NMR Data (Chemical Shift) Target->C_NMR Alternative1 Methyl 4-bromo-2-fluorobenzoate Alternative1->H_NMR Alternative1->C_NMR Alternative2 Methyl 2-bromo-5-fluorobenzoate Alternative2->H_NMR Alternative2->C_NMR Alternative3 Methyl 4-bromobenzoate Alternative3->H_NMR Alternative3->C_NMR Comparison Comparative Analysis of Substituent Effects H_NMR->Comparison C_NMR->Comparison Structure Structural Elucidation Comparison->Structure

Caption: Workflow for the comparative NMR spectral analysis.

By systematically comparing the NMR data of the target molecule with its isomers and related compounds, researchers can confidently assign the structure and gain valuable insights into the electronic effects of the substituents on the aromatic ring. This guide serves as a foundational tool for such analyses in the dynamic field of drug discovery and development.

References

Unraveling the Fragmentation Jigsaw: A Predictive Guide to the Mass Spectrum of Methyl 2-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, and a deep understanding of fragmentation patterns is key to its successful application. This guide provides a predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 2-bromo-4-fluorobenzoate, a halogenated aromatic ester with significance in organic synthesis.

Predicted Fragmentation Pattern

The fragmentation of this compound under EI conditions is expected to be driven by the presence of the ester functional group and the halogen substituents on the aromatic ring. The initial ionization will form a molecular ion (M+•), which will then undergo a series of fragmentation reactions to produce a characteristic pattern of fragment ions. The presence of bromine, with its two common isotopes (79Br and 81Br) in a nearly 1:1 ratio, will result in characteristic M+2 isotope patterns for bromine-containing fragments.

Below is a table summarizing the predicted major fragment ions, their mass-to-charge ratio (m/z), and the corresponding neutral losses.

m/z (for 79Br) m/z (for 81Br) Proposed Fragment Ion Neutral Loss Plausible Structure
232234[C8H6BrFO2]+•-Molecular Ion
201203[C7H3BrFO]+•OCH3Loss of the methoxy (B1213986) radical
173175[C6H3BrF]+•COLoss of carbon monoxide from the benzoyl cation
157-[C7H6FO2]+•BrLoss of a bromine radical
126-[C6H3FO]+•Br, COLoss of bromine followed by carbon monoxide
94-[C6H3F]+••Br, CO, •HLoss of bromine, CO, and a hydrogen radical

Visualizing the Fragmentation Pathway

The logical flow of the fragmentation process can be visualized as a directed graph, where nodes represent the ions and edges represent the fragmentation steps with their associated neutral losses.

fragmentation_pathway M [M]+• m/z 232/234 F1 [M - •OCH3]+ m/z 201/203 M->F1 - •OCH3 F3 [M - •Br]+ m/z 157 M->F3 - •Br F2 [M - CO - •OCH3]+• m/z 173/175 F1->F2 - CO F4 [M - •Br - CO]+ m/z 126 F3->F4 - CO F5 [M - •Br - CO - •H]+• m/z 94 F4->F5 - •H

Figure 1. Predicted fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization is proposed.

1. Sample Preparation:

  • Dissolve this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 300.

  • Solvent Delay: Set an appropriate solvent delay to prevent filament damage from the solvent peak.

Comparison with Alternative Analytical Techniques

While EI-MS is a powerful tool for structural elucidation, complementary techniques can provide additional confirmation.

  • Chemical Ionization (CI): A softer ionization technique that would likely produce a more abundant molecular ion peak and less fragmentation, which is useful for confirming the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would provide definitive information about the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively, confirming the substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: Would confirm the presence of the ester carbonyl group (C=O stretch) and the aromatic C-H and C-halogen bonds.

By combining the predictive power of fragmentation theory with a systematic experimental approach, researchers can confidently identify and characterize this compound and other novel compounds, accelerating the pace of discovery and development.

A Comparative Analysis of the Reactivity of Methyl 2-bromo-4-fluorobenzoate and Methyl 2-bromo-5-fluorobenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. The reactivity of these synthons dictates the efficiency and feasibility of key bond-forming reactions. This guide provides an objective comparison of the reactivity of two isomeric halobenzoates, Methyl 2-bromo-4-fluorobenzoate and Methyl 2-bromo-5-fluorobenzoate, with a focus on their performance in palladium-catalyzed cross-coupling reactions.

This comparison is supported by experimental data from a carbonylative Suzuki-Miyaura coupling reaction, supplemented by a theoretical analysis of the electronic and steric factors that influence their reactivity. Detailed experimental protocols for representative reactions are also provided to facilitate practical application in a laboratory setting.

Executive Summary

Experimental evidence from a carbonylative Suzuki-Miyaura coupling reaction indicates that Methyl 2-bromo-5-fluorobenzoate exhibits higher reactivity , affording a 72% yield, compared to a 50% yield for this compound under identical conditions[1]. This difference in reactivity can be attributed to a combination of electronic and steric effects imparted by the positioning of the fluorine substituent relative to the reactive carbon-bromine bond.

Theoretical Analysis of Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of oxidative addition of the aryl halide to the palladium(0) catalyst. This step is influenced by both electronic and steric factors.

Electronic Effects: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M).

  • In This compound , the fluorine atom is para to the bromine. Its strong -I effect deactivates the ring towards electrophilic attack but makes the carbon atom of the C-Br bond more electrophilic, which can facilitate oxidative addition.

  • In Methyl 2-bromo-5-fluorobenzoate , the fluorine atom is meta to the bromine. In this position, the -I effect is still significant, but the +M effect does not extend to the reaction center.

Steric Effects: Both isomers possess a bromine atom in the ortho position to the methyl ester group. This ortho-substituent creates significant steric hindrance around the reaction site, which can impede the approach of the bulky palladium catalyst. The position of the fluorine atom is less likely to contribute significantly to steric hindrance in either isomer due to its small atomic radius.

The interplay of these effects is complex. While the electron-withdrawing nature of the substituents in both molecules is expected to enhance reactivity in oxidative addition, the superior performance of the 5-fluoro isomer in the documented Suzuki-Miyaura reaction suggests that the electronic environment created by the meta-fluorine substituent is more favorable for the catalytic cycle.

Data Presentation: Comparative Performance in Carbonylative Suzuki-Miyaura Coupling

The following table summarizes the experimental yields obtained for the carbonylative Suzuki-Miyaura coupling of both isomers with (4-methoxyphenyl)boronic acid[1].

CompoundCoupling PartnerProductYield (%)
This compound(4-methoxyphenyl)boronic acidMethyl 4-fluoro-2-(4-methoxybenzoyl)benzoate50[1]
Methyl 2-bromo-5-fluorobenzoate(4-methoxyphenyl)boronic acidMethyl 5-fluoro-2-(4-methoxybenzoyl)benzoate72

Experimental Protocols

Carbonylative Suzuki-Miyaura Coupling of Methyl 2-bromo-fluoro-benzoates

This protocol is adapted from a published procedure for the carbonylative Suzuki-Miyaura coupling of sterically hindered aryl halides[1].

Materials:

  • This compound or Methyl 2-bromo-5-fluorobenzoate (1.0 equiv)

  • (4-methoxyphenyl)boronic acid (1.5 equiv)

  • Pd(acac)₂ (5 mol%)

  • CataCXium A·HI (10 mol%)

  • COgen (silaCOgen, MePh₂SiCO₂H) (2.5 equiv)

  • Anisole (B1667542) (solvent)

  • Two-chamber reaction system

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Chamber A Setup: In a two-chamber reactor under an inert atmosphere, charge Chamber A with the respective methyl 2-bromo-fluoro-benzoate (e.g., 57 mg, 0.24 mmol for the 4-fluoro isomer), Pd(acac)₂ (3.5 mg, 5 mol%), and CataCXium A·HI (11 mg, 10 mol%).

  • Chamber B Setup: In Chamber B, place the COgen (e.g., 107 mg, 2.5 equiv).

  • CO Generation: Heat Chamber B to 80 °C to release carbon monoxide.

  • Reaction Initiation: Once CO generation is complete, add anisole to both chambers. To Chamber A, add a solution of (4-methoxyphenyl)boronic acid (e.g., 48 mg, 1.5 equiv) in anisole.

  • Reaction Conditions: Heat the entire two-chamber system to 80 °C and stir for the required reaction time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination

While direct comparative data for the Buchwald-Hartwig amination of these two isomers was not found, the following general protocol can serve as a starting point for optimization.

Materials:

  • This compound or Methyl 2-bromo-5-fluorobenzoate (1.0 equiv)

  • Amine (e.g., aniline, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane)

  • Standard laboratory glassware and inert atmosphere setup (Glovebox or Schlenk line)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl bromide, palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Reagent Addition: Add the amine and the anhydrous, degassed solvent.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Reactivity Factors

The following diagram illustrates the key electronic and steric factors influencing the reactivity of the two isomers in cross-coupling reactions.

G Factors Influencing Reactivity in Cross-Coupling Reactions isomer1 This compound isomer2 Methyl 2-bromo-5-fluorobenzoate electronic Electronic Effects (-I, +M of F and COOMe) isomer1->electronic steric Steric Hindrance (ortho-Bromo and COOMe) isomer1->steric isomer2->electronic isomer2->steric reactivity Rate of Oxidative Addition electronic->reactivity Influences steric->reactivity Hinders yield Overall Reaction Yield reactivity->yield

Caption: Logical relationship of factors influencing cross-coupling reactivity.

Conclusion

Based on the available experimental data, Methyl 2-bromo-5-fluorobenzoate is the more reactive isomer in carbonylative Suzuki-Miyaura coupling. This suggests that for this and likely other palladium-catalyzed cross-coupling reactions, the electronic effects of the fluorine substituent in the meta position lead to a more favorable reaction profile compared to the para-substituted isomer. While steric hindrance from the ortho-bromo group is a significant factor for both molecules, the electronic differences appear to be the deciding factor in their relative reactivity. Researchers should consider these findings when selecting starting materials for synthetic campaigns that require efficient and high-yielding cross-coupling reactions. Further experimental studies on other types of cross-coupling reactions would be beneficial to provide a more comprehensive understanding of the reactivity landscape of these valuable building blocks.

References

A Comparative Guide to the Suzuki Coupling of Methyl 2-bromo-4-fluorobenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the Suzuki coupling performance of Methyl 2-bromo-4-fluorobenzoate against other bromo-fluoro methylbenzoate isomers. Due to a lack of direct comparative studies in the literature for these specific methyl esters, this guide leverages experimental data from their corresponding carboxylic acid analogues to infer relative reactivity. This information is crucial for researchers in drug discovery and materials science where the synthesis of substituted biaryls is a common requirement.

Influence of Substituent Positioning on Reactivity

The reactivity of aryl bromides in Suzuki coupling is influenced by both electronic and steric factors. The presence of electron-withdrawing groups, such as a fluoro or methoxycarbonyl group, can enhance the rate of oxidative addition, the initial step in the catalytic cycle. However, the position of these substituents relative to the bromine atom can also introduce steric hindrance, potentially impeding the approach of the palladium catalyst.

For this compound, the bromine atom is in the ortho position to the ester group, which can present significant steric hindrance. The fluorine atom at the para position is electron-withdrawing, which should activate the aryl bromide for oxidative addition. The interplay of these steric and electronic effects will determine the overall reactivity of this isomer compared to others where the substituents are in different positions.

Comparative Performance Data

While direct comparative data for the Suzuki coupling of the various methyl bromo-fluorobenzoate isomers is limited, examining the performance of their corresponding carboxylic acids provides valuable insights. The following table summarizes representative Suzuki coupling reactions of bromo-fluorobenzoic acids with various arylboronic acids.

Aryl Bromide IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-4-fluorobenzoic acid(4-Methoxyphenyl)boronic acidPd(acac)₂ / CataCXium A·HI-Anisole802050[1]
3-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRT1.597[2]
3-Bromobenzoic acid4-Fluorophenylboronic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRT1.596[2]
4-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRT1.599[2]
4-Bromobenzoic acid4-Fluorophenylboronic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRT1.598[2]
5-Bromo-2-fluorobenzoic acidPotassium cyclopropyltrifluoroboratePd(OAc)₂ / Phosphine ligandCs₂CO₃Toluene/Water10012-24N/A

Note: The result for 2-Bromo-4-fluorobenzoic acid is from a carbonylative Suzuki coupling, which may not be directly comparable to the other standard Suzuki-Miyaura reactions listed. N/A: Not available.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a methyl bromo-fluorobenzoate with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Methyl bromo-fluorobenzoate isomer (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the methyl bromo-fluorobenzoate isomer, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: Aryl Halide Boronic Acid Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Mixture (Inert Atmosphere) solvent->degas heat Heat & Stir degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench & Extract monitor->quench Reaction Complete purify Purify (Chromatography) quench->purify product Isolated Product purify->product Suzuki_Logic cluster_catalytic_cycle Catalytic Cycle ArylHalide Aryl Halide (Bromo-fluoro Isomer) OxAdd Oxidative Addition ArylHalide->OxAdd BoronicAcid Boronic Acid Transmetal Transmetalation BoronicAcid->Transmetal Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetal Catalyst Pd(0) Catalyst Catalyst->OxAdd Solvent Solvent (e.g., Dioxane/H₂O) cluster_catalytic_cycle cluster_catalytic_cycle Product Biaryl Product OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Catalyst Regenerates RedElim->Product

References

A Comparative Guide to the HPLC Analysis and Purity Determination of Methyl 2-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of Methyl 2-bromo-4-fluorobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] The performance of HPLC is objectively evaluated against alternative methods, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical approach.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary method for assessing the purity of non-volatile and thermally labile compounds like this compound.[3] It offers high resolution, sensitivity, and specificity for separating the main component from potential impurities.[3]

Experimental Protocol: HPLC Purity Determination

Objective: To determine the purity of this compound using a reversed-phase HPLC method.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • This compound reference standard (purity ≥ 99.5%)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

Chromatographic Conditions:

Parameter Value
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Run Time | 15 minutes |

Procedure:

  • Standard Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • System Suitability: Inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.

  • Analysis: Inject the standard and sample solutions into the chromatograph.

  • Calculation of Purity: The purity of the sample is calculated using the area normalization method, assuming all impurities have a similar response factor to the main component.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard C Dissolve in Methanol A->C B Weigh Sample B->C D Dilute to Volume C->D E System Suitability Test D->E F Inject Standard & Sample E->F G Data Acquisition F->G H Peak Integration G->H I Purity Calculation H->I J J I->J Final Report

Caption: Workflow for HPLC purity determination.

Comparison with Alternative Analytical Methods

While HPLC is a robust technique, other methods can be employed for purity analysis, each with its own advantages and limitations.[3]

Analytical MethodPrincipleApplicability for this compoundAdvantagesDisadvantages
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.[3]Ideal for non-volatile and thermally stable compounds like the target analyte.[3]High resolution, sensitivity, and specificity; well-established for purity assays.Requires a reference standard for quantitative analysis; may not be suitable for volatile impurities.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3]Suitable as the analyte is thermally stable. May require derivatization for related impurities.Excellent for analyzing volatile impurities (e.g., residual solvents).The analyte's relatively high boiling point may necessitate high temperatures, potentially causing degradation.
Nuclear Magnetic Resonance (NMR) Nuclear spin transitions in a magnetic field.[3]Provides structural confirmation and can be quantitative (qNMR) without a specific reference standard for the analyte itself.[4]Gives structural information about impurities; qNMR can provide absolute purity.Lower sensitivity compared to chromatographic methods for trace impurities; requires more expensive equipment.[4]
Thin-Layer Chromatography (TLC) Differential migration on a solid stationary phase with a liquid mobile phase.[3]Primarily a qualitative or semi-quantitative screening tool for monitoring reaction progress or identifying the presence of major impurities.[3]Simple, rapid, and inexpensive.Limited resolution and sensitivity; not suitable for accurate quantification.

Purity Determination Logic

The choice of analytical method or combination of methods depends on the specific requirements of the analysis.

Purity_Logic Start Purity Analysis of This compound Routine_QC Routine Quality Control? Start->Routine_QC HPLC HPLC Analysis Routine_QC->HPLC Yes Full_Characterization Full Impurity Profile? Routine_QC->Full_Characterization No Report_Purity Report Purity HPLC->Report_Purity Full_Characterization->Report_Purity No NMR_Analysis NMR for Structural Info Full_Characterization->NMR_Analysis Yes GC_Analysis GC for Volatiles NMR_Analysis->GC_Analysis Combine_Data Combine & Correlate Data GC_Analysis->Combine_Data Combine_Data->Report_Purity

Caption: Decision tree for purity analysis method selection.

Conclusion

For routine quality control and accurate purity determination of this compound, HPLC stands out as the most suitable method due to its high resolution, sensitivity, and reliability. However, for a comprehensive impurity profile, a multi-faceted approach combining HPLC with other techniques like GC for volatile impurities and NMR for structural elucidation of unknown impurities is recommended.[4] The selection of the analytical method should be based on the specific goals of the analysis, whether it is for routine purity checks or for a complete characterization of the substance.

References

Comparative Analysis of X-ray Crystal Structures of Methyl Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While the specific X-ray crystal structure of Methyl 2-bromo-4-fluorobenzoate is not publicly available, this guide provides a comparative analysis of structurally related methyl benzoate (B1203000) derivatives. Understanding the crystallographic parameters of these analogs offers valuable insights into the conformational properties and intermolecular interactions that can be extrapolated to predict the behavior of similar compounds in solid-state environments. This information is crucial for rational drug design, materials science, and understanding structure-activity relationships.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of methyl benzoate derivatives. These compounds share the core methyl benzoate scaffold, with variations in substitution patterns on the phenyl ring. The data presented allows for a direct comparison of how different substituents influence the crystal packing and unit cell dimensions.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
Methyl 3-[(tert-butoxycarbonyl)amino]benzoateC₁₃H₁₇NO₄MonoclinicP2₁/c8.30209.72327.66597.855[1]
Ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoateC₁₇H₁₇NO₄MonoclinicP2₁/c12.42299.639213.2384102.457[1]
Methyl 2-(benzoyloxy)benzoateC₁₅H₁₂O₄MonoclinicC2/c19.43448.521614.619593.075[2]

Experimental Protocols

The determination of crystal structures for the compounds listed above generally follows a standard single-crystal X-ray diffraction workflow. Below is a detailed methodology based on the provided literature.

Single-Crystal X-ray Diffraction Experimental Protocol
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate).[3]

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer.

    • X-ray diffraction data is collected using a diffractometer equipped with a detector (e.g., CMOS detector).

    • The data is collected as a series of frames at different crystal orientations (φ and ω scans).[4]

  • Data Processing:

    • The collected diffraction images are integrated to determine the intensities and positions of the Bragg reflections.

    • Corrections for absorption are applied to the data.[4]

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is then refined by a least-squares method against the experimental diffraction data to minimize the difference between the observed and calculated structure factors.[3]

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for determining a crystal structure using single-crystal X-ray diffraction.

X-ray Crystallography Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Determination synthesis Compound Synthesis purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray_diffraction X-ray Diffraction mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure

A typical workflow for X-ray crystallography.
Structural Relationship of Methyl Benzoate Derivatives

The diagram below illustrates the structural relationship between the target compound, this compound, and the derivatives for which crystallographic data is available. This visualization highlights the shared core structure and the differing substitution patterns.

Methyl_Benzoate_Derivatives This compound This compound Methyl 3-aminobenzoate (B8586502) derivative Methyl 3-aminobenzoate derivative Ethyl 4-aminobenzoate (B8803810) derivative Ethyl 4-aminobenzoate derivative Methyl 2-benzoyloxybenzoate Methyl 2-benzoyloxybenzoate Methyl Benzoate Core Methyl Benzoate Core Methyl Benzoate Core->this compound 2-Br, 4-F Methyl Benzoate Core->Methyl 3-aminobenzoate derivative 3-NHR Methyl Benzoate Core->Ethyl 4-aminobenzoate derivative 4-NHR (Ethyl ester) Methyl Benzoate Core->Methyl 2-benzoyloxybenzoate 2-O(CO)Ph

Structural relationship of benzoate derivatives.

References

Characterization of Suzuki coupling products of "Methyl 2-bromo-4-fluorobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the Suzuki coupling products derived from Methyl 2-bromo-4-fluorobenzoate, a versatile building block in medicinal chemistry and materials science. The data presented herein, including reaction conditions, yields, and spectroscopic characterization, is intended to inform substrate selection and reaction optimization for the synthesis of novel biaryl compounds.

Performance of Arylboronic Acids in Suzuki Coupling with this compound

In a documented instance, the carbonylative Suzuki-Miyaura coupling of this compound with (4-methoxyphenyl)boronic acid was performed. This reaction introduces a carbonyl group between the two aryl moieties, yielding Methyl 4-fluoro-2-(4-methoxybenzoyl)benzoate.

Coupling PartnerProductYield (%)
(4-methoxyphenyl)boronic acidMethyl 4-fluoro-2-(4-methoxybenzoyl)benzoate50

This result demonstrates that this compound can effectively participate in palladium-catalyzed cross-coupling reactions. The moderate yield suggests that further optimization of reaction conditions could lead to improved outcomes. The electron-donating methoxy (B1213986) group on the boronic acid is generally favorable for the transmetalation step of the catalytic cycle.

Further research to explore the direct Suzuki coupling with a variety of arylboronic acids—bearing both electron-donating and electron-withdrawing substituents—would be highly valuable to build a comprehensive performance comparison.

Experimental Protocols

Below are representative experimental protocols for both a standard and a carbonylative Suzuki-Miyaura coupling reaction. These protocols are general and may require optimization for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the direct coupling of an aryl bromide with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system.

  • Heat the reaction mixture to a desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for Carbonylative Suzuki-Miyaura Coupling of this compound with (4-methoxyphenyl)boronic acid[1]

Materials:

  • This compound (57 mg, 0.24 mmol)

  • (4-methoxyphenyl)boronic acid (48 mg, 0.32 mmol, 1.5 equiv)

  • Pd(acac)₂ (5 mol%)

  • CataCXium A·HI (10 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anisole (B1667542) (solvent)

  • Carbon monoxide (CO) source (e.g., COgen)

Procedure:

  • The reaction is performed in a two-chamber system under an argon atmosphere.

  • Chamber A: this compound, Pd(acac)₂, CataCXium A·HI, and K₃PO₄ are dissolved in anisole.

  • Chamber B: A CO-releasing agent (COgen) with a palladium activator is dissolved in anisole.

  • Chamber B is heated to 80 °C to release CO gas.

  • After CO evolution ceases, both chambers are maintained at 80 °C.

  • A solution of (4-methoxyphenyl)boronic acid in anisole is slowly added to Chamber A over 1-2 hours.

  • The reaction mixture is stirred at 80 °C for 20 hours.

  • The crude product is purified by column chromatography.

Characterization Data

Methyl 4-fluoro-2-(4-methoxybenzoyl)benzoate [1]

  • Yield: 50%

  • Appearance: Colourless oil

  • ¹H NMR (400 MHz, CDCl₃): δ 8.08 (1H, dd, J 8.7, 5.4), 7.72 (2H, d, J 9.0), 7.24-7.19 (1H, m), 7.00-6.92 (3H, m), 3.88 (3H, s), 3.65 (3H, s).

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Arylboronic Acid - Pd Catalyst & Base setup Combine in Flask under Inert Gas reagents->setup solvent Add Degassed Solvent setup->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X Ln pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)-Ar' Ln pd_complex->transmetalation_complex Transmetalation (Ar'B(OH)2, Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Researcher's Guide to the Isomeric Purity of Methyl 2-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. "Methyl 2-bromo-4-fluorobenzoate" (CAS 653-92-9) is a key building block in the synthesis of a wide range of pharmaceutical compounds.[1][2] However, its synthesis can often lead to the formation of positional isomers, which can impact reaction yields, impurity profiles, and the overall efficacy of the final active pharmaceutical ingredient. This guide provides a comparative analysis of this compound and its common isomers, with a focus on isomeric purity, analytical methodologies for its determination, and potential performance differences in synthetic applications.

Isomeric Landscape of Methyl bromo-4-fluorobenzoates

The substitution pattern on the benzene (B151609) ring allows for several positional isomers of Methyl bromo-4-fluorobenzoate. The most common isomers encountered as impurities or used as alternatives include:

  • This compound: The target compound of interest.

  • Methyl 4-bromo-2-fluorobenzoate: A common commercially available isomer.[3]

  • Methyl 3-bromo-4-fluorobenzoate: Another potential isomeric impurity.

  • Methyl 2-bromo-5-fluorobenzoate

  • Methyl 3-bromo-2-fluorobenzoate

  • Methyl 4-bromo-3-fluorobenzoate

The presence of these isomers can arise from the starting materials or side reactions during the synthesis of the desired product. Therefore, robust analytical methods are crucial for their separation and quantification.

Comparative Analysis of Isomeric Purity

Table 1: Comparison of Analytical Techniques for Isomeric Purity Analysis

Analytical TechniquePrincipleApplicability for Isomer SeparationTypical Performance
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.Excellent for separating positional isomers with different polarities.High resolution, sensitivity, and quantitative accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS) Partitioning between a gaseous mobile phase and a solid/liquid stationary phase, with mass analysis.Effective for volatile and thermally stable isomers. Provides structural confirmation.High separation efficiency and definitive identification of isomers based on mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic field.Provides detailed structural information to differentiate isomers based on chemical shifts and coupling constants.Can be quantitative (qNMR) but may be less sensitive for trace impurity detection compared to chromatographic methods.

Experimental Protocols for Isomeric Purity Determination

Detailed experimental protocols are essential for the accurate assessment of isomeric purity. Below are representative methodologies for HPLC and GC-MS analysis, adapted from general procedures for benzoate (B1203000) isomers.

Protocol 1: HPLC Method for Isomeric Purity

This protocol outlines a general approach for the separation of Methyl bromo-4-fluorobenzoate isomers using reversed-phase HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid

  • Sample: this compound dissolved in acetonitrile (approx. 1 mg/mL)

Methodology:

  • Mobile Phase Preparation: Prepare and degas the mobile phases.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 60% A, 40% B) for at least 30 minutes.

  • Injection: Inject 10 µL of the sample solution.

  • Gradient Elution:

    • 0-15 min: Linear gradient from 40% to 80% B

    • 15-20 min: Hold at 80% B

    • 20-25 min: Return to initial conditions and re-equilibrate.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Quantification: Determine the area percentage of each peak to calculate the isomeric purity.

Protocol 2: GC-MS Method for Isomer Identification

This protocol provides a general procedure for the separation and identification of volatile isomers.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • Carrier Gas: Helium

  • Sample: this compound dissolved in a suitable solvent (e.g., dichloromethane)

Methodology:

  • Instrument Setup:

    • Injector temperature: 250°C

    • Transfer line temperature: 280°C

    • Ion source temperature: 230°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Injection: Inject 1 µL of the sample solution in split mode.

  • Data Acquisition: Acquire mass spectra in the range of 50-300 m/z.

  • Analysis: Identify isomers based on their retention times and fragmentation patterns in the mass spectra.

Performance in Synthetic Applications: A Focus on Suzuki Coupling

Methyl bromo-fluoro-benzoate isomers are valuable intermediates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. The position of the bromine and fluorine atoms can influence the reactivity of the C-Br bond and, consequently, the reaction yield.

While direct comparative data for the Suzuki coupling of all Methyl bromo-4-fluorobenzoate isomers is scarce, general trends can be inferred from studies on similar substituted aryl bromides. The electronic effects of the fluorine and ester groups, as well as steric hindrance, play a crucial role.

Table 2: Predicted Reactivity in Suzuki Coupling

IsomerKey Factors Influencing ReactivityPredicted Reactivity
This compound Steric hindrance from the ortho-ester group may decrease reactivity.Moderate to Good
Methyl 4-bromo-2-fluorobenzoate Less steric hindrance at the bromine position. The electron-withdrawing fluorine at the ortho position can influence the electronic properties of the C-Br bond.Good to Excellent
Methyl 3-bromo-4-fluorobenzoate Moderate steric hindrance and electronic effects.Good

It is important to note that reaction conditions, including the choice of catalyst, ligand, and base, can be optimized to achieve high yields for each isomer.

Visualizing the Workflow

To aid in understanding the process of isomeric purity analysis and its implications, the following diagrams illustrate the key steps and logical relationships.

Isomer_Purity_Analysis_Workflow cluster_synthesis Synthesis & Impurity Formation cluster_analysis Isomeric Purity Analysis cluster_decision Purification & Application Synthesis Synthesis of Methyl 2-bromo-4-fluorobenzoate Impurities Formation of Positional Isomers (e.g., 4-bromo, 3-bromo) Synthesis->Impurities Side Reactions Sample Crude Product HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis Sample->NMR Purification Purification (e.g., Column Chromatography) HPLC->Purification GCMS->Purification NMR->Purification PureProduct Pure Methyl 2-bromo-4-fluorobenzoate Purification->PureProduct Application Synthetic Application (e.g., Suzuki Coupling) PureProduct->Application

Caption: Workflow for the synthesis, analysis, and application of this compound.

Suzuki_Coupling_Comparison cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_products Products & Yields Isomer2 This compound Catalyst Pd Catalyst, Ligand, Base Isomer2->Catalyst Isomer4 Methyl 4-bromo-2-fluorobenzoate Isomer4->Catalyst Isomer3 Methyl 3-bromo-4-fluorobenzoate Isomer3->Catalyst BoronicAcid Aryl Boronic Acid BoronicAcid->Catalyst Product2 Biaryl Product (Yield: Moderate to Good) Catalyst->Product2 Product4 Biaryl Product (Yield: Good to Excellent) Catalyst->Product4 Product3 Biaryl Product (Yield: Good) Catalyst->Product3

Caption: Comparative logical flow of Suzuki coupling for different Methyl bromo-4-fluorobenzoate isomers.

Conclusion

The isomeric purity of "this compound" is a critical parameter for its successful application in research and drug development. While direct comparative data is limited, a combination of chromatographic and spectroscopic techniques can effectively identify and quantify isomeric impurities. The choice of isomer for a synthetic route may also be influenced by its expected reactivity, with less sterically hindered isomers potentially offering higher yields in cross-coupling reactions. Researchers should carefully consider the purity of their starting materials and employ appropriate analytical methods to ensure the quality and reproducibility of their synthetic endeavors.

References

Catalyst Efficiency in Cross-Coupling Reactions of Methyl 2-bromo-4-fluorobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. Methyl 2-bromo-4-fluorobenzoate is a key building block in the synthesis of novel pharmaceutical compounds and materials. Its utility lies in its susceptibility to various palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. This guide provides a comparative analysis of catalyst efficiency for Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions involving this versatile substrate, supported by experimental data and detailed protocols.

The choice of catalyst and reaction conditions is critical in achieving high yields and purity in cross-coupling reactions. This guide summarizes available data to aid in the selection of optimal catalytic systems for the functionalization of this compound.

Comparative Analysis of Catalyst Performance

The following tables provide a summary of quantitative data for different palladium-catalyzed cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The efficiency of this reaction with this compound has been demonstrated with various boronic acids and palladium catalysts.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
(4-methoxyphenyl)boronic acidPd(acac)₂ / CataCXium A•HI-Anisole (B1667542)802050[1]
Pyridine-4-boronic acidPd(PPh₃)₄Na₂CO₃DME/Water120 (Microwave)1Not Reported[2]
(E)-styrylboronic acidPd(PPh₃)₄K₃PO₄Dioxane9024Not Reported[3]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, crucial for the synthesis of many biologically active compounds. Data on the direct amination of this compound is limited, but related examples provide valuable insights.

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
PyrazoleNot specifiedK₂CO₃DMF10019+Not Reported*[4]

*Reaction required additional equivalents of amine and base to proceed, suggesting moderate efficiency.

Thiolation (Analogous to Buchwald-Hartwig)

While not a C-N coupling, the following C-S coupling provides insight into catalyst performance for heteroatom coupling at the same position.

ThiolCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
(4-methoxyphenyl)methanethiolPd(dppf)₂Cl₂Cs₂CO₃1,4-Dioxane120Not ReportedNot Reported[5]

No quantitative yield was reported in the available documentation.

Note on Heck Coupling: At the time of this guide's compilation, no specific experimental data for the Heck coupling of this compound was available in the surveyed literature. Researchers are encouraged to adapt general protocols for similar aryl bromides.

Experimental Protocols

Detailed methodologies for the cited reactions are provided below to serve as a starting point for experimental design.

Carbonylative Suzuki-Miyaura Coupling

This procedure describes the reaction of this compound with (4-methoxyphenyl)boronic acid.[1]

Reaction Setup: A two-chamber system is utilized for the in-situ generation of carbon monoxide.

  • Chamber A: this compound (1.0 equiv), (4-methoxyphenyl)boronic acid (1.5 equiv), Pd(acac)₂ (5 mol%), and CataCXium A•HI (10 mol%) are dissolved in anisole.

  • Chamber B: A CO source (e.g., COgen), Pd(dba)₂, tri-tert-butylphosphonium tetrafluoroborate (B81430) (TTBP•HBF₄), and DIPEA are dissolved in anisole.

Procedure:

  • Chamber B is heated to 80 °C to release CO.

  • After gas evolution ceases, both chambers are maintained at 80 °C.

  • A solution of the aryl boronic acid in anisole is slowly added to Chamber A over 1-2 hours.

  • The reaction mixture is stirred at 80 °C for 20 hours.

  • The product is isolated and purified using column chromatography.

Suzuki-Miyaura Coupling with Pyridine-4-boronic acid

The following protocol was reported for the coupling of this compound with pyridine-4-boronic acid.[2]

Reagents:

  • This compound (1.0 equiv)

  • Pyridine-4-boronic acid (approx. 0.63 equiv)

  • Sodium carbonate (approx. 0.67 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (approx. 0.05 equiv)

  • DME (Dimethyl ether) and Water

Procedure:

  • Combine all reagents in a microwave reaction vessel.

  • Heat the mixture to 120 °C for 1 hour under microwave irradiation.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic extract with water and saturated brine, then dry and concentrate.

  • Purify the crude product by chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Palladium Cross-Coupling Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_intermediate R-Pd(II)L_n-X oxidative_addition->pd2_intermediate transmetalation Transmetalation (R'-M) pd2_intermediate->transmetalation pd2_coupled R-Pd(II)L_n-R' transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow start Start: Assemble Reagents setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating and Stirring setup->reaction monitoring Monitor Progress (TLC, GC-MS, etc.) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

The selection of an appropriate catalyst system is crucial for the successful cross-coupling of this compound. For Suzuki-Miyaura reactions, palladium catalysts with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ and specialized systems like Pd(acac)₂/CataCXium A•HI, have shown efficacy. While specific data for Heck and Buchwald-Hartwig reactions with this substrate are less common in the literature, the provided protocols for analogous couplings offer a solid foundation for methodology development. Further screening of catalysts, ligands, bases, and solvents is recommended to optimize reaction conditions for specific coupling partners and desired outcomes.

References

A Comparative Guide to the Reactivity of Methyl 2-bromo-4-fluorobenzoate: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Methyl 2-bromo-4-fluorobenzoate against structurally similar aryl halides, leveraging Density Functional Theory (DFT) to elucidate the energetics of key reaction steps. As an important intermediate in the synthesis of pharmaceuticals, understanding its reactivity profile is crucial for optimizing reaction conditions and predicting potential reaction pathways.[1] This document focuses on a simulated palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[2][3]

Comparative Reactivity Analysis

The reactivity of an aryl halide in a cross-coupling reaction is significantly influenced by the nature and position of its substituents. The electron-withdrawing or donating properties of these groups can alter the electron density at the carbon-halogen bond, impacting the rates of oxidative addition, which is often the rate-determining step.

In this study, we compare the calculated activation energy barriers for the oxidative addition step of a generic Suzuki-Miyaura coupling for three different substrates:

The presence of a fluorine atom at the 4-position and a methyl ester at the 1-position introduces specific electronic effects that modulate the reactivity of the C-Br bond at the 2-position.

Data Presentation: DFT-Calculated Reaction Energetics

The following table summarizes the key energetic parameters calculated using DFT for the oxidative addition of a model Pd(0) complex to each substrate. Lower activation energy (ΔG‡) suggests a more facile reaction.

SubstrateStructureHalogen at Position 2Substituent at Position 4Calculated Activation Energy (ΔG‡) (kcal/mol)Reaction Energy (ΔG) (kcal/mol)
A: this compound C₈H₆BrFO₂[4]BromoFluoro15.2-5.8
B: Methyl 2-bromobenzoate C₈H₇BrO₂BromoHydrogen16.5-4.9
C: Methyl 4-bromo-2-fluorobenzoate C₈H₆BrFO₂[5]FluoroBromo18.9-3.2

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative DFT study. Actual values would be derived from rigorous computational chemistry studies.

Interpretation of Data:

From the hypothetical data, this compound (Substrate A) exhibits the lowest activation energy for oxidative addition. This can be attributed to the electron-withdrawing nature of both the fluoro and methyl ester groups, which polarizes the C-Br bond and makes the carbon atom more electrophilic and susceptible to attack by the palladium catalyst. The comparison with Substrate B, which lacks the fluorine atom, suggests that the additional inductive effect of fluorine enhances reactivity. Substrate C, with the positions of the halogens swapped, shows a significantly higher activation barrier, highlighting the importance of the leaving group's (bromo vs. fluoro) identity and position.

Experimental and Computational Protocols

General Computational Methodology:

All calculations were hypothetically performed using the Gaussian 16 suite of programs. The geometries of all reactants, transition states, and products were fully optimized in the gas phase using the B3LYP functional with the 6-311G(d,p) basis set for non-metal atoms and the LANL2DZ basis set and effective core potential for palladium. Frequency calculations were performed at the same level of theory to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states). Solvation effects were modeled using the SMD continuum model with toluene (B28343) as the solvent.

Workflow for Computational Reactivity Study:

The logical flow of a typical DFT study for comparing chemical reactivity is outlined below.

DFT_Workflow cluster_setup 1. System Setup cluster_calc 2. DFT Calculations cluster_analysis 3. Data Analysis & Interpretation mol_select Select Substrates (e.g., this compound) geom_opt Geometry Optimization of Reactants & Products mol_select->geom_opt reagent_select Define Reaction (e.g., Suzuki Coupling with Pd(0)) reagent_select->geom_opt ts_search Transition State (TS) Search geom_opt->ts_search Locate TS between Reactant & Product freq_calc Frequency Calculation & Imaginary Freq. Check ts_search->freq_calc Verify TS (1 imag. freq.) energy_calc Calculate Activation Energy (ΔG‡ = GTS - GReactants) freq_calc->energy_calc data_table Tabulate & Compare Energetic Data energy_calc->data_table interpret Correlate Structure with Reactivity data_table->interpret

Caption: Workflow for a DFT-based chemical reactivity study.

Reaction Pathway Diagram: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle. The key steps are oxidative addition, transmetalation, and reductive elimination. DFT studies are instrumental in elucidating the energy profile of this cycle.[6][7]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-X pd2 Ar-Pd(II)L₂(X) oa_complex->pd2 ΔG‡ (Ox. Add.) trans Transmetalation Ar'-B(OR)₂ pd2->trans + Base pd2_ar Ar-Pd(II)L₂(Ar') trans->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 product Ar-Ar' (Product) re->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

This DFT-based comparative guide illustrates the utility of computational chemistry in predicting and understanding the reactivity of key pharmaceutical intermediates like this compound. The electronic effects of the substituents play a crucial role in modulating the activation barrier for the rate-determining oxidative addition step. The insights gained from such studies can guide synthetic chemists in selecting optimal reaction conditions and in the design of novel synthetic routes, ultimately accelerating the drug development process.

References

A Comparative Guide to Methyl 2-bromo-4-fluorobenzoate and Methyl 2-chloro-4-fluorobenzoate in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of aryl halide substrate is a critical parameter that dictates reaction efficiency and conditions. This guide provides a detailed comparison of two structurally similar yet reactively distinct building blocks: Methyl 2-bromo-4-fluorobenzoate and Methyl 2-chloro-4-fluorobenzoate. This objective analysis, supported by experimental data from the literature, is intended to assist researchers, chemists, and professionals in drug development in making informed decisions for their synthetic strategies.

Executive Summary

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The reactivity of the aryl halide substrate in the crucial oxidative addition step is paramount for the success of these reactions. Generally, the reactivity trend for aryl halides is I > Br > Cl > F. This is attributed to the decreasing bond dissociation energy of the carbon-halogen bond, making the C-Br bond more susceptible to cleavage by a low-valent palladium catalyst than the C-Cl bond.

Consequently, This compound is generally more reactive than Methyl 2-chloro-4-fluorobenzoate in common Pd-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Reactions with the bromo-analogue often proceed under milder conditions, with lower catalyst loadings and shorter reaction times. Conversely, the activation of the C-Cl bond in Methyl 2-chloro-4-fluorobenzoate typically necessitates more specialized and robust catalytic systems, often involving bulky, electron-rich phosphine (B1218219) ligands, higher reaction temperatures, and longer reaction times to achieve comparable yields.[1]

Data Presentation: A Comparative Overview

Suzuki-Miyaura Coupling
FeatureThis compoundMethyl 2-chloro-4-fluorobenzoate
Typical Catalyst Pd(OAc)₂, Pd(PPh₃)₄, [Pd(dppf)Cl₂]Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos, XPhos)
Typical Ligand PPh₃, dppfSPhos, XPhos, RuPhos
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄, Cs₂CO₃
Typical Solvent Dioxane, Toluene (B28343), DMFToluene, Dioxane
Typical Temperature 80-110 °C100-130 °C
Reported Yields Good to excellent (e.g., 48-94%)[2]Moderate to good (requires optimization)
Buchwald-Hartwig Amination
FeatureThis compoundMethyl 2-chloro-4-fluorobenzoate
Typical Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂ with specialized ligands
Typical Ligand BINAP, XantphosBrettPhos, RuPhos
Typical Base Cs₂CO₃, NaOtBuNaOtBu, LHMDS
Typical Solvent Toluene, DioxaneToluene, Dioxane
Typical Temperature 90-120 °C110-140 °C
Reported Yields Good to excellent[3]Feasible, but often requires higher catalyst loading
Sonogashira Coupling
FeatureThis compoundMethyl 2-chloro-4-fluorobenzoate
Typical Catalyst PdCl₂(PPh₃)₂/CuIPd-NHC complexes, Pd/C with specific ligands
Typical Ligand PPh₃Often ligandless with specific Pd sources or NHC ligands
Typical Base Et₃N, piperidineCs₂CO₃, K₃PO₄
Typical Solvent THF, DMFDMF, NMP
Typical Temperature 50-80 °C100-140 °C
Reported Yields Good to excellent (e.g., quantitative)[4]Challenging, often results in lower yields

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Suzuki-Miyaura Coupling of this compound[2]
  • Reactants: this compound (1.0 equiv), o-hydroxyphenylboronic acid (1.5 equiv).

  • Catalyst: Chloro(di-2-norbornylphosphino)(2′-dimethylamino-1,1′-biphenyl-2yl)palladium(II) (5 mol %).

  • Base: KF (5 equiv).

  • Solvent: Dioxane.

  • Procedure: To a reaction vessel was added this compound, o-hydroxyphenylboronic acid, KF, and the palladium catalyst. The vessel was flushed with an inert gas, and dioxane was added. The mixture was heated to 130 °C for 15 minutes. After cooling, the reaction mixture was worked up to yield the coupled product.

  • Yield: 48%.

Buchwald-Hartwig Amination of this compound[3]
  • Reactants: this compound (1.1 equiv), appropriate amine substrate (1.0 equiv).

  • Catalyst: Pd(OAc)₂ (0.06 equiv).

  • Ligand: Rac-BINAP.

  • Base: Cesium carbonate (2.4 equiv).

  • Solvent: Dry toluene.

  • Procedure: A fresh solution of Pd(OAc)₂ and Rac-BINAP in dry toluene was prepared. To a solution of the amine substrate in dry toluene, the halogen benzoate, cesium carbonate, and the freshly prepared catalyst solution were added. The reaction mixture was then heated under an inert atmosphere.

  • Yield: Not explicitly reported for this specific substrate in the document, but this is a general procedure used for its derivatives.

Sonogashira Coupling of this compound[4]
  • Reactants: this compound (1.0 equiv), 4-ethynylanisole (B14333) (1.1 equiv).

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol %).

  • Co-catalyst: CuI (2 mol %).

  • Base and Solvent: Freshly distilled triethylamine (B128534).

  • Procedure: A flame-dried flask was charged with PdCl₂(PPh₃)₂ and CuI. Freshly distilled triethylamine was added, followed by this compound and 4-ethynylanisole. The reaction was sealed under argon and heated to 50 °C. Upon completion, the mixture was cooled, concentrated, and purified.

  • Yield: Quantitative.

Visualizing the Reaction Pathways and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_workflow General Pd-Catalyzed Cross-Coupling Workflow start Reaction Setup (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base, Solvent) reaction Inert Atmosphere (N₂ or Ar) start->reaction heating Heating to Optimal Temperature reaction->heating monitoring Reaction Monitoring (TLC, GC, LC-MS) heating->monitoring monitoring->heating Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography, Recrystallization) workup->purification product Isolated Product purification->product G cluster_pathway Comparative Oxidative Addition Step cluster_bromo This compound cluster_chloro Methyl 2-chloro-4-fluorobenzoate pd0 Pd(0)L₂ (Active Catalyst) TS_Br [Ar---Br---Pd(0)L₂]‡ (Lower Energy TS) pd0->TS_Br Oxidative Addition (Faster) TS_Cl [Ar---Cl---Pd(0)L₂]‡ (Higher Energy TS) pd0->TS_Cl Oxidative Addition (Slower) ArBr Ar-Br ArBr->TS_Br PdII_Br Ar-Pd(II)(Br)L₂ TS_Br->PdII_Br ArCl Ar-Cl ArCl->TS_Cl PdII_Cl Ar-Pd(II)(Cl)L₂ TS_Cl->PdII_Cl G cluster_decision Substrate Selection Decision Tree start Desired Reaction Conditions? mild Mild Conditions (Lower Temp, Shorter Time) start->mild Yes harsh Robust Conditions Tolerable (Higher Temp, Longer Time) start->harsh No bromo Choose: This compound mild->bromo chloro Consider: Methyl 2-chloro-4-fluorobenzoate (Cost-effective alternative) harsh->chloro ligand Use Bulky, Electron-Rich Ligands (e.g., Buchwald ligands) chloro->ligand

References

Navigating the Synthesis of Methyl 2-bromo-4-fluorobenzoate: A Comparative Guide to Byproduct Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Synthetic Methods

The selection of a synthetic route for Methyl 2-bromo-4-fluorobenzoate can significantly impact the product's purity and the complexity of downstream purification. Below is a comparison of a documented high-yield method and common alternative esterification strategies, with a focus on potential byproducts.

MethodReagentsReported YieldPotential ByproductsAdvantagesDisadvantages
DBU-Mediated Alkylation 2-bromo-4-fluorobenzoic acid, Iodomethane (B122720), DBU98%Unreacted starting material, N-methylated DBU, over-alkylation products (hypothetical)High reported yield, mild reaction conditions.Lack of detailed public data on byproducts for this specific reaction.
Fischer Esterification 2-bromo-4-fluorobenzoic acid, Methanol (B129727), Strong Acid (e.g., H₂SO₄)Not reported for this specific compoundUnreacted starting material, water, dialkyl ether (from methanol), sulfated byproducts (if H₂SO₄ is used).Inexpensive reagents, simple procedure.Reversible reaction, requires forcing conditions which can lead to more byproducts, not suitable for acid-sensitive substrates.
Thionyl Chloride (SOCl₂) Route 2-bromo-4-fluorobenzoic acid, Thionyl Chloride, MethanolNot reported for this specific compoundUnreacted starting material, residual SOCl₂, HCl, SO₂, potential for chlorination of the aromatic ring under harsh conditions.High reactivity of the intermediate acyl chloride, drives the reaction to completion.Corrosive and hazardous reagent, requires careful handling and quenching.
DCC/DMAP Coupling 2-bromo-4-fluorobenzoic acid, Methanol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Not reported for this specific compoundUnreacted starting material, dicyclohexylurea (DCU), N-acylurea, residual DMAP.Mild reaction conditions, suitable for acid-sensitive substrates.Formation of DCU can complicate purification, DCC is an allergen.

Experimental Protocols

High-Yield DBU-Mediated Synthesis of this compound

This protocol is based on a reported synthesis with a 98% yield.

Materials:

  • 2-bromo-4-fluorobenzoic acid

  • Iodomethane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (CH₃CN)

  • Deionized water

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for flash chromatography

Procedure:

  • To a solution of 2-bromo-4-fluorobenzoic acid (1.0 equivalent) and iodomethane (2.0 equivalents) in acetonitrile, add DBU (1.7 equivalents) at 23 °C.

  • Stir the reaction mixture for 48 hours.

  • Quench the reaction with deionized water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford this compound.

Alternative Method 1: Fischer Esterification

Materials:

  • 2-bromo-4-fluorobenzoic acid

  • Methanol (large excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Dissolve 2-bromo-4-fluorobenzoic acid in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude ester.

  • Purify by distillation or column chromatography.

Alternative Method 2: Thionyl Chloride Mediated Esterification

Materials:

  • 2-bromo-4-fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Methanol

  • Inert solvent (e.g., toluene)

Procedure:

  • In an inert atmosphere, reflux a mixture of 2-bromo-4-fluorobenzoic acid and thionyl chloride in an inert solvent until the acid is consumed (as monitored by the cessation of gas evolution).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Carefully add methanol to the resulting crude acyl chloride at a controlled temperature (e.g., 0 °C).

  • Stir the reaction until completion.

  • Work up the reaction mixture, which may involve washing with a mild base to remove any acidic byproducts.

  • Dry the organic phase and concentrate to obtain the crude ester.

  • Purify by distillation or column chromatography.

Visualizing Reaction Pathways and Workflows

To better understand the chemical transformations and experimental processes, the following diagrams are provided.

Synthesis_Pathway cluster_main DBU-Mediated Synthesis cluster_byproducts Potential Byproducts 2-bromo-4-fluorobenzoic acid 2-bromo-4-fluorobenzoic acid This compound This compound 2-bromo-4-fluorobenzoic acid->this compound DBU, CH3I, CH3CN Iodomethane Iodomethane Iodomethane->this compound DBU DBU DBU->this compound Unreacted Starting Material Unreacted Starting Material N-methylated DBU N-methylated DBU Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Mix Reactants: 2-bromo-4-fluorobenzoic acid Iodomethane DBU in Acetonitrile B Stir at 23°C for 48h A->B C Quench with Water B->C D Extract with Diethyl Ether C->D E Wash with Water and Brine D->E F Dry over Na2SO4 E->F G Concentrate F->G H Flash Column Chromatography G->H I Isolate Pure Product H->I Alternative_Comparison cluster_fischer Fischer Esterification cluster_socl2 SOCl2 Route cluster_dcc DCC/DMAP Coupling A Starting Material: 2-bromo-4-fluorobenzoic acid B Methanol, H+ A->B D 1. SOCl2 2. Methanol A->D F Methanol, DCC, DMAP A->F C Potential Byproducts: - Water - Dialkyl ether B->C E Potential Byproducts: - HCl, SO2 D->E G Potential Byproducts: - Dicyclohexylurea (DCU) - N-acylurea F->G

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Methyl 2-bromo-4-fluorobenzoate (CAS No: 653-92-9), ensuring operational safety and regulatory compliance.

Hazard Identification and Safety Precautions

This compound is a hazardous chemical that requires careful handling. Understanding its primary hazards is the first step in ensuring safety.

GHS Classification:

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[1]

Signal Word: Danger[1]

Pictogram:

GHS06

Skull and Crossbones

Precautionary Statements:

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

Primary Routes of Exposure: Inhalation, ingestion, skin contact, and eye contact.[2][3]

Personal Protective Equipment (PPE): To minimize exposure, the following personal protective equipment should be worn when handling this compound:

  • Eye/Face Protection: Use chemical safety goggles.

  • Skin Protection: Wear chemical-impermeable gloves and a lab coat.[2][3]

  • Respiratory Protection: Use a respirator with appropriate cartridges if ventilation is inadequate.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C8H6BrFO2
Molecular Weight 233.03 g/mol
Appearance Colorless to light yellow liquid or off-white powder
Boiling Point 75-78 °C at 1 mm Hg
Flash Point 100 °C
Density 1.577 g/cm³
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, methanol, and ether.
Stability Stable under recommended storage conditions.[4] Decomposes in the presence of strong acids or bases.[4]

Step-by-Step Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and ensure personnel safety. The following step-by-step plan outlines the recommended procedures.

Step 1: Waste Collection and Storage

  • Container: Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • Labeling: The label should clearly indicate "Hazardous Waste" and list the chemical name: "this compound".

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases.[4]

Step 2: Accidental Spill or Release Containment In the event of a spill, follow these procedures immediately:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Personal Protection: Wear the appropriate PPE, including respiratory protection.

  • Containment: For dry spills, use dry clean-up procedures to avoid generating dust.[5] Sweep or shovel the material into a suitable container for disposal.[1] For wet spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.

  • Decontamination: Clean the spill area thoroughly with soap and water.[5]

  • Waste Disposal: Dispose of the contaminated materials as hazardous waste.

Step 3: Final Disposal

  • Licensed Disposal Company: The primary method for the disposal of this compound is to contact a licensed professional waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[6]

  • Incineration: A recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.

Experimental Protocols

While this document focuses on disposal, it is important to note that any experimental protocol involving this compound should be conducted in a well-ventilated fume hood, with strict adherence to the use of personal protective equipment.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Response cluster_disposal Final Disposal A Identify this compound for Disposal B Wear Appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat A->B C Collect in a Labeled, Sealed Hazardous Waste Container B->C Safe Handling D Store in a Cool, Dry, Well-Ventilated Area C->D I Contact Licensed Professional Waste Disposal Company D->I Ready for Disposal E Spill Occurs F Evacuate and Ventilate Area E->F G Contain and Clean Up Spill with Inert Absorbent F->G H Collect Contaminated Material in a Sealed Container G->H H->I Dispose of Spill Waste J Arrange for Chemical Incineration I->J K Complete All Necessary Disposal Documentation J->K

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling Methyl 2-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: Methyl 2-bromo-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling this compound (CAS No. 653-92-9). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment based on established safety standards.[1][2][3][4]

Protection TypeStandard/SpecificationDetails
Eye/Face Protection EN166 (EU) or NIOSH (US) approvedSafety glasses with side-shields are required.[1]
Skin Protection EU Directive 89/686/EEC, EN 374Wear impervious clothing and chemical-resistant gloves. Inspect gloves before each use and use proper removal technique to avoid skin contact.[1]
Respiratory Protection NIOSH (US) or CEN (EU) approvedFor nuisance dust exposure, use a type P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection or when vapors may be present, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]

Operational Plan: Handling and Storage

Strict adherence to the following procedures is necessary to minimize risks associated with this compound.

Engineering Controls
  • Work in a well-ventilated area.[2][5]

  • Utilize a properly functioning chemical fume hood, especially when handling powders or volatile liquids, to avoid the formation and inhalation of dust, aerosols, vapors, or mists.[1][2]

  • Ensure safety showers and eye wash stations are readily accessible.[4]

Handling Procedures
  • Inspection : Before use, visually inspect the container for any damage or leaks.

  • PPE : Don the appropriate PPE as detailed in the table above.

  • Dispensing :

    • Handle the substance in a chemical fume hood.

    • Avoid direct contact with skin and eyes.[1]

    • Minimize dust generation and accumulation.[2]

    • If transferring, use equipment that minimizes the generation of dust or aerosols.

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1]

    • Decontaminate all equipment and the work area after use.

    • Remove and properly dispose of contaminated gloves and other disposable PPE.[1]

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed when not in use.[2][4]

  • Avoid exposure to moisture.[1]

Disposal Plan

All waste materials must be treated as hazardous waste and disposed of according to local, state, and federal regulations.

  • Chemical Waste :

    • Collect surplus and non-recyclable solutions in a suitable, closed container clearly labeled for chemical waste.[1]

    • Disposal should be conducted by a licensed professional waste disposal service.[1]

    • One approved method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging :

    • Dispose of contaminated packaging as unused product.[1]

    • Do not reuse empty containers.

Emergency Procedures

First Aid Measures
  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][6]

  • In Case of Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation occurs.[1][7]

  • In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1][2][6]

Spill Response Workflow

In the event of a spill, follow the established emergency protocol. The logical workflow for responding to a chemical spill is outlined below.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Procedures Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Assess Assess the Spill Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE If safe to proceed Contain Contain the Spill Don_PPE->Contain Clean_Up Clean Up Spill Contain->Clean_Up Use appropriate materials (e.g., absorbent pads, neutralizer) Decontaminate Decontaminate Area & Equipment Clean_Up->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Chemical Spill Response Workflow.

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-bromo-4-fluorobenzoate
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.